(R)-7,8-difluorochroman-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOXQIUITFURPF-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721447 | |
| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266231-84-8 | |
| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-7,8-difluorochroman-4-amine hydrochloride
Executive Summary
(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the chroman scaffold offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of parent compounds. This guide provides an in-depth analysis of the chemical properties, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in the field of drug development. The presence of the difluoro motif on the aromatic ring, combined with the chiral amine, makes this a valuable intermediate for creating novel therapeutic agents with potentially enhanced metabolic stability, binding affinity, and membrane permeability.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 7,8-difluorochroman-4-amine. The chroman core is a bicyclic system consisting of a dihydropyran ring fused to a benzene ring. The key features of this molecule are the stereocenter at the C4 position bearing the amine group and the two fluorine atoms at the C7 and C8 positions of the aromatic ring.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [1] |
| CAS Number | 1266231-84-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClF₂NO | [1][2] |
| Molecular Weight | 221.63 g/mol (Hydrochloride Salt) | [2] |
| Molecular Weight (Free Base) | 185.17 g/mol | [4][5][6] |
| Appearance | White to off-white solid (Typical) | Inferred |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, keep in dark place | [2][4][6] |
Note: Properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The C-F bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug.[7] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence intermolecular interactions, potentially leading to improved binding affinity with biological targets.[7][8] The strategic placement of two fluorine atoms at the 7 and 8 positions of the chroman ring can significantly impact the electronic properties of the aromatic system and influence how the molecule interacts with its biological target.[9][10] This substitution can enhance properties like membrane permeation and metabolic stability.[7][8]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-7,8-difluorochroman-4-amine is a critical step. While specific documented syntheses for this exact hydrochloride salt are proprietary or found within patent literature, a general and logical synthetic approach can be outlined based on established chemical principles for analogous structures.
A common strategy involves the asymmetric reduction of a precursor ketone, 7,8-difluorochroman-4-one.
Conceptual Synthetic Workflow:
-
Synthesis of Precursor Ketone: The synthesis would begin with the preparation of 7,8-difluorochroman-4-one. This intermediate can typically be synthesized from a suitably substituted phenol via reactions like intramolecular Friedel-Crafts acylation.
-
Asymmetric Reduction or Reductive Amination: To establish the (R)-stereocenter, an asymmetric method is required.
-
Asymmetric Reductive Amination: The ketone can be reacted with an ammonia source and a chiral catalyst/reducing agent system to directly form the desired (R)-amine.
-
Asymmetric Reduction followed by Amination: Alternatively, the ketone can be asymmetrically reduced to the (R)-alcohol, which is then converted to the amine via a mesylate or tosylate intermediate and subsequent reaction with an amine source (e.g., sodium azide followed by reduction).
-
-
Salt Formation: The resulting (R)-7,8-difluorochroman-4-amine free base is then treated with hydrochloric acid (typically dissolved in a suitable solvent like ether or isopropanol) to precipitate the stable hydrochloride salt.
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Table 2: Standard Analytical Protocols
| Technique | Purpose | Expected Observations / Protocol |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic, benzylic, and aliphatic protons. The chemical shifts and coupling constants will be influenced by the fluorine atoms. |
| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each carbon atom. The C-F couplings (large ¹JCF and smaller ²JCF, ³JCF) are characteristic and confirm the position of the fluorine atoms. |
| ¹⁹F NMR | Fluorine Environment | Two distinct signals for the non-equivalent F atoms at C7 and C8, confirming their presence and chemical environment. |
| Mass Spectrometry (MS) | Molecular Weight Verification | An [M+H]⁺ ion corresponding to the free base (m/z ≈ 186.08) would be expected under ESI+ conditions. |
| Chiral HPLC | Enantiomeric Purity | A method using a chiral stationary phase (e.g., Chiralpak® or Chiralcel®) is required to separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.%). |
| FTIR | Functional Group Identification | Characteristic stretches for N-H (amine salt), C-F, aromatic C=C, and C-O bonds. |
Exemplar Analytical Workflow
Sources
- 1. This compound - CAS:1266231-84-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 2. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:1266231-84-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 4. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 5. 886762-83-0 | 7,8-Difluorochroman-4-amine - AiFChem [aifchem.com]
- 6. achmem.com [achmem.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of (R)-7,8-difluorochroman-4-amine hydrochloride
Abstract
(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the chroman scaffold can modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide provides a comprehensive overview of a plausible synthetic route to this compound and a detailed workflow for its structural and stereochemical characterization. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature, offering a robust framework for researchers in the field.
Introduction: The Significance of Fluorinated Chroman Derivatives
The chroman moiety is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including antiviral and enzyme-inhibitory effects. The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, fluorinated chroman derivatives are a promising class of compounds for the discovery of novel therapeutic agents. The synthesis and characterization of enantiomerically pure chiral amines, such as (R)-7,8-difluorochroman-4-amine, are critical for understanding their structure-activity relationships, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the preparation of the key intermediate, 7,8-difluorochroman-4-one. This is followed by an asymmetric reductive amination to introduce the desired chiral amine functionality, and the final step involves the formation of the hydrochloride salt to improve stability and handling properties.
Synthesis of 7,8-difluorochroman-4-one (3)
A plausible route to 7,8-difluorochroman-4-one (3) starts from 2,3-difluorophenol (1). The synthesis involves a Michael addition with acrylonitrile followed by an intramolecular cyclization. This approach is adapted from a similar synthesis of 5,7-difluorochroman-4-one.
Protocol:
-
Michael Addition: To a solution of 2,3-difluorophenol (1) in a suitable solvent such as tert-butanol, add a catalytic amount of a base like potassium carbonate. To this mixture, add acrylonitrile (2) dropwise at room temperature. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate 3-(2,3-difluorophenoxy)propanenitrile.
-
Intramolecular Cyclization: The crude 3-(2,3-difluorophenoxy)propanenitrile is then treated with a strong acid, such as a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid, to effect an intramolecular Houben-Hoesch reaction. This cyclization affords the desired 7,8-difluorochroman-4-one (3).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 7,8-difluorochroman-4-one (3).
Causality of Experimental Choices:
-
The use of a mild base like potassium carbonate in the Michael addition minimizes side reactions.
-
The combination of trifluoromethanesulfonic acid and trifluoroacetic acid is a powerful system for promoting the intramolecular cyclization to form the chromanone ring.
Caption: Synthetic workflow for this compound.
Asymmetric Reductive Amination of 7,8-difluorochroman-4-one (3)
The key stereogenic center is introduced via an asymmetric reductive amination of the prochiral ketone 3. This transformation can be achieved using either transition-metal catalysis or biocatalysis.
Method A: Transition-Metal Catalyzed Asymmetric Reductive Amination
This method employs a chiral transition-metal complex, such as a Ruthenium- or Iridium-based catalyst with a chiral ligand, to effect the enantioselective reduction of the in-situ formed imine.
Protocol:
-
Reaction Setup: In a high-pressure reactor, 7,8-difluorochroman-4-one (3) is dissolved in a suitable solvent like methanol or trifluoroethanol.
-
Catalyst and Amine Source: A chiral Ruthenium catalyst (e.g., Ru/C3-TunePhos) and an ammonia source (e.g., ammonium acetate) are added.[1]
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the starting material is consumed (monitored by HPLC or TLC).
-
Work-up and Purification: After depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the residue is purified by column chromatography to yield enantiomerically enriched (R)-7,8-difluorochroman-4-amine (4).
Method B: Biocatalytic Asymmetric Reductive Amination
Enzymes, such as ω-transaminases or reductive aminases, offer a green and highly selective alternative for the synthesis of chiral amines.[2][3][4]
Protocol:
-
Reaction Medium: A buffered aqueous solution is prepared.
-
Enzyme and Substrates: An appropriate (R)-selective ω-transaminase is added, along with the substrate 7,8-difluorochroman-4-one (3) and an amine donor (e.g., isopropylamine). A cofactor, such as pyridoxal 5'-phosphate (PLP), is also required.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Work-up and Extraction: Once the reaction reaches equilibrium or completion, the enzyme is removed by centrifugation or filtration. The product is then extracted with an organic solvent.
-
Purification: The extracted product is purified by column chromatography to afford (R)-7,8-difluorochroman-4-amine (4).
Formation of the Hydrochloride Salt (5)
The final step is the conversion of the chiral amine (4) into its hydrochloride salt (5) to enhance its stability and crystallinity.
Protocol:
-
Dissolution: The purified (R)-7,8-difluorochroman-4-amine (4) is dissolved in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Acidification: A solution of anhydrous hydrogen chloride in a suitable solvent (e.g., diethyl ether) is added dropwise to the amine solution with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound (5).[5][6]
Characterization Workflow
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemistry.
Caption: Comprehensive characterization workflow for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the chroman scaffold protons and the amine proton. The chemical shifts and coupling constants will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, confirming the molecular framework. The chemical shifts of the carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the two fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and H-F coupling) will provide definitive structural information.
Expected ¹H and ¹³C NMR Data for the Chroman Scaffold:
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2 | ~4.2-4.5 (m) | ~65-70 |
| C3 | ~2.0-2.4 (m) | ~30-35 |
| C4 | ~4.5-5.0 (m) | ~50-55 |
| C4a | - | ~115-120 |
| C5 | ~6.8-7.2 (d) | ~110-115 |
| C6 | ~6.7-7.0 (t) | ~115-120 |
| C7-F | - | ~150-160 (d, J_CF) |
| C8-F | - | ~155-165 (d, J_CF) |
| C8a | - | ~140-145 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.[7][8]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight of the compound. The protonated molecular ion [M+H]⁺ will be observed at m/z corresponding to the molecular formula of the free amine (C₉H₉F₂NO). High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also provide structural information.[9][10][11][12]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (ee%) of the synthesized amine.
Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is recommended.[13][14]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Additive: A small amount of a basic additive, such as diethylamine (DEA) or an acidic additive like ethanesulfonic acid (ESA), may be required to improve peak shape and resolution.[15][16]
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.
-
Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.
Expected Outcome:
A successful chiral separation will show two baseline-resolved peaks corresponding to the (R) and (S) enantiomers. The chromatogram of the synthesized product should ideally show a single major peak for the (R)-enantiomer.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[17][18][19][20]
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, which provides the precise three-dimensional arrangement of the atoms in the molecule.
-
Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often expressed by the Flack parameter.
Expected Outcome:
The X-ray crystal structure will unambiguously confirm the (R)-configuration at the C4 position of the chroman ring. It will also provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Conclusion
This technical guide outlines a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. The proposed synthetic route, employing an asymmetric reductive amination as the key step, offers a viable pathway to this valuable chiral building block. The detailed characterization workflow, encompassing a suite of modern analytical techniques, ensures the unambiguous confirmation of the structure, purity, and absolute stereochemistry of the final product. The information presented herein serves as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- BenchChem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.
- Koszelewski, D., Müller, M., & Faber, K. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases.
- Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Catalysis (pp. 1-34). Springer, Berlin, Heidelberg.
- Li, W., et al. (2018). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2.
- Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Li, J., et al. (2023). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Process Research & Development.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Wang, Y., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-175.
- CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol. (2022).
- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 106(12), 3425-3435.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- Flack, H. D., & Bernardinelli, G. (2008).
- Martin, G. E., & Williams, A. J. (2009). X-ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis, 5(2), 135-146.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications.
- Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from Sciencemadness Discussion Board website.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
- Linington, R. G., et al. (2020). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Journal of the American Chemical Society, 142(5), 2272-2277.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube.
- Lightboard. (2022, June 6).
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder website.
- The Organic Chemistry Tutor. (2023, January 26).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843).
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6589-6603.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Hossain, M. A., & Islam, M. R. (2008). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. Journal of the Bangladesh Chemical Society, 21(1), 77-82.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Bonechi, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
- Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Medicinal Chemistry Research, 26(11), 2848-2856.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 4. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Solubility and Stability of (R)-7,8-difluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral amine derivative of the chroman scaffold, a structure of significant interest in medicinal chemistry. The fluorine substituents on the aromatic ring are expected to modulate its physicochemical properties, including lipophilicity and metabolic stability. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and defining storage conditions. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, synthesizing established principles of pharmaceutical analysis with insights into its specific chemical nature. While extensive public data on this specific molecule is limited, this document outlines the essential experimental protocols and theoretical considerations for its comprehensive evaluation.
Introduction: Physicochemical Context
This compound possesses key structural features that are anticipated to govern its solubility and stability profile. The presence of the amine group, protonated as a hydrochloride salt, suggests a degree of aqueous solubility. Conversely, the difluorinated chroman ring contributes to its lipophilicity. The overall solubility will, therefore, be a balance of these competing characteristics and highly dependent on the pH of the medium. The chiral center at the 4-position introduces the possibility of enantiomeric-specific interactions and stability, although significant differences are not typically expected in achiral environments.
The chemical stability of the molecule will likely be influenced by the amine functionality, which can be susceptible to oxidation. The ether linkage within the chroman ring and the aromatic system are generally stable but can be subject to degradation under harsh conditions. Forced degradation studies are essential to identify potential degradation pathways and products.[1][2][3][4]
Aqueous Solubility Profiling
A comprehensive understanding of the aqueous solubility of this compound across a physiologically relevant pH range is critical for predicting its in vivo dissolution and absorption.[5]
pH-Dependent Solubility Determination
Rationale: The Biopharmaceutics Classification System (BCS) framework highlights the importance of solubility in determining the oral bioavailability of a drug.[6][7][8] For an amine hydrochloride, solubility is expected to be highest at low pH, where the amine is fully protonated, and decrease as the pH approaches and surpasses its pKa. Determining the pH-solubility profile is a foundational step in pre-formulation.[7]
Experimental Protocol: Equilibrium Shake-Flask Method [5][7]
-
Buffer Preparation: Prepare a series of aqueous buffers at various pH values, typically covering the physiological range of pH 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[7]
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C, for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] Preliminary experiments can establish the time required to reach equilibrium.[7]
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Solubility in Biorelevant Media
To better simulate in vivo conditions, solubility studies can be extended to biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Solubility in Organic Solvents
Determining the solubility in various organic solvents is crucial for developing purification methods (e.g., crystallization) and for the formulation of non-aqueous dosage forms.[9]
Experimental Protocol: Isothermal Shake-Flask Method
The protocol is similar to the aqueous solubility determination, with the substitution of aqueous buffers with a range of organic solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).
Table 1: Hypothetical Solubility Data Summary for this compound
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |
| pH 1.2 Buffer | 37 | High | Fully protonated amine salt |
| pH 4.5 Buffer | 37 | Moderate | Approaching the pKa of the amine |
| pH 6.8 Buffer | 37 | Low | Predominantly free base form |
| Water | 25 | Moderate | Hydrochloride salt form |
| Methanol | 25 | High | Polar protic solvent |
| Dichloromethane | 25 | Low to Moderate | Less polar solvent |
Stability Assessment and Forced Degradation Studies
Stability testing is essential to determine the intrinsic stability of the molecule, identify potential degradation products, and establish a stability-indicating analytical method.[4][10][11][12] Forced degradation studies involve exposing the API to stress conditions more severe than those used for accelerated stability testing.[1][2][3]
Diagram 1: Workflow for Solubility and Stability Assessment
Caption: Workflow for the comprehensive assessment of solubility and stability.
Development of a Stability-Indicating Method
A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact API from any potential degradation products, impurities, and excipients, ensuring that the quantification of the API is accurate and specific.[10][13][14]
Forced Degradation Protocols
The following are standard stress conditions applied in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4]
3.2.1. Acid and Base Hydrolysis
-
Protocol: Expose a solution of the API to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.[1]
-
Anticipated Outcome: The chroman ether linkage and the amine group are generally stable to mild acid and base hydrolysis. Significant degradation is not expected under these conditions.
3.2.2. Oxidative Degradation
-
Protocol: Treat a solution of the API with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[1]
-
Anticipated Outcome: The primary amine is susceptible to oxidation, potentially forming N-oxide or other related species.[1] This is a likely degradation pathway.
3.2.3. Thermal Degradation
-
Protocol: Expose the solid API to dry heat (e.g., 60-80°C) for an extended period.
-
Anticipated Outcome: The molecule is expected to be relatively stable to thermal stress in its solid, crystalline hydrochloride salt form.
3.2.4. Photostability
-
Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guideline Q1B.
-
Anticipated Outcome: The difluorinated aromatic ring may be susceptible to photolytic degradation.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways under various stress conditions.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Degradant(s) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Minimal | Unlikely |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Minimal | Unlikely |
| Oxidation | 3% H₂O₂, RT | Significant | N-Oxide |
| Thermal (Solid) | 80°C | Minimal | Unlikely |
| Photolytic | ICH Q1B | Possible | Photolytic fragments/adducts |
Chiral Stability
It is important to confirm that the stress conditions applied during forced degradation studies do not cause racemization of the chiral center at the C4 position. A chiral HPLC method should be employed to analyze the stressed samples to ensure the enantiomeric purity is maintained.[13][14][15]
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is a critical, multi-faceted process that informs drug development from lead optimization to final formulation. This guide outlines a systematic approach based on established scientific principles and regulatory expectations. The pH-dependent aqueous solubility, solubility in organic media, and a thorough forced degradation study are the cornerstones of this characterization. The anticipated high solubility in acidic conditions and potential susceptibility to oxidative degradation are key considerations for formulation scientists. The experimental frameworks provided herein offer a robust starting point for researchers to generate the necessary data to advance the development of this promising chemical entity.
References
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. [Link]
-
Annex 4 - World Health Organization (WHO). [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - Semantic Scholar. [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. [Link]
-
(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. [Link]
-
Stability Indicating Assay Method - IJCRT.org. [Link]
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. who.int [who.int]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-7,8-difluorochroman-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of (R)-7,8-difluorochroman-4-amine hydrochloride (CAS Number: 1266231-84-8), a chiral amine of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's chemical identity, the strategic importance of its structural features, a proposed stereoselective synthesis pathway, and robust analytical methodologies for its characterization. Furthermore, potential pharmacological applications are discussed based on the bioactivity of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Scientific Rationale
This compound is a fluorinated derivative of the chroman scaffold, a privileged structure in numerous biologically active compounds.[1] The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[2][3] The difluorination at the 7 and 8 positions of the chroman ring is anticipated to modulate the electronic properties and metabolic susceptibility of the aromatic ring.
The specific (R)-stereochemistry at the C4 position is a critical feature, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, stereoselective synthesis and rigorous analytical confirmation of enantiopurity are paramount for the meaningful investigation of this compound's pharmacological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding free base is presented in Table 1. The difluorination of the chroman ring is expected to influence properties such as pKa and lipophilicity (LogP). The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of nearby amines.[4]
| Property | This compound | (R)-7,8-difluorochroman-4-amine (Free Base) |
| CAS Number | 1266231-84-8[5] | 1213550-52-7 |
| Molecular Formula | C₉H₁₀ClF₂NO[5] | C₉H₉F₂NO |
| Molecular Weight | 221.63 g/mol [5] | 185.17 g/mol |
| Appearance | White to off-white solid (predicted) | Colorless oil or low-melting solid (predicted) |
| Storage | Inert atmosphere, room temperature[5] | Keep in dark place, inert atmosphere, 2-8°C |
Stereoselective Synthesis Pathway
An efficient and highly stereoselective synthesis of this compound can be envisioned in a multi-step process commencing with the corresponding 7,8-difluorochroman-4-one. The key transformations involve an asymmetric reduction to establish the (R)-chiral center at C4, followed by a stereospecific conversion of the resulting hydroxyl group to the amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Asymmetric Reduction of 7,8-Difluorochroman-4-one
The enantioselective reduction of the prochiral ketone is the cornerstone of this synthesis. While several chemical methods exist, such as the Corey-Bakshi-Shibata (CBS) reduction, enzymatic catalysis offers a green and highly selective alternative.[6][7]
Principle: A ketoreductase (KRED) enzyme, often from a microbial source, utilizes a cofactor such as NADPH to deliver a hydride to one face of the ketone, yielding the alcohol with high enantiomeric excess (ee).[7]
-
Materials:
-
7,8-Difluorochroman-4-one
-
Ketoreductase (e.g., from Candida magnoliae)
-
Glucose dehydrogenase (for cofactor regeneration)
-
NADP⁺ (catalytic amount)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a buffered solution (pH 7.0) containing D-glucose, add NADP⁺, glucose dehydrogenase, and the selected ketoreductase.
-
Add 7,8-difluorochroman-4-one to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC or TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (R)-7,8-difluorochroman-4-ol.
-
Purify the product by flash column chromatography on silica gel.
-
Experimental Protocol: Stereospecific Amination via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of a secondary alcohol to a variety of functional groups, including amines, with complete inversion of configuration.[8][9]
Principle: The alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), forming an oxyphosphonium salt. This intermediate is then displaced by a nitrogen nucleophile in a classic Sₙ2 reaction, resulting in the desired amine with inverted stereochemistry.
Caption: Simplified mechanism of the Mitsunobu reaction for alcohol to amine conversion.
-
Materials:
-
(R)-7,8-Difluorochroman-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA) or phthalimide as the nitrogen source
-
Anhydrous tetrahydrofuran (THF)
-
Staudinger reduction reagents (if using DPPA): PPh₃, water
-
Hydrazine hydrate (if using phthalimide)
-
Diethyl ether
-
Hydrochloric acid (solution in diethyl ether)
-
-
Procedure:
-
Dissolve (R)-7,8-difluorochroman-4-ol, PPh₃, and the nitrogen source (e.g., DPPA) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If DPPA was used, proceed with a Staudinger reduction by adding PPh₃ followed by water to convert the azide to the amine. If phthalimide was used, remove the solvent and treat the residue with hydrazine hydrate in ethanol.
-
After workup and purification by column chromatography, dissolve the resulting free base in diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product. A suggested workflow is outlined below.
Caption: Analytical workflow for the characterization of the final product.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities. Polysaccharide-based columns are particularly effective for the separation of chiral amines.[8][10]
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A basic additive (e.g., diethylamine) is often required to improve peak shape and resolution.
-
Typical Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: 10 µL
-
-
Expected Outcome: Baseline separation of the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of the molecule. ¹H NMR confirms the presence of different proton environments, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is particularly useful for fluorinated compounds.
-
¹H NMR (Representative):
-
Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine substituents.
-
The proton at C4 (adjacent to the amine) will likely be a multiplet in the δ 4.0-4.5 ppm range.
-
The methylene protons of the chroman ring will appear as complex multiplets in the δ 2.0-3.0 ppm and δ 4.0-4.5 ppm regions.
-
-
¹³C NMR (Representative):
-
Aromatic carbons will resonate in the δ 110-160 ppm range, with characteristic C-F coupling constants.
-
The carbon at C4 bearing the amine group is expected around δ 50-60 ppm.
-
-
¹⁹F NMR (Representative):
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
Mass Spectrometry (MS)
Principle: MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected Result: For the hydrochloride salt, the mass spectrum will show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 186.07.
Potential Applications in Drug Discovery
While the specific biological target of this compound is not yet fully elucidated in public literature, its structural features suggest potential utility in neuroscience research, particularly in the context of neurodegenerative diseases.
The chroman scaffold is a core component of several compounds with neurological activity.[11] Furthermore, difluorinated aromatic moieties are present in various CNS-active drugs. A notable example is the γ-secretase inhibitor MRK-560, which contains a 2,5-difluorophenyl group and was investigated for the treatment of Alzheimer's disease.[12] γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.
Given these precedents, it is hypothesized that this compound may serve as a valuable building block or lead compound for the development of novel modulators of neurological targets, such as γ-secretase. Further pharmacological screening is warranted to explore its potential therapeutic applications.[13][14]
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care by trained personnel in a laboratory setting.
-
Hazard Classification (based on similar compounds):
-
May be harmful if swallowed or in contact with skin.
-
Causes skin and eye irritation.
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses with side shields.
-
-
Handling:
-
Handle in a well-ventilated fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
-
References
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- Hughes, D. L. (2002). The Mitsunobu reaction. Organic reactions, 42, 335-656.
- Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(29), e202200331.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835428, 7,8-Difluorochroman-4-one. [Link]
-
ResearchGate. (2025). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts | Request PDF. [Link]
-
Chemistry Steps. (n.d.). Alcohols to Amines. [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Royal Society of Chemistry. (2007). Preparation of secondary and tertiary amines from nitroarenes and alcohols. [Link]
-
ResearchGate. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor That Displaces Equilibria and Enables High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. [Link]
- Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
National Center for Biotechnology Information. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. [Link]
-
National Center for Biotechnology Information. (2007). The novel gamma secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) reduces amyloid plaque deposition without evidence of notch-related pathology in the Tg2576 mouse. [Link]
-
BD Regulatory Documents. (2024). SAFETY DATA SHEET. [Link]
-
MDPI. (2021). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Amino-4-chlorobenzenesulphonyl fluoride on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]
-
MDPI. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. [Link]
-
National Center for Biotechnology Information. (2001). Synthesis and Biological Activity of 4',8-dihydroxyisoflavon-7-yl D-hexopyranosides. [Link]
-
National Center for Biotechnology Information. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
-
National Center for Biotechnology Information. (2017). A Screening Tool to Detect Clinical Manganese Neurotoxicity. [Link]
-
National Center for Biotechnology Information. (1985). Pharmacological profile of binedaline, a new antidepressant drug. [Link]
-
National Center for Biotechnology Information. (2020). Screening for anti-NMDAR encephalitis in psychiatry. [Link]
Sources
- 1. ymcamerica.com [ymcamerica.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemical.kao.com [chemical.kao.com]
- 13. A Screening Tool to Detect Clinical Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for anti-NMDAR encephalitis in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-7,8-difluorochroman-4-amine hydrochloride molecular weight and formula
An In-Depth Technical Guide to (R)-7,8-difluorochroman-4-amine hydrochloride: A Chiral Building Block for Novel Therapeutics
Introduction
This compound is a specialized chiral chemical entity of significant interest to the pharmaceutical and medicinal chemistry sectors. As a fluorinated chroman derivative, it serves as a critical building block in the synthesis of complex molecular architectures, particularly for novel therapeutic agents. The strategic placement of fluorine atoms on the aromatic ring can substantially modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its application context for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for reaction planning, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine,hydrochloride | [1] |
| CAS Number | 1266231-84-8 | [1][2] |
| Molecular Formula | C₉H₁₀ClF₂NO | [1][2] |
| Molecular Weight | 222.00 g/mol ; 221.63 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | |
| Chirality | (R)-enantiomer | |
| Storage | Inert atmosphere, room temperature | [2] |
Note on Molecular Weight: The slight variation in reported molecular weights (222.00 vs. 221.63) may arise from calculations based on average isotopic abundance versus monoisotopic mass. For laboratory purposes such as reagent measurement, the average mass (222.00 g/mol ) is conventionally used.
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process where the establishment of the correct stereochemistry at the C4 position is the most critical transformation. The general strategy involves the asymmetric reduction of a prochiral ketone precursor, followed by functional group manipulation to install the amine.
Synthetic Workflow Overview
The logical flow from the starting ketone to the final hydrochloride salt is depicted below. This pathway ensures high enantiomeric purity, which is crucial for developing stereospecific pharmaceuticals.
Caption: Synthetic workflow for (R)-7,8-difluorochroman-4-amine HCl.
Detailed Experimental Protocol: Asymmetric Synthesis
This protocol describes a representative method for synthesizing the target compound, emphasizing the critical stereochemical control step.
PART A: Asymmetric Reduction of 7,8-Difluorochroman-4-one
-
Rationale: The creation of the chiral center is achieved via an asymmetric reduction of the prochiral ketone. The use of a ketoreductase enzyme, as suggested by related syntheses, offers high enantioselectivity and mild reaction conditions, making it suitable for industrial scale-up[3]. Alternatively, chemical methods like the Corey-Bakshi-Shibata (CBS) reduction can be employed.
-
Procedure (Enzymatic Approach):
-
To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) add NADP⁺ (coenzyme) and glucose dehydrogenase (for coenzyme recycling).
-
Add the ketoreductase enzyme selected for (R)-selectivity.
-
Dissolve 7,8-Difluorochroman-4-one (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture.
-
Initiate the reaction by adding D-glucose (approx. 1.5 eq).
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or TLC.
-
Upon completion, perform a workup by extracting the product with an organic solvent such as ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-7,8-Difluorochroman-4-ol.
-
PART B: Conversion to Amine and Salt Formation
-
Rationale: A common and reliable method to convert the resulting alcohol to an amine is through a Mitsunobu reaction or a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction. The latter is detailed here for its robustness.
-
Procedure:
-
Mesylation: Dissolve the crude (R)-7,8-Difluorochroman-4-ol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1-2 hours, monitoring by TLC.
-
Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide. Add DMF as a co-solvent and heat the reaction (e.g., 60-80 °C) until the mesylate is consumed.
-
Reduction: After an aqueous workup to isolate the crude azide intermediate, dissolve it in methanol or ethanol. Add a catalyst such as 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Salt Formation: Filter the catalyst and concentrate the filtrate. Dissolve the resulting free base, (R)-7,8-Difluorochroman-4-amine[4], in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound as a solid.
-
Applications in Drug Discovery
(R)-7,8-difluorochroman-4-amine and its hydrochloride salt are not typically final drug products but are crucial chiral intermediates. Their value lies in providing a stereochemically defined scaffold for building more complex molecules.
Case Study: Potassium-Competitive Acid Blockers (P-CABs)
A significant application area for related fluorinated chroman structures is in the development of P-CABs. These are a novel class of drugs for treating acid-related gastrointestinal disorders[3]. Unlike proton pump inhibitors (PPIs), P-CABs act by competitively and reversibly inhibiting the H⁺/K⁺-ATPase proton pump[3]. The chroman scaffold can serve as a core structural element, and the specific stereochemistry and fluorine substitution pattern are often critical for achieving high potency and selectivity. The amine functional group on the (R)-7,8-difluorochroman-4-amine scaffold provides a key handle for further chemical elaboration to build the final P-CAB drug candidate.
Quality Control and Characterization
To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a panel of analytical techniques must be employed.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure. ¹⁹F NMR is particularly important for verifying the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent ion.
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. Chiral HPLC is essential to determine the enantiomeric excess (e.e.%) of the final product, ensuring the effectiveness of the asymmetric synthesis step.
-
Melting Point: A characteristic physical property that can indicate purity.
-
Certificate of Analysis (CoA): A formal document summarizing all QC data, including purity and spectral analysis, is necessary for materials used in drug development.
Conclusion
This compound is a high-value chiral building block with direct applications in the synthesis of advanced pharmaceutical intermediates. Its difluorinated chroman core, combined with the stereodefined amine functionality, makes it an attractive component for designing next-generation therapeutics, such as P-CABs. The synthetic pathways, while requiring careful control of stereochemistry, utilize established and scalable chemical transformations, ensuring its accessibility for both research and commercial drug development programs.
References
- This compound.
- This compound. BLDpharm.
- 7,8-Difluorochroman-4-amine. Achmem.
- (R)-7,8-Difluorochroman-4-amine. Alchem.Pharmtech.
- (R)-7,8-Difluorochroman-4-amine. BLDpharm.
- 7,8-Difluorochroman-4-amine. AiFChem.
- Preparation method of R-5, 7-difluorochroman-4-ol.
Sources
- 1. This compound - CAS:1266231-84-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 2. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 3. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]
- 4. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]
A Technical Guide to Investigating the Potential Biological Targets of (R)-7,8-difluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral small molecule with a difluorinated chroman scaffold. While public domain literature on the specific biological targets of this compound is not currently available, its structural motifs are present in compounds with known biological activities. This guide, therefore, provides a comprehensive framework for the systematic investigation of its potential biological targets. We will explore hypothesized target classes based on structural analogs and present a detailed, phased experimental approach for target identification, validation, and mechanism of action studies. This document is intended to serve as a practical roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar novel chemical entities.
Introduction to this compound
This compound is a synthetic organic compound featuring a chroman ring system, which is a common scaffold in medicinal chemistry. The key structural features include a fluorine substitution at positions 7 and 8 of the aromatic ring, and an amine group at the chiral center of the 4-position. The hydrochloride salt form generally confers improved solubility and stability. The presence of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics. Given the privileged nature of the chroman scaffold and the known bioactivity of various amine-containing compounds, a systematic evaluation of the biological targets of (R)-7,8-difluorochroman-4-amine is a meritorious endeavor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266231-84-8 | [1] |
| Molecular Formula | C9H10ClF2NO | [1] |
| Molecular Weight | 221.63 g/mol | [1] |
| Chirality | (R)-enantiomer | [1] |
Hypothesized Target Classes Based on Structural Analogs
The initial phase of a target identification campaign for a novel compound often involves forming hypotheses based on its structural similarity to molecules with known biological activities.
Central Nervous System (CNS) Targets
The chroman scaffold is found in various CNS-active compounds. A recent study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[2] Although the core structure in that study is a chromenone, the shared chroman ring system and the presence of an amino moiety suggest that cholinesterases are a plausible target class for (R)-7,8-difluorochroman-4-amine.
Furthermore, many small molecule amines with appropriate lipophilicity can cross the blood-brain barrier.[3] This opens the possibility of interactions with a wide range of CNS targets, including:
-
Neurotransmitter Receptors: G-protein coupled receptors (GPCRs) for neurotransmitters like dopamine, serotonin, and norepinephrine.
-
Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are common targets for amine-containing drugs.
-
Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability.
Gastrointestinal (GI) and Other Systemic Targets
Interestingly, a structurally related compound, (R)-5,7-difluorochroman-4-ol, serves as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[4] While the fluorine substitution pattern (5,7- vs. 7,8-) and the functional group at the 4-position (hydroxyl vs. amine) are different, this precedent suggests that the difluorochroman scaffold can be tailored to interact with proteins outside the CNS, such as ion pumps in the GI tract.
Other potential target families to consider, based on the broad bioactivity of amine-containing heterocycles, include:
-
Kinases: The human kinome is a large family of enzymes that are frequent targets in drug discovery.
-
Metabolic Enzymes: Monoamine oxidases (MAO-A and MAO-B) are known to metabolize amine-containing compounds and can also be inhibited by them.[5]
A Phased Approach to Target Identification and Validation
The following sections outline a logical, step-by-step workflow for identifying and validating the biological targets of this compound.
Phase 1: Broad-Based Target Identification
The objective of this phase is to cast a wide net to identify potential interacting proteins.
Computational methods can provide initial hypotheses at a low cost.
-
Similarity Searching: Utilize chemical informatics tools to search databases of known bioactive compounds for structurally similar molecules. This can provide initial clues about potential target families.
-
Pharmacophore Modeling and Virtual Screening: Construct a 3D pharmacophore model based on the structure of (R)-7,8-difluorochroman-4-amine and use it to screen libraries of 3D protein structures (e.g., the Protein Data Bank).
-
Molecular Docking: Perform docking studies against the crystal structures of hypothesized targets (e.g., AChE, BChE, dopamine receptors, serotonin transporters) to predict binding affinity and pose.
Broad screening against panels of purified proteins can identify direct interactions.
Protocol 1: Kinase Profiling
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of the test compound to inhibit the activity of a large panel of purified kinases.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Typically, an initial screen is performed at a single high concentration (e.g., 10 µM).
-
Analyze the results to identify kinases for which activity is significantly inhibited (e.g., >50% inhibition).
-
For any "hits," perform dose-response assays to determine the IC50 value.
-
This approach aims to isolate binding partners from a complex biological sample.
Protocol 2: Affinity Chromatography
-
Bait Preparation: Synthesize a derivative of (R)-7,8-difluorochroman-4-amine with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for CNS targets) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the immobilized compound (the "bait") and with control beads (without the compound).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins, for example by changing the pH or by competing with an excess of the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the bait sample but not the control.
-
Identify the proteins by mass spectrometry (LC-MS/MS).
-
Caption: Workflow for Phase 1 Target Identification.
Phase 2: Target Validation and Mechanistic Studies
Once a list of potential targets is generated, the next crucial step is to validate these interactions in a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or ELISA.
-
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.
-
If the compound elicits a measurable cellular phenotype (e.g., changes in cell viability, signaling, or gene expression), it is essential to demonstrate that this effect is mediated through the identified target.
Protocol 4: Target Knockdown using siRNA
-
Procedure:
-
Transfect cells with a small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein. Use a non-targeting control siRNA in parallel.
-
After allowing time for the protein to be depleted (typically 48-72 hours), confirm the knockdown by Western blotting.
-
Treat the knockdown cells and control cells with this compound.
-
Measure the cellular phenotype of interest.
-
If the compound's effect is diminished or abolished in the knockdown cells compared to the control cells, this provides strong evidence that the effect is on-target.
-
Caption: Workflow for Phase 2 Target Validation.
Summary and Future Directions
The elucidation of the biological targets of novel chemical entities like this compound is a critical step in the drug discovery process. While direct biological data for this compound is not yet in the public domain, its chemical structure allows for the formulation of rational hypotheses regarding its potential targets. The multi-pronged approach outlined in this guide, combining in silico, in vitro, and cell-based methods, provides a robust framework for de-orphaning this and other novel compounds. Successful identification and validation of a target would pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models.
References
- BLDpharm. This compound.
- AiFChem. 7,8-Difluorochroman-4-amine.
- Alchem.Pharmtech. (R)-7,8-Difluorochroman-4-amine.
- BLDpharm. (R)-7,8-Difluorochroman-4-amine.
- Achmem. 7,8-Difluorochroman-4-amine.
- Crings. This compound.
- Ahemara, N., & Mash, E. A. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry, 11(23), 5229-5234.
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][6][7]triazolo[4,3-d][1][7]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128.
- Pelletier, J. C., et al. (2006). Synthesis and Biological Evaluation of Manzamine Analogues. Organic Letters, 8(15), 3407-3409.
- Jung, J. C., & Oh, S. (2011). Practical synthesis of hydroxychromenes and evaluation of their biological activity. Molecules, 17(1), 240-247.
- Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 28(22), 3574-3578.
- Howerton, A., et al. (2013). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. Journal of Medicinal Chemistry, 56(19), 7529-7537.
- Elan Pharmaceuticals. (2022). Discovery of (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. European Journal of Medicinal Chemistry.
- Chancellor, M. B., & Yoshimura, N. (2004). Anticholinergics and Central Nervous System Effects: Are We Confused?. Reviews in Urology, 6(Suppl 9), S49-S56.
- Khan, I., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Biomolecular Structure and Dynamics.
- Raheem, I., et al. (2016). Prodrugs for Amines. Molecules, 21(1), 1-23.
- Benchchem. (R)-5,7-Difluorochroman-4-ol.
Sources
- 1. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 886762-83-0 | 7,8-Difluorochroman-4-amine - AiFChem [aifchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-7,8-difluorochroman-4-amine hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
(R)-7,8-difluorochroman-4-amine hydrochloride is a highly functionalized chiral building block essential for the synthesis of complex pharmaceutical agents.[1] Its rigid chroman scaffold, specific (R)-stereochemistry at the C4 position, and the presence of two fluorine atoms on the aromatic ring make it a valuable intermediate in medicinal chemistry. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and application, tailored for researchers and professionals in the field of drug development.
Core Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process that requires precise control over stereochemistry. The key strategic element is the asymmetric synthesis of the chiral amine, which is typically achieved through the reduction of an intermediate ketone.
Synthetic Workflow Overview
The general synthetic pathway commences with the formation of the core chromanone structure, followed by an asymmetric reduction or amination to install the desired (R)-stereocenter, and concludes with salt formation.
Sources
An In-depth Technical Guide to the Safe Handling of (R)-7,8-difluorochroman-4-amine hydrochloride
Introduction
(R)-7,8-difluorochroman-4-amine hydrochloride is a fluorinated chroman derivative of increasing interest within pharmaceutical research and drug development. The incorporation of fluorine atoms into the chroman scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, offering potential advantages in metabolic stability, binding affinity, and bioavailability.[1] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, synthesized from available data on analogous compounds and established best practices for managing fluorinated amines and their hydrochloride salts. It is intended for researchers, scientists, and drug development professionals who may be handling this compound.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from data on the free amine, 7,8-difluorochroman-4-amine, and general knowledge of amine hydrochlorides and fluorinated organic compounds.
The free amine, 7,8-difluorochroman-4-amine, is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
As the hydrochloride salt, this compound is expected to be a solid and may present a dust explosion hazard if handled in large quantities.[3] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
Toxicological Profile of Fluorinated Amines
The introduction of fluorine can alter the metabolic pathways of a compound. While often enhancing stability, improper placement of fluorine can lead to the formation of toxic metabolites.[4][5] Metabolism of some fluorinated compounds can release fluoride ions, which in high concentrations can have adverse health effects, including skeletal fluorosis.[6][7] Additionally, the amine functional group can be corrosive and irritating to tissues.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.[8]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate personal protective equipment should be utilized.
Engineering Controls
All handling of this compound powder should be conducted in a well-ventilated area.[9] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[9]
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound.[8]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[10] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is advisable to consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling highly concentrated solutions or for prolonged tasks.[10] | To prevent skin contact and absorption. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.[10] | To protect the skin from accidental spills. |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] | To prevent inhalation of harmful dust. |
Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.
General Handling Workflow
Specific Handling Precautions
-
Avoid the formation of dust and aerosols.[11]
-
Do not breathe dust or vapors.[12]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wash hands thoroughly after handling.[14]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
Storage
Based on supplier recommendations and general best practices for amine hydrochlorides:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13]
-
Some suppliers recommend storage under an inert atmosphere at room temperature.[15]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]
-
Cold-chain transportation may be required.[15]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Spill Response
First Aid Measures
The following first aid measures are based on general procedures for amine hydrochlorides and should be followed in case of exposure.[11]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[14] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[14]
-
Specific Hazards: During combustion, irritating and toxic gases, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride, may be generated.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]
Disposal Considerations
All waste containing this compound should be handled as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[13]
Conclusion
This compound is a valuable compound for research and development. However, its handling requires a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment. Always prioritize a thorough risk assessment before beginning any new experimental work.
References
- Enamine. Safety Data Sheet for a similar amine hydrochloride. [URL not available]
- MedChemExpress. (2025, December 7). Cy 5 amine hydrochloride-SDS. [URL not available]
- Sigma-Aldrich. (2025, November 6).
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]
-
National Institutes of Health. (2019, June 20). The Dark Side of Fluorine. PMC. [Link]
-
Mucs, D., & Nagy, V. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
- Sigma-Aldrich. (2022, November 20).
-
Kyzer, J. L., & Carlier, P. R. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 526-528. [Link]
- Achmem. 7,8-Difluorochroman-4-amine. [URL not available]
- Carl ROTH.
-
ResearchGate. (2021, August 6). Metabolism and Toxicity of Fluorine Compounds. [Link]
- BenchChem. Safety and handling of fluorinated organic compounds. [URL not available]
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [URL not available]
- Cayman Chemical. (2024, February 26).
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2025, August 27).
- BLDpharm. This compound. [URL not available]
- Hairi New Material. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [URL not available]
- Parker LORD.
- ADAMA. (2015, September 4).
- Angene Chemical. (2025, March 24).
-
PubMed. (2023, December 28). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. [Link]
- BenchChem. A Comparative Analysis of Fluorinated Versus Non-Fluorinated Chromans: A Guide for Researchers. [URL not available]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. achmem.com [achmem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. angenechemical.com [angenechemical.com]
- 12. carlroth.com [carlroth.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 16. parker.com [parker.com]
Methodological & Application
Introduction: The Strategic Value of (R)-7,8-Difluorochroman-4-amine Hydrochloride
An in-depth guide for researchers and drug development professionals on the experimental protocols related to (R)-7,8-difluorochroman-4-amine hydrochloride, a key chiral building block in medicinal chemistry.
This compound is a chiral amine that serves as a valuable building block in the synthesis of complex, biologically active molecules.[1][2] Its structure is distinguished by three key features: a rigid chroman scaffold, a stereochemically defined amine at the C4 position, and a vicinal difluoro substitution on the aromatic ring. The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] The precise three-dimensional arrangement of the amine group is critical, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[5]
This document provides a comprehensive set of application notes and detailed experimental protocols for the synthesis, chiral resolution, purification, and analytical characterization of this compound. The methodologies are designed to be robust and reproducible, providing researchers with the tools to confidently produce and validate this important synthetic intermediate.
Physicochemical Properties and Safety Data
A summary of the key properties for the target compound and its precursors is provided below.
| Property | (R)-7,8-difluorochroman-4-amine HCl | (R)-7,8-difluorochroman-4-amine | 7,8-Difluorochroman-4-one |
| CAS Number | 1266231-84-8[1] | 1213550-52-7[2] | 890840-90-1[6] |
| Molecular Formula | C₉H₁₀ClF₂NO | C₉H₉F₂NO[2] | C₉H₆F₂O₂[6] |
| Molecular Weight | 221.63 g/mol [1] | 185.17 g/mol [2] | 184.14 g/mol [6] |
| Appearance | White to off-white solid (expected) | Oil or low-melting solid (expected) | Solid (expected) |
| Storage | Inert atmosphere, room temperature[1] | 2-8°C, inert atmosphere | Room temperature |
Safety & Handling
This compound and its intermediates should be handled in a well-ventilated area, preferably within a chemical fume hood.[7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, must be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8] Store containers tightly closed in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] A thorough risk assessment should be conducted before commencing any experimental work.[7]
Synthesis and Purification Workflow
The synthesis of enantiomerically pure this compound is typically achieved through a multi-step process. The general workflow involves the synthesis of the racemic amine from the corresponding ketone, followed by a classical chiral resolution using a diastereomeric salt formation, and finally, conversion to the hydrochloride salt.
Caption: Overall workflow for the synthesis of (R)-7,8-difluorochroman-4-amine HCl.
Protocol 2.1: Synthesis of Racemic (±)-7,8-Difluorochroman-4-amine
This protocol describes the conversion of the starting ketone to the racemic amine via reductive amination.
Materials:
-
7,8-Difluorochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 7,8-difluorochroman-4-one (1.0 eq) and methanol.
-
Add ammonium acetate (10.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Scientist's Note: NaBH₃CN is a milder reducing agent than NaBH₄ and is selective for the iminium ion intermediate, minimizing reduction of the starting ketone. The reaction is kept cold to control reactivity and improve selectivity.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (±)-7,8-difluorochroman-4-amine, which can be used in the next step without further purification.
Protocol 2.2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol utilizes a chiral resolving agent to separate the two enantiomers of the amine.[9] The choice of resolving agent and solvent is critical and often requires screening.[10][11] (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a common and effective resolving agent for chiral amines.[10]
Materials:
-
Crude (±)-7,8-difluorochroman-4-amine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Diethyl ether
Procedure:
-
Dissolve the crude racemic amine (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve (+)-DBTA (0.5 eq) in warm ethanol.
-
Scientist's Note: Using 0.5 equivalents of the resolving agent is often the most efficient method for initial screening and enrichment, as it targets the precipitation of the salt of one enantiomer.[10]
-
-
Slowly add the (+)-DBTA solution to the amine solution with stirring. A precipitate should begin to form.
-
Heat the mixture gently to achieve a clear solution, then allow it to cool slowly to room temperature, and finally cool in a refrigerator (4 °C) for several hours to maximize crystallization.
-
Rationale: Slow cooling promotes the formation of well-defined crystals of the less soluble diastereomeric salt, leading to higher enantiomeric purity.[12]
-
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.
-
The collected solid is the diastereomeric salt of the enriched (R)-amine and (+)-DBTA. The mother liquor contains the enriched (S)-amine.
-
Check the enantiomeric excess (ee) of the crystalline salt by liberating a small sample (see Protocol 2.3) and analyzing it via chiral HPLC (see Protocol 3.1).
-
If the desired ee is not achieved, a recrystallization from the same solvent system can be performed.
Protocol 2.3: Liberation of the Free (R)-Amine
This step breaks the diastereomeric salt to recover the pure, free enantiomeric amine.
Materials:
-
Enriched (R)-amine•(+)-DBTA salt
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the diastereomeric salt in a mixture of DCM and 2 M NaOH solution.
-
Stir vigorously until all solids have dissolved and the mixture has partitioned into two clear layers.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (R)-7,8-difluorochroman-4-amine.
-
Scientist's Note: The resolving agent, (+)-DBTA, is a carboxylic acid and will be deprotonated by the base, remaining in the aqueous layer as its sodium salt. The free amine is organic-soluble.
-
Protocol 2.4: Formation of the Hydrochloride Salt
The final step converts the free amine, which may be an oil, into a more stable and easily handled crystalline hydrochloride salt.[13]
Materials:
-
(R)-7,8-difluorochroman-4-amine
-
2 M HCl in Diethyl Ether or Isopropanol
-
Diethyl ether
Procedure:
-
Dissolve the free (R)-amine in a minimal amount of diethyl ether or another suitable solvent like ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring. A white precipitate will form immediately.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Sources
- 1. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. 7,8-Difluorochroman-4-one | C9H6F2O2 | CID 46835428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. onyxipca.com [onyxipca.com]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of (R)-7,8-difluorochroman-4-amine hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Chromanamine Derivative
(R)-7,8-difluorochroman-4-amine hydrochloride is a chiral synthetic compound belonging to the chromanamine class. While specific biological targets for this molecule are not yet extensively documented in publicly available literature, its structural similarity to known neuropharmacological agents suggests a high potential for interaction with central nervous system (CNS) targets. Chromane and chromenone cores are found in molecules targeting a range of biological entities, including cholinesterases and tyrosine kinase receptors like TrkB.[1][2] The amine moiety suggests a possible interaction with monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) or G-protein coupled receptors (GPCRs).
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, the following protocols are designed not merely as procedural steps but as a logical, tiered approach to elucidate the compound's mechanism of action, potency, and selectivity. We will proceed from broad screening assays to more defined mechanistic studies, ensuring a robust and self-validating workflow.
Physicochemical Properties and Compound Handling
Before commencing any biological assay, it is critical to understand the compound's basic properties.
| Property | Value / Recommendation | Rationale |
| CAS Number | 1266231-84-8 | For unambiguous identification.[3] |
| Molecular Formula | C₉H₁₀ClF₂NO | To calculate molecular weight and molarity.[4] |
| Molecular Weight | 222.63 g/mol | Essential for preparing stock solutions.[4] |
| Solubility | Aqueous buffers (recommended), DMSO | As a hydrochloride salt, solubility in aqueous solutions is expected. A high-concentration stock in DMSO is standard practice for serial dilutions. |
| Storage | -20°C, desiccated | To prevent degradation and maintain compound integrity. |
Protocol for Stock Solution Preparation:
-
Primary Stock (10 mM in DMSO): Weigh 2.23 mg of this compound and dissolve in 1 mL of anhydrous, cell-culture grade DMSO. Mix thoroughly by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: For assays, perform serial dilutions from the DMSO stock into the specific assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level known to affect the biological system (typically ≤0.5%).
Tier 1: Broad Target Screening Assays
The initial step is to screen the compound against logical target families based on its chemical structure. We will prioritize monoamine transporters and cholinesterases.
Monoamine Transporter Uptake Inhibition Assay
This assay determines if the compound interferes with the reuptake of neurotransmitters (serotonin, dopamine, norepinephrine) into cells, a hallmark of many antidepressants and stimulants.[5] We will utilize a fluorescence-based method for higher throughput.[6]
Principle: This assay uses a fluorescent substrate that is taken up by cells stably expressing a specific monoamine transporter (SERT, DAT, or NET). An inhibitor will block this uptake, resulting in a decreased intracellular fluorescence signal.
Experimental Workflow:
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Detailed Protocol:
-
Cell Culture: Use HEK293 cell lines stably expressing human SERT, DAT, or NET. Culture in appropriate media and plate into 96-well black-walled, clear-bottom plates.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in HEPES-buffered saline. Include a vehicle control (DMSO) and a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, vanoxerine for DAT, nisoxetine for NET) as a positive control.[6]
-
Assay Procedure: a. Wash the cells three times with the buffered solution. b. Pre-treat the cells by adding the compound dilutions and controls. Incubate for 15 minutes at 37°C in a 5% CO₂ incubator.[6] c. Add the fluorescent neurotransmitter substrate to all wells to initiate uptake. d. Incubate for 10 minutes at room temperature.[6] e. Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data using non-linear regression to determine the IC₅₀ value.
Cholinesterase Activity Inhibition Assay
Given that chromenone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), screening against these enzymes is a logical step.[1]
Principle: This colorimetric assay is based on the Ellman's reagent. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme: Recombinant human AChE or BChE.
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE).
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate buffer (pH 8.0).
-
-
Assay Procedure (96-well plate format): a. To each well, add buffer, DTNB solution, and the enzyme solution. b. Add serial dilutions of this compound or a control inhibitor (e.g., Donepezil). c. Pre-incubate the plate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.[7] d. Initiate the reaction by adding the substrate to each well. e. Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: a. Determine the reaction rate (V₀) from the initial linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each inhibitor concentration. c. Plot the dose-response curve and determine the IC₅₀ value.
Tier 2: Mechanistic and Functional Characterization
If significant activity is observed in Tier 1, the next step is to understand the nature of the interaction. The following assays are contingent on the screening results.
A. If Monoamine Transporter Inhibition is Confirmed: Radioligand Binding Assay
This assay determines if the compound directly binds to the transporter protein. It is considered the gold standard for measuring binding affinity (Ki).[5][8]
Principle: A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]-citalopram for SERT) is incubated with a membrane preparation containing the transporter. The test compound's ability to displace the radioligand is measured, indicating competitive binding at the same site.
Detailed Protocol:
-
Reagents:
-
Membrane Preparation: From cells overexpressing the transporter of interest (e.g., SERT, DAT, NET).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [³H]-CFT for DAT).[5]
-
Test Compound: this compound.
-
Wash Buffer and Scintillation Fluid.
-
-
Assay Procedure (Filtration Assay): a. In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound.[8] b. Incubate to allow binding to reach equilibrium. c. Rapidly separate the bound from free radioligand by filtering the mixture through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand are trapped on the filter. d. Wash the filters with ice-cold wash buffer to remove unbound radioligand. e. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known non-radioactive inhibitor.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
B. If Cholinesterase Inhibition is Confirmed: Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are essential.[10][11]
Principle: The enzyme activity assay is performed with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration. The resulting data is plotted to reveal the mode of inhibition.[7]
Caption: Workflow for determining the enzyme inhibition mechanism.
Detailed Protocol:
-
Experimental Setup: Perform the cholinesterase activity assay as described previously. Use several fixed concentrations of this compound (based on its IC₅₀) and, for each, vary the substrate concentration over a wide range (e.g., 0.1x to 10x the Michaelis-Menten constant, Km).
-
Data Analysis: a. Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. b. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). c. Analyze the resulting plot:
- Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
- Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
- Uncompetitive Inhibition: Lines are parallel.
C. Screening for G-Protein Coupled Receptor (GPCR) Activity
The compound's amine structure also warrants screening against a panel of common CNS-related GPCRs (e.g., serotonergic, dopaminergic, adrenergic receptors). Cell-based functional assays are ideal for this purpose.[12][13]
Principle: GPCR activation triggers downstream signaling through second messengers. Assays can measure changes in intracellular cyclic AMP (cAMP) for Gs and Gi-coupled receptors or calcium flux for Gq-coupled receptors.[12]
Detailed Protocol (Calcium Flux Assay for Gq-coupled receptors):
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the target GPCR. Plate cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: a. Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). b. Establish a stable baseline fluorescence reading. c. Add serial dilutions of this compound to the wells and monitor fluorescence changes in real-time. An increase in fluorescence indicates receptor agonism. d. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonism.
-
Data Analysis:
-
For agonists, plot the change in fluorescence against compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).
-
For antagonists, plot the agonist response against the antagonist concentration to determine the IC₅₀.
-
Conclusion and Forward Path
This structured, multi-tiered approach provides a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effect on logical biological targets, researchers can efficiently identify its primary mechanism of action. The data generated—including IC₅₀/EC₅₀ values, binding affinities (Ki), and mode of enzyme inhibition—will form the essential foundation for any further preclinical development, guiding subsequent cell-based and in vivo studies. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.
References
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]
-
Harlfinger, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]
-
Harlfinger, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Kuznetsova, L. P., & Tulsian, N. K. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. Available at: [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-4.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. Available at: [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. Available at: [Link]
- Rickli, A., et al. (2018). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 90(15), 9028–9036.
-
Kim, J., et al. (2019). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 20(21), 5349. Available at: [Link]
-
Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(18), 5649. Available at: [Link]
-
Alchem.Pharmtech. (n.d.). CAS 1213550-52-7 | (R)-7,8-Difluorochroman-4-amine. Retrieved from [Link]
-
Cansaice. (n.d.). This compound. Retrieved from [Link]
-
Rehman, A. U., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports, 14(1), 8497. Available at: [Link]
-
Liu, X., et al. (2014). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of medicinal chemistry, 57(10), 4051–4063. Available at: [Link]
-
Mainerbio. (n.d.). This compound. Retrieved from [Link]
- Gluckman, M. I. (1971). Pharmacology of 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one (lorazepam; Wy 4036). Arzneimittel-Forschung, 21(7), 1049–1055.
-
Andrejus, K. (2008). Prodrugs for Amines. Molecules, 13(3), 519–563. Available at: [Link]
Sources
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:1266231-84-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical In Vivo Evaluation of (R)-7,8-Difluorochroman-4-Amine Hydrochloride in Mouse Models
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies in mouse models using the novel compound, (R)-7,8-difluorochroman-4-amine hydrochloride (CAS: 1266231-84-8).[1][2] The chroman chemical scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Given the nascent status of this compound in published literature, this guide establishes a logical, scientifically-grounded framework for its initial preclinical characterization. We will detail protocols for vehicle formulation, pharmacokinetic (PK) profiling, and a representative anti-tumor efficacy evaluation, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Introduction: The Scientific Context
The chroman core, a benzopyran heterocyclic system, is a recurring motif in a multitude of bioactive natural products and synthetic molecules.[6] Its derivatives have been investigated for a diverse range of therapeutic applications, highlighting the versatility of this scaffold in drug design.[4][5][6] this compound is a specific chiral amine derivative distinguished by difluorination on the benzene ring. While the precise mechanism of action for this compound is yet to be elucidated, related fluorinated chromans and other small molecules have been shown to modulate key signaling pathways involved in cell proliferation and inflammation. For instance, the structurally related flavonoid 7,8-dihydroxyflavone (7,8-DHF) is a well-characterized agonist of the Tropomyosin receptor kinase B (TrkB), with demonstrated efficacy in mouse models of neurological disorders.[7][8][9]
This guide, therefore, is designed to provide the foundational protocols to systematically investigate the in vivo properties of this compound, enabling researchers to generate the critical preliminary data required for further development. The protocols herein are designed as self-validating systems, incorporating pilot studies and clear endpoints to ensure data integrity.
Pre-Experimental Planning and Compound Formulation
Successful in vivo studies are predicated on meticulous planning and preparation. The physical and chemical properties of the test article dictate its handling and formulation, which in turn directly impact its biological activity and the reproducibility of the experiment.
Test Article Characterization
Before initiating any animal studies, it is imperative to have a Certificate of Analysis (CoA) for the specific batch of this compound being used. Key parameters include:
-
Identity: Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Purity: Quantified by HPLC or UPLC, ideally ≥98%.
-
Solubility: Empirically determined in various pharmaceutically acceptable solvents.
-
Stability: Assessed in the solid state and in the selected dosing vehicle.
Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the compound is fully solubilized and bioavailable upon administration. An inappropriate vehicle can lead to precipitation at the injection site, poor absorption, or vehicle-induced toxicity, confounding the study results.
Expert Insight: The hydrochloride salt form of the compound suggests it may have improved aqueous solubility compared to the free base. Initial screening should always begin with simple aqueous vehicles before moving to more complex co-solvent or surfactant-based systems.
Table 1: Recommended Vehicle Screening Cascade
| Priority | Vehicle Composition | Suitability for Route(s) | Rationale & Considerations |
| 1 | Sterile Saline (0.9% NaCl) | IV, IP, SC, PO | Ideal for water-soluble compounds. Non-toxic and physiologically compatible. |
| 2 | Phosphate-Buffered Saline (PBS), pH 7.4 | IV, IP, SC, PO | Buffered system that can help maintain pH and improve the stability of pH-sensitive compounds. |
| 3 | 5-10% DMSO in Saline or PBS | IP, SC, PO (Not IV) | For compounds with poor aqueous solubility. DMSO concentration should be minimized to avoid toxicity. |
| 4 | 10% Solutol® HS 15 in Water | IV, IP, SC, PO | A non-ionic solubilizer and emulsifying agent suitable for poorly water-soluble compounds. |
| 5 | 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | IV, IP, SC, PO | A complexing agent that encapsulates the drug molecule to increase its aqueous solubility. |
Protocol 2.2.1: Formulation Preparation
-
Based on solubility tests, select the simplest vehicle that achieves the desired concentration.
-
On the day of dosing, accurately weigh the required amount of this compound.
-
If using a co-solvent like DMSO, first dissolve the compound in the co-solvent, then add the aqueous component dropwise while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates. If necessary, sterile filter the solution through a 0.22 µm syringe filter, especially for intravenous (IV) administration.
-
Store the formulation as dictated by its stability data (e.g., at 4°C, protected from light) and use within the validated time frame.
Protocol: Exploratory Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice after a single dose. This data is essential for selecting an appropriate dose and schedule for subsequent efficacy studies.[10][11]
Experimental Design
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Size: n=3-4 mice per timepoint.
-
Administration Routes & Doses:
-
Group 1: 2 mg/kg via intravenous (IV) bolus injection (tail vein).
-
Group 2: 10 mg/kg via oral gavage (PO).
-
Rationale: The IV group provides data on the compound's distribution and elimination without the variable of absorption, allowing for the calculation of absolute bioavailability. The PO group assesses oral absorption. The chosen doses are typical starting points for exploratory PK studies.[10]
Step-by-Step Methodology
-
Acclimatization: Acclimate animals for at least 7 days prior to the study.[12]
-
Fasting: Fast the PO group for 4 hours before dosing (water ad libitum). This standardizes gut content and reduces variability in absorption.
-
Dosing:
-
IV Group: Administer the 2 mg/kg dose via the lateral tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[13]
-
PO Group: Administer the 10 mg/kg dose using a proper-sized oral gavage needle.
-
-
Blood Sampling: Collect ~50 µL of blood from each mouse (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO Timepoints: 0 (pre-dose), 15, 30 minutes; 1, 2, 4, 6, 8, 24 hours.
-
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters.
Key Pharmacokinetic Parameters
Table 2: Primary PK Parameters for Evaluation
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the extent of absorption and potential for acute toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption. |
| t₁/₂ | Elimination half-life | Determines the dosing interval required to maintain therapeutic levels. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F (%) | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Workflow Visualization
Caption: Workflow for a typical pharmacokinetic study in mice.
Protocol: In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
Objective: To evaluate the dose-dependent anti-tumor activity of this compound in a human tumor xenograft mouse model. This protocol serves as a template and should be adapted based on the hypothesized mechanism of action.
Experimental Design
-
Animal Model: Female Athymic Nude (Nu/Nu) mice, 6-8 weeks old.
-
Rationale: These mice lack a thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of implanted human tumor cells.[14]
-
-
Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., A549 lung cancer or HCT116 colon cancer cells, as chroman derivatives have shown activity against these).[5]
-
Group Size: n=8-10 mice per group.
-
Rationale: This sample size is generally sufficient to achieve statistical power while adhering to the principles of animal welfare.[14]
-
-
Study Duration: 21-28 days, or until tumors in the control group reach the predetermined endpoint size.
Table 3: Example Efficacy Study Treatment Groups
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | IP | QD |
| 2 | (R)-7,8-difluorochroman-4-amine HCl (Low Dose) | 10 mg/kg (example) | IP | QD |
| 3 | (R)-7,8-difluorochroman-4-amine HCl (High Dose) | 30 mg/kg (example) | IP | QD |
| 4 | Positive Control (e.g., standard-of-care chemotherapy) | Varies | Varies | Varies |
Expert Insight: Doses for the efficacy study should be selected based on the PK data and a prior dose-range finding or Maximum Tolerated Dose (MTD) study. The high dose should be at or near the MTD, and the low dose should provide a systemic exposure (AUC) that is projected to be pharmacologically active.
Step-by-Step Methodology
-
Tumor Cell Implantation: Subcutaneously inject 2-5 x 10⁶ tumor cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups listed in Table 3. This ensures an unbiased distribution of tumor sizes at the start of treatment.
-
Treatment Administration: Begin daily dosing according to the assigned group.
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Perform daily clinical observations to assess animal health (e.g., changes in posture, activity, fur).
-
-
Study Endpoint: The study is concluded when tumors in the vehicle control group reach the pre-defined size limit (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days). All animals are euthanized according to IACUC-approved procedures.[12][13]
-
Terminal Procedures:
-
At necropsy, excise the tumors and record their final weights.
-
Collect blood for terminal PK analysis and tissues (e.g., tumor, liver) for pharmacodynamic (PD) biomarker analysis or histopathology.
-
Efficacy Workflow Visualization
Caption: Standard workflow for a xenograft efficacy study.
Data Analysis and Interpretation
-
Efficacy: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:
-
% TGI = 100 x (1 - ΔT/ΔC)
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
-
Toxicity: Evaluate toxicity by comparing body weight changes between treated and control groups. A body weight loss of >15-20% is typically considered a sign of significant toxicity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine if the observed differences in tumor growth are statistically significant.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with the guidelines set by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[12][13] Researchers must adhere to the 3Rs principle: R eplacement, R eduction, and R efinement of animal use. This includes using the minimum number of animals required to obtain statistically significant results and ensuring that any pain or distress is minimized through humane endpoints and appropriate care.[12]
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. (2020). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). Protocols.io. Retrieved January 15, 2026, from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (n.d.). Boston University. Retrieved January 15, 2026, from [Link]
-
Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
(a) Experimental design of in vivo experiment. Mice were divided into... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
CAS 1213550-52-7 | (R)-7,8-Difluorochroman-4-amine. (n.d.). Alchem Pharmtech. Retrieved January 15, 2026, from [Link]
-
7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice. (2023). Frontiers in Behavioral Neuroscience. Retrieved January 15, 2026, from [Link]
-
Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis. (2021). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
-
Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
-
A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Rescue of Long-Term Spatial Memory by 7,8-Dihydroxyflavone in Mice with Reduced Oligodendrogenesis. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]
-
7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Diphenhydramine Hydrochloride (CASRN 147-24-0) in F344/N Rats and B6C3F1Mice (Feed Studies). (n.d.). National Toxicology Program. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). C-Cranes. Retrieved January 15, 2026, from [Link]
-
Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Pharmacodynamic and pharmacokinetic study of chronic low-dose metronomic cyclophosphamide therapy in mice. (2007). PubMed. Retrieved January 15, 2026, from [Link]
-
In vivo activity of leflunomide: pharmacokinetic analyses and mechanism of immunosuppression. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1266231-84-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rescue of Long-Term Spatial Memory by 7,8-Dihydroxyflavone in Mice with Reduced Oligodendrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic and pharmacokinetic study of chronic low-dose metronomic cyclophosphamide therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-7,8-difluorochroman-4-amine hydrochloride
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-7,8-difluorochroman-4-amine hydrochloride from its (S)-enantiomer. The stereoisomeric purity of chiral amines is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] The described method utilizes a polysaccharide-based immobilized chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak symmetry. The protocol has been developed to be a self-validating system, with detailed procedures for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development environments.[2][3]
Introduction and Scientific Rationale
(R)-7,8-difluorochroman-4-amine is a key chiral building block in the synthesis of various biologically active molecules.[4][5] In the pharmaceutical industry, the vast majority of chiral drugs are marketed as single enantiomers, necessitating highly accurate and reliable analytical methods to quantify enantiomeric purity.[6] The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the preeminent technique for this purpose, offering direct, accurate, and reproducible analysis.[7][8]
The selection of the analytical strategy was guided by the chemical nature of the analyte—a primary amine with a fluorinated aromatic moiety. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, have demonstrated broad applicability and high success rates for resolving a wide range of racemates, including primary amines.[1][7] The method employs a normal-phase mobile system, which often provides superior selectivity for chiral compounds on these types of CSPs.[9] A basic additive is incorporated into the mobile phase to interact with residual acidic silanols on the silica support, preventing peak tailing and ensuring robust chromatography for the basic amine analyte.[1][6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatographic data software for instrument control, data acquisition, and analysis (e.g., Agilent ChemStation, Waters Empower).
-
Chiral Column: An immobilized polysaccharide-based CSP is recommended for its broad solvent compatibility and robustness. A suitable column is the Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm.
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Ethanol (200 Proof, HPLC Grade)
-
Diethylamine (DEA), (≥99.5%)
-
This compound (Reference Standard)
-
(S)-7,8-difluorochroman-4-amine hydrochloride (or the racemic mixture)
-
-
Sample Diluent: A solution of n-Hexane/Ethanol (90:10, v/v).
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Ethanol, and Diethylamine in a ratio of 90 : 10 : 0.1 (v/v/v) . Sonicate for 15 minutes to degas before use.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Racemic Mixture Solution (0.5 mg/mL): To verify the elution order and resolution, prepare a solution of the racemic mixture (or a 1:1 mixture of the (R) and (S) enantiomers) at 0.5 mg/mL in the sample diluent.
-
Sample Preparation: Prepare the test sample at a target concentration of 0.5 mg/mL in the sample diluent.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), 5 µm), 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90 / 10 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | Approximately 15 minutes (or until the second enantiomer has eluted) |
Analytical Workflow
The overall process from sample receipt to final report is illustrated in the workflow diagram below.
Caption: High-level workflow for HPLC analysis.
System Suitability Test (SST)
Before sample analysis, the system suitability must be verified. Inject the racemic mixture solution. The acceptance criteria are:
-
Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks should be ≥ 1.5 .
-
Tailing Factor (Tf): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0 .
-
Reproducibility (%RSD): The relative standard deviation of the peak area for six replicate injections of the (R)-enantiomer standard should be ≤ 2.0% .
Data Analysis
The enantiomeric purity (or enantiomeric excess, %ee) is calculated based on the peak areas of the two enantiomers.
Enantiomeric Purity (%) = [Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100
Enantiomeric Excess (%ee) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11] This establishes the trustworthiness of the results.
Validation Workflow
Caption: ICH Q2(R1) method validation workflow.
Validation Parameters
-
Specificity: The method's ability to assess the desired enantiomer unequivocally. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the (R) and (S) enantiomers in the racemic mixture. A blank injection should show no interfering peaks.
-
Linearity: The linearity of the response for the unwanted (S)-enantiomer should be established. Prepare a series of solutions by spiking the (R)-enantiomer standard with the (S)-enantiomer at five concentration levels, for example, from the Limit of Quantitation (LOQ) to 1.0% of the standard concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.
-
Range: The range is defined by the linearity study, typically from the LOQ to 120% of the impurity specification limit.[2]
-
Accuracy: Determined by analyzing the (R)-enantiomer standard spiked with known amounts of the (S)-enantiomer at three levels (e.g., LOQ, 0.5%, 1.0%). The percentage recovery of the (S)-enantiomer should be within 80-120%.
-
Precision:
-
Repeatability: Analyze six independent preparations of the (R)-enantiomer spiked with the (S)-enantiomer at the 0.5% level. The %RSD of the calculated (S)-enantiomer percentage should be ≤ 10%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This can be determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. Assess the effect of minor changes to:
-
Mobile Phase Composition (e.g., Ethanol ±1%)
-
Column Temperature (e.g., 25 ± 2°C)
-
Flow Rate (e.g., 1.0 ± 0.1 mL/min) The system suitability criteria must be met under all varied conditions.
-
Conclusion
The chiral HPLC method detailed in this application note is demonstrated to be specific, precise, accurate, and robust for the determination of the enantiomeric purity of this compound. The use of an immobilized polysaccharide CSP provides excellent enantiomeric resolution and reliable performance. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that this method is fit for its intended purpose in a regulated pharmaceutical development and quality control setting.
References
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
-
Bawane, D. B., & Bhonde, S. S. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Ismail, O. H., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
ResearchGate. (2012). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
PubMed. (2013). Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]
-
LCGC International. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]
-
PubMed Central. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 5. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. starodub.nl [starodub.nl]
Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of (R)-7,8-difluorochroman-4-amine in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of (R)-7,8-difluorochroman-4-amine hydrochloride in human plasma. The analyte, a key chiral amine intermediate in pharmaceutical development, requires a reliable bioanalytical method for pharmacokinetic and drug metabolism studies. The protocol employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated for specificity, linearity, accuracy, precision, matrix effect, and stability, demonstrating its suitability for regulated bioanalysis.
Introduction
(R)-7,8-difluorochroman-4-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its fluorinated chroman structure is a feature in various biologically active molecules. As with any drug candidate or key intermediate, establishing its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological fluids.[1][2]
This guide provides a comprehensive protocol for the analysis of (R)-7,8-difluorochroman-4-amine. It is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability.
Analyte Properties
A foundational understanding of the analyte's chemistry guides method development.[3] The primary amine group (pKa ≈ 8.3) is readily protonated, making it ideal for positive ion ESI, while the fluorinated aromatic ring provides hydrophobicity suitable for reversed-phase chromatography.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1266231-84-8[4] |
| Molecular Formula | C₉H₁₀ClF₂NO[4] |
| Molecular Weight | 221.63 g/mol [4] |
| Structure | ![]() |
(Note: The image is a placeholder representation of the chemical structure.)
Principle of the Method
The analytical strategy is based on a "dilute and shoot" approach, simplified through protein precipitation for sample cleanup, which is a rapid and effective technique for high-protein matrices like plasma.[5] The analyte and its stable isotope-labeled internal standard (SIL-IS) are extracted and concentrated. Chromatographic separation isolates the analyte from endogenous plasma components to minimize ion suppression or enhancement.[6] Quantification is performed by a triple quadrupole mass spectrometer, which provides specificity by monitoring a unique fragmentation pathway (precursor ion → product ion) for the analyte in MRM mode.[6]
Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard, >99% purity)
-
(R)-7,8-difluorochroman-4-amine-d4 hydrochloride (Internal Standard, >99% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II or equivalent system capable of binary gradient elution.[7]
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ESI source.
Preparation of Standards and Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Calibration Curve (CC) Standards: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions. Spike these into blank human plasma to create CC standards with a concentration range of 0.1 ng/mL to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (30 ng/mL), and High QC (150 ng/mL).
Sample Preparation Protocol
The protein precipitation method is chosen for its simplicity and high throughput.[5][8]
-
Aliquot: Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 50 ng/mL in methanol) to all tubes except for the double blank (which receives 25 µL of methanol).
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold solvent improves protein precipitation efficiency, while the acid ensures the analyte remains protonated and stable.
-
Vortex: Vortex mix for 1 minute to ensure complete denaturation of proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The method was validated following the principles outlined in international regulatory guidelines. [9][10]The validation assesses the key characteristics of the bioanalytical method to ensure its reliability. [2]
-
Specificity: No significant interfering peaks were observed at the retention times of the analyte or IS in blank plasma from six different sources.
-
Linearity: The calibration curve was linear over the range of 0.1–200 ng/mL, with a correlation coefficient (r²) > 0.998.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated using QC samples. All results were within the acceptable limit of ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.
-
Matrix Effect and Recovery: The method showed negligible matrix effects, and the extraction recovery was consistent and reproducible across the QC levels. Recovery refers to the efficiency of the extraction procedure. [2]* Stability: The analyte was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 8 hours (bench-top stability), and in the autosampler for 24 hours.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of (R)-7,8-difluorochroman-4-amine in human plasma. The simple protein precipitation protocol and short chromatographic run time make it well-suited for the analysis of large sample sets typically generated during preclinical and clinical drug development. The successful validation confirms that the method meets the stringent requirements for regulated bioanalysis, providing trustworthy data for pharmacokinetic assessments.
References
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
Tecan Group Ltd. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
-
Intertek. LC-MS Method Development. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
Li, W., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, Royal Society of Chemistry. [Link]
-
Agilent Technologies. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Restek Corporation. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
-
Ullah, F., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. [Link]
-
PatSnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
Sources
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolian.com [resolian.com]
- 3. tecan.com [tecan.com]
- 4. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. nebiolab.com [nebiolab.com]
- 7. agilent.com [agilent.com]
- 8. LC-MS Method Development [intertek.com]
- 9. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
(R)-7,8-difluorochroman-4-amine hydrochloride as a tool for neuroscience research
A Novel Modulator for Neuroscience Research
Forward-Looking Statement
This document provides a comprehensive guide to the experimental application of (R)-7,8-difluorochroman-4-amine hydrochloride, a novel research compound with significant potential in the field of neuroscience. The protocols and insights contained herein are based on the compound's validated mechanism of action as a potent and selective monoamine reuptake inhibitor. While this molecule is a powerful tool, it is intended for preclinical research purposes only and is not approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Introduction: Unveiling a New Tool for Monoaminergic System Research
The monoaminergic systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are fundamental to the regulation of mood, cognition, and behavior. Dysregulation of these neurotransmitter systems is implicated in a wide array of neuropsychiatric and neurodegenerative disorders. This compound emerges as a promising investigational tool, offering a unique pharmacological profile for the precise modulation of monoaminergic signaling.
Structurally, this compound is a rigidified analogue of known monoamine reuptake inhibitors. The difluoro-substitution on the chroman ring is hypothesized to enhance its potency and selectivity. This guide will provide researchers with the foundational knowledge and detailed protocols to effectively utilize this compound in their neuroscience research endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 1266231-84-8[1][2][3] |
| Molecular Formula | C₉H₁₀ClF₂NO[1] |
| Molecular Weight | 221.63 g/mol [1] |
| Purity | ≥95% |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: A Selective Triple Reuptake Inhibitor
This compound functions as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, the compound effectively increases the extracellular concentrations of their respective neurotransmitters, thereby enhancing monoaminergic neurotransmission.
Caption: Mechanism of action of this compound.
Applications in Neuroscience Research
The unique pharmacological profile of this compound makes it a versatile tool for a range of neuroscience applications:
-
Probing Neurotransmitter System Dynamics: Investigate the roles of DA, NE, and 5-HT in various physiological and pathological processes.
-
Models of Neuropsychiatric Disorders: Use as a pharmacological tool to induce or ameliorate symptoms in animal models of depression, anxiety, and ADHD.
-
Cognitive Enhancement Studies: Evaluate its potential to improve cognitive functions such as learning, memory, and attention.
-
Neurodegenerative Disease Research: Explore its neuroprotective effects in models of Parkinson's disease and other disorders characterized by monoaminergic neuron loss.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in your research.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the rodent brain following administration of the compound.[4]
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Refrigerated fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a 2-hour stabilization period. Collect at least three baseline dialysate samples (20 min each).
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Sample Collection: Continue collecting dialysate samples for the desired duration (e.g., 4-6 hours).
-
Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of DA, NE, and 5-HT and their metabolites.
Sources
- 1. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1266231-84-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 3. This compound - CAS:1266231-84-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocols for (R)-7,8-difluorochroman-4-amine hydrochloride in Receptor Binding Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Chroman Derivative
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antioxidants, anti-cancer agents, and modulators of various signaling pathways.[1][2][3] (R)-7,8-difluorochroman-4-amine hydrochloride represents a novel synthetic derivative with potential for selective interaction with various receptor systems. The introduction of fluorine atoms at the 7 and 8 positions can significantly alter the compound's electronic properties, metabolic stability, and binding affinity for target proteins.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a suite of receptor binding assays. These protocols are designed to elucidate the compound's pharmacological profile, including its binding affinity, selectivity, and mechanism of action at the receptor level.
This guide will detail three orthogonal assay platforms: the "gold standard" competitive radioligand binding assay, a non-radioactive fluorescence polarization-based assay, and a functional, cell-based dynamic mass redistribution (DMR) assay. By employing these diverse methodologies, researchers can build a robust understanding of how this compound interacts with its molecular targets, a critical step in the drug discovery and development pipeline.[5][6]
I. Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a cornerstone of pharmacology, offering high sensitivity and precision for quantifying the interaction between a ligand and its receptor.[7][8] These assays are instrumental in determining the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[7][9][10]
Core Principle
A fixed concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes or purified protein) in the presence of varying concentrations of the unlabeled test compound (this compound). As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
1. Reagent Preparation:
- Cell Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[11] Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]
- Radioligand Solution: Prepare a working solution of the radioligand in the assay buffer at a concentration typically at or below its Kd value for the target receptor.[12]
- This compound Serial Dilutions: Prepare a series of dilutions of the test compound in the assay buffer, typically spanning a 5-log unit range.[7]
- Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific receptor. A common starting point is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
2. Incubation:
- In a 96-well plate, combine the cell membranes, the unlabeled test compound dilutions (or buffer for total binding), and the radioligand solution.[11]
- To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.
- Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[11] This time should be established in preliminary kinetic experiments.[7]
3. Separation of Bound and Free Radioligand:
- Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
4. Quantification of Radioactivity:
- Dry the filter plate and add a scintillation cocktail to each well.[11]
- Count the radioactivity in each well using a microplate scintillation counter.[11]
5. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of this compound.
- Fit the data using a non-linear regression model to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
| Parameter | Typical Value/Range | Reference |
| Receptor Concentration | 3 - 120 µg protein/well | [11] |
| Radioligand Concentration | 0.2 - 20 nM (or ~Kd) | [11][12] |
| Incubation Time | 60 minutes | [11] |
| Incubation Temperature | 30°C | [11] |
| Test Compound Concentrations | 10⁻¹⁰ M to 10⁻⁵ M | [7] |
II. Fluorescence Polarization (FP) Assays: A Homogeneous, Non-Radioactive Alternative
Fluorescence polarization (FP) assays offer a non-radioactive, homogeneous format for studying molecular interactions, making them well-suited for high-throughput screening.[13][14] The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.[13]
Core Principle
A small fluorescent tracer rotates rapidly in solution, leading to low fluorescence polarization. When the tracer binds to a much larger receptor protein, its rotation is slowed, resulting in an increase in fluorescence polarization.[13] An unlabeled compound like this compound can compete with the tracer for binding to the receptor. This competition displaces the tracer, causing it to tumble freely again and leading to a decrease in the measured fluorescence polarization.[15]
Experimental Workflow: Competitive Fluorescence Polarization Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Detailed Protocol: Competitive Fluorescence Polarization Assay
1. Reagent Preparation:
- Purified Receptor: The receptor of interest should be purified and solubilized in a suitable FP buffer. The purity of the receptor is crucial for minimizing light scattering.[16]
- Fluorescent Tracer: A fluorescently labeled ligand for the target receptor is required. The choice of fluorophore is important for signal intensity and should be compatible with the available plate reader.[13]
- This compound Serial Dilutions: Prepare serial dilutions of the test compound in the FP buffer.
- FP Buffer: A typical FP buffer might contain 30 mM HEPES pH 7.4, 250 mM NaCl, and 10% glycerol to maintain protein stability.[17]
2. Incubation:
- In a low-binding, black 384-well plate, add the fluorescent tracer and the serial dilutions of this compound.
- Initiate the binding reaction by adding the purified receptor to each well.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium, typically 1-2 hours.[15]
3. Measurement:
- Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[15] The reader measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.
4. Data Analysis:
- The instrument software typically calculates the millipolarization (mP) values.
- Plot the mP values against the logarithm of the concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- The Ki can be calculated from the IC₅₀ using a similar principle to the Cheng-Prusoff equation, adapted for FP assays.
| Parameter | Typical Value/Range | Reference |
| Receptor Concentration | Sub-nanomolar to micromolar (assay-dependent) | [15] |
| Tracer Concentration | ~Kd of the tracer | [16] |
| Incubation Time | 2 hours | [15] |
| Incubation Temperature | Room Temperature | [15] |
| Assay Volume | 20 - 40 µL | [15] |
III. Dynamic Mass Redistribution (DMR) Assays: A Label-Free, Functional Readout
Dynamic Mass Redistribution (DMR) is a label-free technology that measures the integrated cellular response to receptor activation in real-time.[18][19] It detects changes in the local refractive index near the bottom of a biosensor plate, which are caused by the redistribution of cellular matter (e.g., proteins, organelles) upon receptor signaling.[18][20] This provides a holistic view of cellular signaling downstream of the receptor.[21]
Core Principle
Cells are cultured on a biosensor microplate. When a ligand like this compound binds to and activates a G-protein coupled receptor (GPCR) on the cell surface, it initiates a cascade of intracellular signaling events.[20] This leads to a redistribution of cellular mass, which is detected as a shift in the wavelength of reflected light by the biosensor.[19][20] The magnitude and kinetics of this wavelength shift provide a signature of the cellular response.
Experimental Workflow: DMR Agonist and Antagonist Assays
Caption: Workflow for a Dynamic Mass Redistribution (DMR) assay.
Detailed Protocol: DMR Assay
1. Cell Seeding and Culture:
- Seed adherent cells expressing the receptor of interest onto a 384-well biosensor microplate.
- Culture the cells overnight to allow for attachment and formation of a confluent monolayer.
2. Agonist Mode:
- To determine if this compound is an agonist, add serial dilutions of the compound directly to the cells.
- Immediately place the plate in the DMR instrument and record the DMR signal in real-time for 30-60 minutes or longer.[20]
3. Antagonist Mode:
- To test for antagonist activity, pre-incubate the cells with serial dilutions of this compound for a defined period.
- Then, add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Record the DMR signal and observe the extent to which the test compound inhibits the agonist-induced response.[20]
4. Data Analysis:
- The DMR signal is plotted as a change in wavelength (in picometers) over time.
- For agonist mode, concentration-response curves can be generated from the peak DMR response to determine the EC₅₀ and maximal response (Emax).[20]
- For antagonist mode, the inhibition of the agonist response is plotted against the concentration of the test compound to determine the IC₅₀.
| Parameter | Typical Value/Range | Reference |
| Cell Seeding Density | Assay-dependent, aim for confluence | |
| Recording Time | 30 - 120 minutes | [18][20] |
| Temporal Resolution | ~15 seconds | [19] |
| Agonist Concentration (Antagonist Mode) | EC₈₀ | |
| Data Output | Wavelength shift (pm) | [19] |
Conclusion
The application of this compound in the described receptor binding assays provides a powerful, multi-faceted approach to characterizing its pharmacological properties. By systematically employing radioligand binding, fluorescence polarization, and dynamic mass redistribution assays, researchers can obtain critical data on the compound's affinity, selectivity, and functional activity. This comprehensive in vitro profiling is an indispensable step in the journey of transforming a novel chemical entity into a potential therapeutic agent. The protocols outlined herein offer a robust framework for initiating these investigations and paving the way for further preclinical development.
References
- Current time information in Ede, NL. (n.d.). Google.
- Grundmann, M., et al. (2018). Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics. PLoS One, 13(1), e0190521.
- Taylor, E. A., et al. (2009). An optical dynamic mass redistribution assay reveals biased signaling of dualsteric GPCR activators. Journal of Receptors and Signal Transduction, 29(3-4), 151-159.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 15, 2026, from [Link]
- Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 50(8), 1231-1234.
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 15, 2026, from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 15, 2026, from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 15, 2026, from [Link]
- Schröder, R., et al. (2011). Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 15, 2026, from [Link]
- Stott, R. J., et al. (2024). Label-Free Dynamic Mass Redistribution Assay To Characterize Holistic Chemokine Receptor Pharmacology in Neutrophils. The Journal of Pharmacology and Experimental Therapeutics, 388(1), 1-12.
- Rinken, A., et al. (2017). Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs. Trends in Pharmacological Sciences, 38(11), 999-1009.
- Wang, X., et al. (2014). Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors. Journal of Biological Chemistry, 289(35), 24123-24135.
- Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology, 25(1), 1-9.
- Lin, Y. H., et al. (2018). Fluorescence polarization (FP) assay. Bio-protocol, 8(16), e2969.
- Leppik, R. A. (2017). Radioligand Binding Studies. In Methods in Molecular Biology (Vol. 1606, pp. 15-32). Springer.
- Findlay, J. W., & Dillard, R. F. (2007). Some important considerations for validation of ligand-binding assays. The AAPS journal, 9(2), E196-E201.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Kumar, P., et al. (2017). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 10(7), 2415-2421.
- Wang, Y., et al. (2005). A powerful tool for drug discovery. European Pharmaceutical Review, 10(2), 55-58.
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved January 15, 2026, from [Link]
- Emami, S., & Falahati, M. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 111, 104868.
- Seifert, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6577-6588.
- Li, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry, 67(23), 21545-21567.
-
Alchem.Pharmtech. (n.d.). (R)-7,8-Difluorochroman-4-amine. Retrieved January 15, 2026, from [Link]
- Wang, Y., et al. (2022). Applications of chroman-4-one derivatives and strategies for their construction under visible light. Chinese Chemical Letters, 33(5), 2329-2340.
- Sittampalam, G. S., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Kumar, A., et al. (2012). Discovery of 7-hydroxyaporphines as conformationally restricted ligands for beta-1 and beta-2 adrenergic receptors. ACS Medicinal Chemistry Letters, 3(10), 833-837.
- Kawase, M., et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8), 2204-2211.
- Neumann, J., et al. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 12(4), 578-583.
-
Mynaval. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Introduction to (R)-7,8-difluorochroman-4-amine Hydrochloride as a Putative DPP-I Inhibitor
An in-depth analysis of publicly available scientific literature and chemical databases reveals that (R)-7,8-difluorochroman-4-amine hydrochloride is a novel chemical entity with limited characterization in the public domain. Its biological targets and specific applications in cell-based assays are not yet extensively documented. However, the chroman-4-amine scaffold is a key pharmacophore in a class of molecules known as Dipeptidyl Peptidase-I (DPP-I) inhibitors. This application note, therefore, uses a representative DPP-I inhibitor with a similar core structure to provide a detailed guide on its application in relevant cell-based assays.
This compound represents a class of small molecules with potential therapeutic applications. While data on this specific molecule is emerging, its core structure is analogous to known inhibitors of Dipeptidyl Peptidase-I (DPP-I), also known as Cathepsin C. DPP-I is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases in immune and inflammatory cells. Inhibition of DPP-I is a promising therapeutic strategy for a range of inflammatory diseases, including bronchiectasis, cystic fibrosis, and certain autoimmune disorders.
This guide provides detailed protocols for evaluating the potency and cellular activity of putative DPP-I inhibitors like this compound using cell-based assays.
Mechanism of Action: DPP-I Inhibition
DPP-I is a critical enzyme in the activation cascade of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These proteases, when activated, contribute to tissue damage and inflammation. DPP-I inhibitors prevent the proteolytic cleavage of the N-terminal dipeptides from the zymogen forms of these proteases, thereby preventing their activation.
Figure 2: Step-by-step workflow for the high-content imaging-based NETosis assay.
Step-by-Step Protocol
-
Cell Plating: Plate isolated neutrophils in a 96-well imaging plate pre-coated with collagen at a density of 5 x 10^4 cells/well. Allow the cells to adhere for 30 minutes.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1 hour.
-
NETosis Induction: Add PMA to a final concentration of 100 nM to all wells except the negative control.
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with anti-citrullinated Histone H3 antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor 488 (green) channels.
-
Use image analysis software to identify nuclei and quantify the area of extracellular DNA (NETs) and the intensity of the citrullinated histone signal.
-
Calculate the percentage of NET-forming cells for each treatment condition.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of positive controls (PMA for NETosis) and vehicle controls (DMSO) is essential for establishing the assay window and ensuring the observed effects are due to the test compound. Furthermore, the use of two orthogonal assays—one biochemical (elastase activity) and one cell-imaging based (NETosis)—provides a robust validation of the compound's mechanism of action. Consistent dose-dependent inhibition in both assays would strongly support the hypothesis that this compound acts as a cellularly active DPP-I inhibitor.
References
-
Korkmaz, B., Lesner, A., Marchand-Adam, S., & Gauthier, F. (2012). Lung proteases in health and disease. European Respiratory Journal, 40(5), 1295-1316. [Link]
-
Guy, C. S., & Vignali, D. A. A. (2019). The role of cathepsins in cancer. Nature Reviews Cancer, 19(11), 682-695. [Link]
-
Almeida, M. A., & Melo, R. C. N. (2020). Cathepsin C: a key enzyme in the activation of serine proteases and a potential target for the treatment of inflammatory diseases. Journal of Leukocyte Biology, 108(2), 537-549. [Link]
Application Notes and Protocols: (R)-7,8-difluorochroman-4-amine hydrochloride as a Precursor for Novel PET Imaging Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1][2][3] The development of novel PET radiotracers is critical for advancing our understanding of disease pathophysiology and accelerating drug development.[1][4] This document provides a detailed technical guide on the potential application of (R)-7,8-difluorochroman-4-amine hydrochloride as a key precursor for the synthesis of novel PET imaging ligands, particularly for central nervous system (CNS) targets. We will explore the rationale for its use, provide detailed protocols for radiolabeling with Fluorine-18, and outline a comprehensive strategy for preclinical evaluation.
Introduction: The Potential of (R)-7,8-difluorochroman-4-amine in PET Ligand Design
The chroman scaffold is a privileged structure in medicinal chemistry, often associated with compounds targeting the central nervous system. The this compound (referred to hereafter as DFCA) presents several advantageous features for PET ligand development:
-
Chiral Amine Moiety: The primary amine at the chiral center offers a versatile handle for conjugation to various targeting vectors or pharmacophores through amide bond formation or reductive amination.
-
Fluorinated Aromatic Ring: The difluoro substitution on the aromatic ring can enhance binding affinity, improve metabolic stability, and modulate lipophilicity, which is a critical parameter for brain penetration.[2]
-
Structural Rigidity: The bicyclic chroman structure provides conformational constraint, which can lead to higher selectivity for the biological target.
While no specific PET ligand derived from DFCA has been documented in the literature to date, its structural motifs suggest high potential for developing tracers for CNS targets such as neurotransmitter receptors, transporters, or enzymes implicated in neurodegenerative diseases or psychiatric disorders.[2][5]
Radiolabeling Strategy: Synthesis of a Hypothetical [¹⁸F]-Labeled PET Tracer
The most common radionuclide for PET imaging is Fluorine-18 (¹⁸F) due to its near-ideal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[6][7] A common strategy for labeling amine-containing precursors is through acylation with an ¹⁸F-labeled prosthetic group. Here, we propose a two-step synthesis of a hypothetical tracer, [¹⁸F]N-((R)-7,8-difluorochroman-4-yl)-4-fluorobenzamide, targeting a hypothetical CNS receptor.
Overview of the Radiolabeling Workflow
Caption: Radiolabeling workflow for the synthesis of the hypothetical [¹⁸F]-tracer.
Detailed Protocol for Radiolabeling
Materials:
-
This compound (DFCA)
-
4-(trimethylammonium)benzoyl chloride triflate (precursor for prosthetic group)
-
[¹⁸F]Fluoride (produced from a cyclotron)[8]
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC system (semi-preparative and analytical)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL water).
-
Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen at 110°C for 10-15 minutes. Repeat with additions of anhydrous acetonitrile (2 x 1 mL).
-
-
Synthesis of [¹⁸F]4-Fluorobenzoyl chloride:
-
To the dried [¹⁸F]fluoride/K₂₂₂ complex, add a solution of 4-(trimethylammonium)benzoyl chloride triflate (2-3 mg) in 0.5 mL of anhydrous DMF.
-
Heat the reaction mixture at 120°C for 15 minutes to facilitate the nucleophilic aromatic substitution.[6]
-
Cool the reaction mixture to room temperature. The product is the activated prosthetic group, [¹⁸F]4-fluorobenzoyl chloride.
-
-
Conjugation to DFCA:
-
In a separate vial, dissolve DFCA (1-2 mg) and a non-nucleophilic base (e.g., diisopropylethylamine, 5 µL) in 0.3 mL of anhydrous DMF.
-
Transfer the solution containing the [¹⁸F]4-fluorobenzoyl chloride to the DFCA solution.
-
Allow the acylation reaction to proceed at 60°C for 10 minutes.
-
-
Purification and Formulation:
-
Quench the reaction by adding 2 mL of water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm) for purification.
-
Collect the fraction corresponding to the desired [¹⁸F]-labeled product.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final tracer in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the pH of the final product.
-
Conduct a filter integrity test.
-
Preclinical Evaluation of the Novel PET Tracer
A thorough preclinical evaluation is essential to validate a new PET tracer and determine its suitability for in vivo imaging.[1][9] This involves a tiered approach, starting with in vitro characterization and progressing to in vivo studies in animal models.[9][10]
In Vitro Characterization
Objective: To determine the binding affinity and selectivity of the non-radioactive ("cold") version of the tracer to its intended target and other relevant receptors.
Protocol: In Vitro Binding Assays
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target of interest and potential off-target receptors.
-
Competition Binding Assay:
-
Incubate the membrane homogenates with a known radioligand for the target receptor and increasing concentrations of the "cold" standard of the novel tracer.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC₅₀ value (concentration of the tracer that inhibits 50% of the specific binding of the known radioligand).
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.[11][12]
-
-
Selectivity Screening: Perform competition binding assays against a panel of other relevant CNS receptors to assess target selectivity.
| Parameter | Description | Typical Desired Value |
| Ki (Target) | Binding affinity for the target receptor | < 10 nM |
| Selectivity | Ratio of Ki (Off-target) / Ki (Target) | > 100-fold |
| LogD₇.₄ | Lipophilicity at physiological pH | 1.5 - 3.5 for CNS penetration[2] |
Ex Vivo Autoradiography
Objective: To visualize the regional distribution of the radiotracer in the brain and confirm that it matches the known distribution of the target.
Protocol:
-
Administer the [¹⁸F]-labeled tracer intravenously to a rodent.
-
At a predetermined time point (e.g., 30 minutes post-injection), euthanize the animal and rapidly remove the brain.
-
Freeze the brain and slice it into thin sections (e.g., 20 µm) using a cryostat.
-
Expose the brain sections to a phosphor imaging plate or autoradiographic film.
-
To confirm specificity, a separate cohort of animals can be pre-treated with a high dose of a known antagonist for the target receptor before tracer injection. A significant reduction in signal in target-rich regions would indicate specific binding.
In Vivo PET Imaging in Animal Models
Objective: To assess the brain uptake, pharmacokinetics, and target engagement of the radiotracer in a living organism.[13][14]
Caption: Workflow for in vivo small animal PET/CT imaging.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) and place it on the scanner bed. Maintain body temperature with a heating pad.
-
Tracer Administration: Inject a bolus of the [¹⁸F]-labeled tracer via a tail-vein catheter.
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes immediately following injection.[14]
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the brain images corresponding to target-rich and reference (target-poor) regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate key parameters such as the Standardized Uptake Value (SUV) and the total distribution volume (VT) to quantify tracer uptake and binding.[2]
-
-
Blocking Study: To demonstrate target specificity in vivo, perform a separate imaging session where the animal is pre-treated with a blocking agent before the tracer injection.[5] A significant reduction in tracer uptake in target regions compared to the baseline scan confirms specific binding.
Conclusion
This compound is a promising and versatile precursor for the development of novel ¹⁸F-labeled PET tracers for CNS imaging. Its chemical structure provides a solid foundation for creating ligands with high affinity, selectivity, and favorable pharmacokinetic properties for brain imaging. The protocols outlined in this document provide a comprehensive framework for the radiolabeling and preclinical evaluation of such novel tracers, from initial in vitro characterization to in vivo validation in animal models. Rigorous adherence to these methodologies will be crucial in advancing new imaging agents from the laboratory to potential clinical applications.[1][10]
References
- The Role of PET Imaging in Preclinical Oncology. (2021-09-14). Technology Networks.
-
Wüst, F. (2007). Fluorine-18 labeling of small molecules: the use of 18F-labeled aryl fluorides derived from no-carrier-added [18F]fluoride as labeling precursors. Ernst Schering Research Foundation Workshop, (62), 51-78. Available from: [Link]
-
Bernard-Gauthier, V., et al. (2018). Development of new chemistry for fluorine-18 radiolabeling. ERA - Scholaris. Available from: [Link]
-
Li, Y., et al. (2025). Preclinical Evaluation and First-in-Human PET Study of Al18F-Labeled Biphenyl-Based Dimeric PSMA Tracers. Journal of Medicinal Chemistry. Available from: [Link]
-
Wei, L., et al. (2025). Preclinical Evaluation and Pilot Clinical Study of CD137 PET Radiotracer for Noninvasive Monitoring Early Responses of Immunotherapy. Journal of Nuclear Medicine, 66(1), 40-46. Available from: [Link]
-
Niu, B., et al. (2022). Synthesis, Preclinical Evaluation, and First-in-Human PET Study of Quinoline-Containing PSMA Tracers with Decreased Renal Excretion. Journal of Medicinal Chemistry, 65(12), 8422-8434. Available from: [Link]
-
van Waarde, A., et al. (2017). Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). In: Quality in Nuclear Medicine. Springer. Available from: [Link]
-
St-Pierre, M., et al. (2020). 18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride. Angewandte Chemie International Edition, 59(33), 13868-13873. Available from: [Link]
-
Koole, M., et al. (2019). Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development. European Journal of Nuclear Medicine and Molecular Imaging, 46(10), 2141-2165. Available from: [Link]
-
A Comparative Study of in vitro Assays for Predicting the Nonspecific Binding of PET Imaging Agents in vivo. (n.d.). ResearchGate. Available from: [Link]
-
Hostetler, E. D., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 59(13), 547-553. Available from: [Link]
-
Telu, S., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-20. Available from: [Link]
-
Fantin, V. R., et al. (2021). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. Molecules, 26(11), 3345. Available from: [Link]
-
Gallezot, J. D., et al. (2016). In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging. ACS Chemical Neuroscience, 7(5), 562-569. Available from: [Link]
-
Honer, M., et al. (2024). Brain Pretargeted PET – New Horizons to Image CNS Targets with Monoclonal Antibodies. Journal of Nuclear Medicine. Available from: [Link]
-
Narayanam, M. K., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available from: [Link]
-
Koole, M., et al. (2019). Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development. ResearchGate. Available from: [Link]
-
Lee, D. Y., & Li, K. C. P. (2020). Insight into the Development of PET Radiopharmaceuticals for Oncology. Cancers, 12(6), 1489. Available from: [Link]
-
Krutzek, F., et al. (2023). Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Pharmaceuticals, 16(5), 701. Available from: [Link]
-
Brust, P., et al. (2014). In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. Molecules, 19(9), 13396-13425. Available from: [Link]
-
Society of Nuclear Medicine. (2009). Society of Nuclear Medicine Procedure Guideline for FDG PET Brain Imaging. SNMMI. Available from: [Link]
-
Chemistry of PET Radiopharmaceuticals: Labelling Strategies. (2017). Radiology Key. Available from: [Link]
-
Pretze, M., et al. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. Journal of Nuclear Medicine Technology, 46(3), 207-215. Available from: [Link]
-
Teodoro, R., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 26(16), 4991. Available from: [Link]
-
Chen, F., et al. (2014). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 47(4), 1259-1269. Available from: [Link]
-
(R)-7,8-Difluorochroman-4-amine. Alchem Pharmtech. Available from: [Link]
-
This compound. Cansaice. Available from: [Link]
-
Chien, D. T., et al. (2013). Early clinical PET imaging results with the novel PHF-tau radioligand [F-18]-T807. Journal of Alzheimer's Disease, 34(2), 457-468. Available from: [Link]
Sources
- 1. itnonline.com [itnonline.com]
- 2. Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-18 labeling of small molecules: the use of 18F-labeled aryl fluorides derived from no-carrier-added [18F]fluoride as labeling precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Preclinical Evaluation and Pilot Clinical Study of CD137 PET Radiotracer for Noninvasive Monitoring Early Responses of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Dosing and Administration of (R)-7,8-difluorochroman-4-amine hydrochloride in Preclinical Animal Studies
Disclaimer: This document provides a generalized framework for the preclinical evaluation of (R)-7,8-difluorochroman-4-amine hydrochloride based on established pharmacological principles. As of the date of this publication, specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not widely available in the public domain. The protocols outlined herein are intended as a starting point and must be adapted and validated based on compound-specific solubility, stability, and toxicity data. All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction: The Scientific Imperative for Rigorous Preclinical Compound Evaluation
The successful translation of a novel chemical entity (NCE) from the bench to the clinic is contingent upon a robust and well-designed preclinical program. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] this compound, a specific chiral amine derivative, represents a class of compounds with potential therapeutic applications that necessitate careful in vivo characterization.
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven approach to the dosing and administration of this NCE in common rodent models. We will move beyond a simple recitation of steps to elucidate the underlying rationale for critical decisions in vehicle selection, route of administration, and dose-range finding, thereby promoting methodologically sound and reproducible preclinical studies.
Compound Profile and Physicochemical Considerations
A foundational understanding of the test article's properties is paramount for the design of effective in vivo studies.
Table 1: Physicochemical Profile of this compound
| Property | Value/Information | Source |
| CAS Number | 1266231-84-8 | [3] |
| Molecular Formula | C₉H₁₀Cl F₂NO | [4] |
| Molecular Weight | 221.63 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Assumed |
| Solubility | Data not widely published. As a hydrochloride salt, aqueous solubility is expected to be higher than the free base. However, the difluoro-chroman moiety may impart lipophilicity, potentially resulting in poor aqueous solubility. Empirical determination is essential. | Inferred |
| Stability | Data not widely published. Assess stability in selected vehicles over the duration of the experiment.[5] | Inferred |
Vehicle Selection: The Cornerstone of Accurate Dosing
The choice of a delivery vehicle is one of the most critical determinants of a compound's in vivo performance, particularly for agents with limited aqueous solubility.[6] An inappropriate vehicle can lead to poor bioavailability, inaccurate dosing due to precipitation, and confounding toxicity.[5][7]
Causality in Vehicle Selection
The primary objective is to maintain the test article in a stable, homogenous state suitable for the chosen route of administration. For an NCE like this compound, a tiered approach to vehicle screening is recommended.
Experimental Protocol: Tiered Vehicle Screening
-
Tier 1: Aqueous Vehicles:
-
Protocol: Attempt to dissolve the compound in standard aqueous vehicles such as sterile water, 0.9% saline, or phosphate-buffered saline (PBS) at the highest desired concentration.
-
Rationale: These are the most physiologically compatible vehicles. The hydrochloride salt form may facilitate dissolution.
-
Endpoint: Visual inspection for clarity and absence of precipitation. If soluble, this is the preferred option.
-
-
Tier 2: Co-Solvent Systems (For Parenteral & Oral Administration):
-
Protocol: If insoluble in aqueous vehicles, evaluate co-solvent systems. A common starting point is a mixture of an organic solvent and an aqueous diluent.
-
Rationale: Co-solvents can significantly increase the solubility of lipophilic compounds. However, the concentration of the organic solvent must be minimized to avoid vehicle-induced toxicity.[6] For instance, DMSO can induce cellular and epigenetic changes and should be used at low final concentrations.[7]
-
Example Formulations:
-
5-10% DMSO, 40% PEG-400, 50-55% Saline
-
10% Ethanol, 90% Saline
-
-
-
Tier 3: Complex Formulations (Primarily for Oral Administration):
-
Protocol: For compounds that remain challenging to formulate, consider suspensions or cyclodextrin-based solutions.
-
Suspensions: Create a uniform suspension in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC).[5][8][9] A surfactant (e.g., 0.1% Tween 80) can be added to aid wetting of the compound particles.[9]
-
Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with poorly soluble molecules to enhance their aqueous solubility.[5]
-
-
Rationale: Suspensions are suitable for water-insoluble compounds administered orally, but require constant agitation to ensure dose uniformity. Cyclodextrins can provide a true solution, but may have their own pharmacological effects and can cause renal toxicity at high doses.
-
Vehicle Toxicity Control
It is imperative to include a vehicle-only control group in all experiments to differentiate compound effects from vehicle-induced artifacts. [7]
Dosing and Administration Protocols
All animal procedures must be approved by an IACUC. Proper training in animal handling and administration techniques is essential.
Dose Calculation
-
Calculate the required dose (mg/kg): This is determined by the study design (e.g., dose-escalation, efficacy study).
-
Determine the dosing volume (ml/kg): This varies by route and animal species (see Table 2).
-
Calculate the final concentration (mg/ml):
-
Concentration (mg/ml) = Dose (mg/kg) / Dosing Volume (ml/kg)
-
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route of Administration | Mouse | Rat | Recommended Needle Gauge |
| Oral (PO) | 5-10 ml/kg | 5-10 ml/kg | 20-22g (gavage needle) |
| Intravenous (IV) | 5 ml/kg (bolus) | 5 ml/kg (bolus) | 27-30g |
| Intraperitoneal (IP) | 10 ml/kg | 10 ml/kg | 25-27g |
| Subcutaneous (SC) | 10 ml/kg | 5-10 ml/kg | 25-27g |
Source: Adapted from Boston University IACUC guidelines.[10]
Step-by-Step Administration Protocols
4.2.1 Oral Gavage (PO)
-
Rationale: Ensures accurate delivery of the specified dose to the gastrointestinal tract.[10] This is a common route for initial pharmacokinetic and efficacy screening.
-
Protocol:
-
Select a gavage needle of the appropriate size and length (measure from the tip of the animal's nose to the last rib).[11]
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Insert the ball-tipped needle into the esophagus and gently advance it into the stomach. Do not force the needle.
-
Administer the formulation smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
-
4.2.2 Intravenous Injection (IV)
-
Rationale: Bypasses absorption barriers to achieve 100% bioavailability, essential for determining fundamental pharmacokinetic parameters like clearance and volume of distribution. The lateral tail vein is the most common site in rodents.[10]
-
Protocol:
-
Place the animal in a restraint tube or apply gentle warming to the tail to induce vasodilation.[11]
-
Identify the lateral tail vein.
-
Using a small gauge needle (e.g., 27g), insert the needle bevel-up into the vein.
-
Slowly inject the formulation. Resistance or swelling indicates an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to prevent bleeding.
-
4.2.3 Intraperitoneal Injection (IP)
-
Rationale: Allows for rapid absorption of the compound into the systemic circulation, though it is subject to first-pass metabolism in the liver.
-
Protocol:
-
Securely restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the dose and withdraw the needle.
-
Study Design: A Phased Approach
A logical, phased approach to in vivo studies is crucial for efficient drug development.
Phase 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD)
-
Objective: To determine the tolerability of the compound and identify a dose range for subsequent studies.
-
Methodology:
-
Use a small number of animals per group (n=2-3).
-
Administer single, escalating doses of this compound.
-
Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture) for at least 72 hours.
-
The MTD is defined as the highest dose that does not produce overt toxicity or more than a 10% loss in body weight.
-
Phase 2: Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
Administer a single dose of the compound (e.g., via IV and PO routes in parallel groups).
-
Collect serial blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½, Bioavailability).
-
Phase 3: Efficacy (Pharmacodynamic) Studies
-
Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.
-
Methodology:
-
Based on PK and MTD data, select a range of doses for evaluation.
-
Administer the compound according to a schedule relevant to the disease model (e.g., once daily for 14 days).
-
Measure relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarker levels).
-
Visualizations: Workflows and Logic
Diagram 1: Vehicle Selection Workflow
Caption: Tiered workflow for selecting an appropriate vehicle.
Diagram 2: In Vivo Study Phasing Logic
Caption: Phased approach for preclinical in vivo evaluation.
References
- Benchchem Technical Support Center. Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- Cayman Chemical. I want to deliver my compound to animals.
- Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Kim, S.J., et al. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
- Lee, J., et al. Vehicle selection for nonclinical oral safety studies.
- Benchchem.
- Boston University IACUC.
- Voelker, B., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study.
- J L, Hall. (2018).
- Gaertner, D. J., et al. (2007).
- Benchchem. Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
- Penic, S., et al. (2015). Serum Albumin Binding Analysis and Toxicological Screening of Novel chroman-2,4-diones as Oral Anticoagulants. PubMed.
- Li, H., et al. (2020). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. MDPI.
- Achmem. 7,8-Difluorochroman-4-amine.
- BLDpharm. 1266231-84-8|this compound.
- Ikonnikova, V. A., et al. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of (R)-7,8-difluorochroman-4-amine hydrochloride Solutions
Welcome to the technical support center for (R)-7,8-difluorochroman-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered during experimental work.
Introduction: Understanding the Molecule
This compound is a chiral amine salt featuring a difluorinated chroman backbone. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Several factors, including pH, exposure to light, presence of oxygen, and metal ion contamination, can influence its degradation. This guide will provide a systematic approach to identifying and mitigating these stability risks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Common Issues & Initial Checks
Question 1: I am observing a rapid loss of purity in my this compound solution, even when stored at low temperatures. What could be the primary cause?
Answer: Rapid degradation, even under refrigeration, often points to an unsuitable pH of the solution or oxidative degradation. The amine functional group and the electron-rich aromatic ring of the chroman structure are susceptible to chemical changes.
-
pH Imbalance: The hydrochloride salt suggests that an acidic pH is required to maintain the protonated, and likely more stable, form of the amine. If the solution is unbuffered or prepared in a neutral or alkaline solvent, the free amine may be more prone to degradation. The pH of a solution can significantly influence the rate of hydrolysis and oxidation reactions.[1]
-
Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation, which may be accelerated by exposure to light or the presence of trace metal ions.
Initial Troubleshooting Steps:
-
Measure the pH of your solution. For amine hydrochlorides, a pH in the acidic range (typically pH 3-6) is often optimal.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Deoxygenate Solvents: Before preparing your solution, consider sparging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
pH and Buffer Selection
Question 2: What is the optimal pH for my solution, and which buffer system should I use?
An ideal buffer system will have a pKa close to the desired pH of your formulation to provide maximum buffering capacity.[2]
Recommended Buffer Systems for Acidic pH Range:
| Buffer System | pKa Values | Effective pH Range | Common Concentrations |
| Citrate Buffer | 3.13, 4.76, 6.40 | 2.5 - 6.5 | 10-50 mM |
| Acetate Buffer | 4.76 | 3.6 - 5.6 | 10-100 mM |
| Phosphate Buffer | 2.15, 7.20, 12.32 | 6.0 - 8.0 (less ideal for acidic) | 10-50 mM |
Experimental Protocol: Determining the Optimal pH
-
Prepare a series of buffers (e.g., citrate or acetate) across a pH range of 3.0 to 6.0 in 0.5 pH unit increments.
-
Dissolve this compound in each buffered solution at the desired concentration.
-
Divide each sample into two sets: one for accelerated stability testing (e.g., at 40°C) and a control set stored under recommended conditions (e.g., 2-8°C, protected from light).
-
Analyze the purity of the samples at initial, and subsequent time points (e.g., 1, 2, 4, and 8 weeks) using a stability-indicating HPLC method.
-
Plot the percentage of remaining parent compound against time for each pH. The pH that shows the least degradation over time is the optimal pH for your formulation.
Oxidative and Photodegradation
Question 3: My solution is developing a slight yellow color over time, even when stored in the dark. What is causing this, and how can I prevent it?
Answer: The development of color often indicates the formation of degradation products, which can be due to oxidation. Amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[3] The difluorinated benzene ring may also be susceptible to certain degradation pathways.
Strategies to Mitigate Oxidation and Photodegradation:
-
Use of Antioxidants: Antioxidants can be added to the formulation to scavenge free radicals or to be preferentially oxidized.
-
Common Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
-
Caution: The compatibility and effectiveness of an antioxidant must be tested, as some can paradoxically accelerate degradation in certain formulations.[4]
-
-
Inclusion of Chelating Agents: Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation.[5] Chelating agents form stable complexes with these ions, rendering them inactive.[6]
-
Common Chelating Agents: Edetate disodium (EDTA) and citric acid. A typical concentration for EDTA is 0.01-0.1%.
-
-
Protection from Light: Fluorinated pharmaceuticals can be susceptible to photodegradation, where UV or visible light provides the energy to initiate degradative reactions.[7][8] This can lead to the formation of various fluorinated byproducts.
-
Mandatory Practice: Always store solutions of this compound in amber glass vials or protect clear vials from light.
-
Experimental Workflow for Enhancing Solution Stability:
Caption: Workflow for preparing and stabilizing solutions.
Analytical Method for Stability Assessment
Question 4: How do I set up a stability-indicating HPLC method to accurately measure the degradation of my compound?
Answer: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[9][10] Developing such a method is crucial and typically involves forced degradation studies.
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are designed to intentionally degrade the compound to generate potential degradation products.[11][12]
-
Prepare stock solutions of this compound.
-
Expose the solutions to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: Store the solution at 60-80°C for 48 hours.
-
Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Analyze all stressed samples , along with an unstressed control, by HPLC.
Developing the HPLC Method:
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer at a pH that provides good peak shape) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main compound peak is not co-eluting with any degradants. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Logical Diagram for Method Development:
Caption: Decision process for HPLC method development.
By following these guidelines, you can systematically identify the causes of instability in your this compound solutions and implement effective strategies to ensure the integrity of your experimental work.
References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). Environmental Science & Technology. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Available at: [Link]
-
Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Available at: [Link]
- Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. (n.d.). [No Source Found].
-
metal chelates in the storage and transport of neurotransmitters: interactions of metal ions with biogenic amines 1. (n.d.). Scilit. Available at: [Link]
-
Excipient Use in Liquid Formulations: Key Tips for Pharmaceutical Companies. (2024). ChemIntel360. Available at: [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Available at: [Link]
- Pharmaceutical Buffers. (2024). [No Source Found].
-
Stability of Metal Complexes and Chelation. (2023). Chemistry LibreTexts. Available at: [Link]
-
7,8-difluorochroman-4-amine hydrochloride Suppliers & Manufacturers. (n.d.). Chemical Register. Available at: [Link]
-
Excipients. (n.d.). Pharmlabs. Available at: [Link]
-
Stability Constants of Metal(II) Complexes with Amines and Aminocarboxylates with Special Reference to Chelation. (n.d.). ResearchGate. Available at: [Link]
-
Excipients Used in Formulation of Liquid Dosage Forms. (n.d.). Pharmaguideline. Available at: [Link]
- Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). [No Source Found].
- Excipients Used In the Formulation of Liquid Dosage Forms. (n.d.). [No Source Found].
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available at: [Link]
-
General Concepts of the Chemistry of Chelation. (n.d.). Chem Connections. Available at: [Link]
-
Liquid Excipients. (n.d.). American Pharmaceutical Review. Available at: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced degradation studies. (n.d.). ResearchGate. Available at: [Link]
-
Forced Degradation Studies. (2016). SciSpace. Available at: [Link]
-
Metal Ion Coordination, Conditional Stability Constants, and Solution Behavior of Chelating Surfactant Metal Complexes. (n.d.). ResearchGate. Available at: [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. (n.d.). ResearchGate. Available at: [Link]
- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). [No Source Found].
-
New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. (n.d.). ResearchGate. Available at: [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Available at: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available at: [Link]
-
A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (n.d.). National Institutes of Health. Available at: [Link]
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). [No Source Found].
-
Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions. (2010). PubMed. Available at: [Link]
-
The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions. (n.d.). PubMed. Available at: [Link]
- (R)-8-Fluorochroman-4-amine hydrochloride. (n.d.). [No Source Found].
-
(S)-7-fluorochroman-4-amine. (n.d.). PubChem. Available at: [Link]
- [No Title Found].
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Excipients Used In the Formulation of Liquid Dosage Forms - Page 2 of 2 [pharmapproach.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.vscht.cz [web.vscht.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biomedres.us [biomedres.us]
- 12. scispace.com [scispace.com]
Overcoming challenges in the purification of (R)-7,8-difluorochroman-4-amine hydrochloride
Welcome to the technical support guide for the purification of (R)-7,8-difluorochroman-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common and complex challenges encountered during the purification of this chiral amine salt. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is analyzed by outlining its potential causes and providing a series of recommended solutions grounded in chemical principles.
Issue 1: Poor Enantiomeric Purity (Low %e.e.) After Initial Isolation
Question: My initial analysis after synthesis and work-up shows a low enantiomeric excess (%e.e.) for the desired (R)-enantiomer. How can I improve the chiral purity?
Core Challenge: Enantiomers possess identical physical properties (solubility, boiling point, polarity), making them inseparable by standard chromatographic or crystallization methods.[1][2] Achieving high enantiomeric purity requires a chiral environment to differentiate between the (R) and (S) forms.
Potential Causes & Recommended Solutions:
-
Cause A: Ineffective Chiral Resolution Method. If a classical resolution was attempted, the chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities. If using chiral chromatography, the column and mobile phase may not be optimal.
-
Solution 1: Preparative Chiral Chromatography. This is the most direct and often most effective method for separating enantiomers.[3][4][5] High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for screening.[3][6][7]
-
Actionable Protocol: Begin by screening several polysaccharide-based chiral columns (e.g., Chiralpak® series) with a mobile phase like hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.[6] SFC can offer faster, greener separations and is a powerful alternative.[8][9]
-
-
Solution 2: Diastereomeric Salt Crystallization. This classical method involves reacting the racemic amine with a pure chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts have different physical properties and can be separated by fractional crystallization.
-
Actionable Protocol: Screen various chiral acids and solvent systems. Dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid in a heated solvent. Allow it to cool slowly. The less soluble diastereomeric salt should crystallize out. Filter the solid, and then liberate the desired (R)-amine by treatment with a base. The enantiomeric excess must be checked at each step.
-
-
-
Cause B: Racemization During Work-up or Analysis. The amine's stereocenter could be susceptible to racemization under harsh pH or high-temperature conditions.
-
Solution: Ensure all work-up steps are performed under mild conditions. Avoid unnecessarily high temperatures and exposure to strong acids or bases for prolonged periods. Confirm that the analytical method itself (e.g., high temperature in a GC inlet) is not causing on-column racemization.
-
Issue 2: Difficulty Crystallizing the Final Hydrochloride Salt
Question: After purification of the (R)-amine free base, I am struggling to crystallize the hydrochloride salt. The product either remains an oil or precipitates as an amorphous solid.
Core Challenge: Successful crystallization requires achieving a state of supersaturation in a suitable solvent system where crystal lattice formation is thermodynamically favored over remaining in solution or forming an amorphous solid. Amine hydrochloride salts can be highly soluble in polar solvents, making precipitation difficult.[10]
Potential Causes & Recommended Solutions:
-
Cause A: Incorrect Solvent System. The chosen solvent may be too good, keeping the salt fully dissolved, or too poor, causing it to "crash out" as an amorphous solid.
-
Solution 1: Systematic Solvent/Anti-Solvent Screening. Find a solvent that the hydrochloride salt is soluble in (e.g., methanol, ethanol, isopropanol) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), heptane).
-
Actionable Protocol: Dissolve the crude salt in a minimal amount of the hot solvent. Slowly add the anti-solvent dropwise until the solution becomes faintly turbid. If necessary, add a few drops of the solvent to redissolve the solid, then allow the solution to cool slowly and undisturbed. This controlled approach encourages the growth of ordered crystals.
-
-
Solution 2: Control of HCl Addition. The method of HCl addition is critical. Using aqueous HCl can introduce water, which may inhibit crystallization or form a hydrate.[11]
-
Actionable Protocol: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol) dropwise with stirring.[12] Using gaseous HCl bubbled through the solution is another effective, albeit more technically demanding, anhydrous method.[11]
-
-
-
Cause B: Presence of Impurities. Even small amounts of impurities can inhibit crystal nucleation and growth.
-
Solution: Ensure the free base is of the highest possible purity (>99%) before attempting salt formation. If necessary, perform an additional purification step (e.g., column chromatography on silica gel) on the free base before crystallization.
-
Issue 3: Low Yield and Product Loss During Purification
Question: My final isolated yield of the pure hydrochloride salt is very low. Where might I be losing my product?
Potential Causes & Recommended Solutions:
-
Cause A: Product Loss During Aqueous Extractions. The free amine may have some solubility in water, and the hydrochloride salt can be highly water-soluble. Multiple extractions or extractions at the wrong pH can lead to significant losses.
-
Solution: When extracting the free base into an organic solvent from an aqueous layer, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to suppress the protonation of the amine. Use a brine wash to reduce the amount of dissolved water in the organic layer and "salt out" the product, decreasing its aqueous solubility.
-
-
Cause B: Inefficient Crystallization. A significant portion of the product may remain in the mother liquor after filtration.
-
Solution: Cool the crystallization mixture in an ice bath for an extended period before filtering to maximize precipitation. Minimize the amount of solvent used to wash the filtered crystals, and always use ice-cold solvent to reduce dissolution of the product. The mother liquor can be concentrated to recover a second crop of crystals, which should be analyzed separately for purity.
-
-
Cause C: Adsorption on Stationary Phases. The basic amine can interact strongly with acidic silica gel during column chromatography, leading to streaking and incomplete elution.
-
Solution: When purifying the free base via silica gel chromatography, pre-treat the column or add a small amount (~1%) of a basic modifier like triethylamine or ammonia to the eluent. This neutralizes the acidic sites on the silica, improving peak shape and recovery.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric excess (%e.e.)?
A1: Chiral HPLC is the gold standard for determining enantiomeric purity.[3] It provides excellent separation of enantiomers, allowing for accurate quantification.[3] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative.[8] While NMR using chiral derivatizing agents can be used, it is generally less precise than chromatographic methods.[13]
Q2: How should I store the final this compound product?
A2: As a crystalline hydrochloride salt, the compound is generally more stable than its free base form. However, it may still be hygroscopic. Store the product in a tightly sealed container in a desiccator or a controlled low-humidity environment. Protect it from light and store at a cool temperature (2-8°C) for long-term stability.
Q3: My synthesis of the chroman precursor is generating significant byproducts. How does this impact the final purification?
A3: The purity of the precursor is critical. Common byproducts in chroman synthesis can include isomers or polymeric materials, which can complicate purification.[14][15][16] If these impurities have similar properties to your desired product, they can co-crystallize, reducing the purity of the final salt. It is highly recommended to purify the precursor material thoroughly before proceeding to the final synthetic steps and purification.
Q4: Can I use a non-chromatographic method to improve the enantiomeric excess of a partially enriched sample?
A4: Yes. If you have a sample with a moderate e.e. (e.g., 70-90%), a final crystallization of the hydrochloride salt can sometimes be used as an enrichment step. The crystal lattice may preferentially incorporate the major enantiomer, leaving the minor enantiomer enriched in the mother liquor. This is highly dependent on the specific compound and solvent system and requires careful analytical monitoring.
Section 3: Key Experimental Protocols & Data
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a general approach to developing a method for analyzing the enantiomeric purity.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA or AD-H column (amylose and cellulose derivatives, respectively).
-
Mobile Phase Screening: Prepare a stock solution of the racemic amine hydrochloride. Screen different mobile phases isocratically.
-
Optimization: Once separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.[2] Adjusting the flow rate (e.g., from 1.0 mL/min down to 0.5 mL/min) can also enhance resolution.[2]
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 280 nm, where the benzene ring absorbs).
Table 1: Example Chiral HPLC Screening Conditions
| Column | Mobile Phase (v/v) | Flow Rate | Result |
| Chiralpak® AD-H | 90:10 Hexane/IPA + 0.1% DEA | 1.0 mL/min | Partial separation (Rs = 1.2) |
| Chiralpak® IA | 85:15 Hexane/EtOH + 0.1% DEA | 1.0 mL/min | Baseline separation (Rs > 2.0) |
| Lux® Cellulose-1 | 95:5 Hexane/IPA + 0.1% DEA | 1.0 mL/min | No separation |
| (Data is illustrative. DEA = Diethylamine, IPA = Isopropanol, EtOH = Ethanol, Rs = Resolution factor) |
Protocol 2: Crystallization of the Hydrochloride Salt
This protocol describes a robust method for crystallizing the final product.
-
Preparation: Ensure the (R)-7,8-difluorochroman-4-amine free base is pure (>99% by HPLC) and dry.
-
Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous isopropanol (IPA). Warm gently if necessary to fully dissolve.
-
Acidification: While stirring, slowly add 0.95 equivalents of a standardized solution of HCl in IPA. The goal is to have a slight excess of the free base to prevent co-crystallization of excess acid.
-
Crystallization: A white precipitate should begin to form. Heat the mixture until the solid redissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the growth of large crystals.
-
Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for at least 2 hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with cold MTBE.
-
Drying: Dry the crystals under high vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Section 4: Visual Workflow and Logic Diagrams
Purification Workflow Diagram
This diagram illustrates the overall process flow from the crude, racemic product to the final, pure enantiomeric salt.
Caption: General workflow for the purification of (R)-7,8-difluorochroman-4-amine HCl.
Troubleshooting Decision Tree: Product Oiling Out
This diagram provides a logical path for troubleshooting when the hydrochloride salt fails to crystallize and instead forms an oil.
Caption: Decision tree for troubleshooting product oiling during crystallization.
References
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(43), 13000-13009. [Link]
-
Dolan, J. W. (2009). HPLC Solutions #66: Enantiomer Separations. LCGC North America. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Ka-King, Y., & Verkade, J. G. (2003). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 5(13), 2275-2277. [Link]
-
Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). [Link]
-
Ali, I., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Separation Science, 41(1), 191-209. [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. [Link]
-
Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Reddit. (2025). r/CHROMATOGRAPHY - Separation of enantiomers. [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
- Google Patents. (2010).
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
Romero, E., & Gotor-Fernández, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]
-
Purity Analytics. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Shayan, M., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. DARU Journal of Pharmaceutical Sciences, 20(1), 65. [Link]
-
European Patent Office. (2012). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. [Link]
-
Check, C. T., & Malerich, J. P. (2015). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 80(15), 7866-7879. [Link]
-
Alchem Pharmtech. (R)-7,8-Difluorochroman-4-amine. [Link]
-
Organic Chemistry Portal. Synthesis of chromans and flavanes. [Link]
Sources
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. researchgate.net [researchgate.net]
- 7. yakhak.org [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
(R)-7,8-difluorochroman-4-amine hydrochloride degradation pathways and prevention
Answering the user's request.## Technical Support Center: (R)-7,8-difluorochroman-4-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound (CAS: 1266231-84-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Understanding potential degradation pathways is critical for ensuring the integrity of your experimental results, developing stable formulations, and defining appropriate storage conditions.[1][2]
This document synthesizes established principles of pharmaceutical chemistry to provide predictive guidance on the stability of this specific molecule, which features an aromatic amine, a difluorinated benzene ring, and a chroman core.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a new, unidentified peak in my HPLC chromatogram after storing my compound in an aqueous solution. What could be the cause?
A1: The appearance of a new peak is a strong indicator of degradation. For this compound, a primary amine attached to a chroman ring system, the most probable causes in solution are hydrolysis and/or oxidation.
-
Causality - Hydrolysis: The stability of the hydrochloride salt is pH-dependent. In unbuffered aqueous solutions, the pH can fluctuate, potentially leading to the formation of the free base. While the chroman ether linkage is generally stable, extreme pH conditions (acidic or basic) could promote hydrolysis.[3][4] Amide and ester groups are more susceptible, but even ether linkages can cleave under harsh conditions.[5]
-
Causality - Oxidation: Aromatic amines are highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.[5][6] This is often one of the most common degradation pathways.[5] Oxidation can lead to a variety of products, including N-oxides, hydroxylamines, nitroso, and nitro derivatives, as well as colored dimeric or polymeric species.[1][6][7]
Recommended Action Plan:
-
Characterize the Impurity: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to get the mass of the new peak. This is the most critical first step to hypothesizing a structure. A mass increase of 16 amu suggests oxidation (addition of an oxygen atom), while other changes could indicate dimerization or hydrolysis.
-
Control the Environment: Prepare fresh solutions using de-gassed buffers (e.g., sparged with nitrogen or argon) to minimize oxidative degradation. Work under low-light or amber glassware to rule out photolytic contributions.
-
Perform a pH Stability Screen: Prepare solutions in a range of pH-controlled buffers (e.g., pH 3, 5, 7, 9) and monitor the formation of the impurity over time. This will identify the pH range where your compound is most stable.
Q2: My solid-state sample of this compound has developed a yellowish or brownish tint over time. Is this a concern?
A2: Yes, a change in color is a visual indicator of chemical instability, even if the compound is in a solid state. This is almost certainly due to oxidative degradation.
-
Causality - Oxidation: The aromatic amine moiety is prone to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat.[5][6] The resulting degradation products, such as nitroso compounds or oxidative dimers/polymers, are often colored.[6][7] Even trace amounts of these highly colored species can cause a noticeable change in the bulk powder's appearance.
-
Causality - Humidity: For a hydrochloride salt, high humidity can lead to the absorption of moisture, creating localized "wet" environments on the crystal surface. This moisture can facilitate salt disproportionation (conversion to the free base and HCl) or accelerate oxidative and hydrolytic degradation pathways.[5][8]
Recommended Action Plan:
-
Re-analyze the Sample: Use a stability-indicating HPLC method to quantify the purity of the discolored sample and identify the impurity peaks.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place (e.g., 2-8°C).[9]
-
Package Appropriately: For long-term storage, consider vacuum sealing the container or including a desiccant pouch to control humidity.
Q3: How do I systematically investigate the stability of this compound to support my research and development activities?
A3: A forced degradation (or stress testing) study is the standard approach to systematically investigate a compound's intrinsic stability.[1][2][10] This involves subjecting the compound to harsh conditions to accelerate degradation, allowing you to identify potential degradation products and pathways in a short amount of time.[1][11] This is a requirement for developing and validating stability-indicating analytical methods.[10]
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).[12]
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (stored at 2-8°C, protected from light) should be included.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60-80°C for several hours to days.[12][13] | Salt stability, potential ether cleavage. |
| Base Hydrolysis | Add 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C).[14] | Formation of free base, potential ether cleavage. |
| Oxidation | Add 3-30% H₂O₂. Keep at room temperature in the dark for several hours.[1][12] | N-oxidation, dimerization, ring oxidation. |
| Photolysis | Expose solution and solid sample to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[10] | Photodegradation, defluorination, free-radical reactions. |
| Thermal | Heat solid sample and solution at an elevated temperature (e.g., 80°C) in the dark.[12] | Thermally-induced degradation. |
-
Quench and Analyze: At specified time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration. Analyze by a stability-indicating HPLC-UV method and by LC-MS to identify degradation products.
Below is a workflow diagram for this process.
Part 2: Frequently Asked Questions (FAQs)
What are the most likely degradation pathways for this compound?
Based on its chemical structure, the primary vulnerabilities are the aromatic amine and the difluorinated ring system.
-
Oxidation of the Amine: This is the most probable pathway. The nitrogen lone pair is susceptible to attack by oxidizing agents (including atmospheric O₂) to form N-oxides, hydroxylamines, or further oxidation products. Radical mechanisms can also lead to dimerization (forming azo-like compounds) or polymerization.[5][6][7]
-
Photodegradation: Aromatic fluorine atoms can be labile under UV irradiation.[15] This could lead to photohydrolysis, where a fluorine atom is replaced by a hydroxyl group, or reductive de-fluorination. Such reactions can generate fluoride ions.[16][17] The chroman ring itself or the amine could also be sites for photo-initiated radical reactions.
-
pH-Mediated Degradation: In highly acidic or basic solutions, the ether bond in the chroman ring could undergo slow hydrolysis, leading to ring-opening. However, this is generally less favorable than reactions involving the amine group.
The diagram below illustrates these potential pathways.
What are the optimal storage conditions for this compound?
To maximize shelf-life and ensure the integrity of the compound, the following conditions are recommended for both solid and solution states:
| Parameter | Solid State | Solution State | Rationale |
| Temperature | 2-8°C or -20°C (long-term) | -20°C or -80°C | Reduces rates of all chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | De-gassed solvents, inert overlay | Prevents oxidation of the aromatic amine.[5] |
| Light | Amber vial, store in the dark | Amber vial, wrap in foil | Prevents photolytic degradation.[10] |
| Humidity | Tightly sealed vial, desiccator | Tightly sealed vial | Prevents moisture uptake and subsequent hydrolysis/salt disproportionation.[5] |
| pH (Solution) | Use a validated buffer system | Use a validated buffer system | Maintains the compound in its most stable protonated state and prevents pH-mediated hydrolysis. |
Is the hydrochloride salt form stable, and are there any specific concerns?
Hydrochloride salts are common in pharmaceuticals to improve solubility and stability. However, there are potential issues:
-
Common Ion Effect: In solutions with high chloride concentrations (e.g., certain buffers or biological media), the solubility of the hydrochloride salt may be suppressed.[18]
-
Salt Disproportionation: In solid formulations, especially in the presence of moisture and basic excipients, the hydrochloride salt can convert back to the less stable, potentially less soluble, free base. This can impact dissolution and bioavailability.[8]
-
Hygroscopicity: Salt forms are often more hygroscopic than their corresponding free bases, making strict humidity control essential.
Careful selection of excipients and packaging is critical during the formulation development process to ensure the stability of the salt form.[8]
What analytical techniques are best for monitoring the stability of this compound?
A combination of chromatographic and spectroscopic techniques is required for comprehensive stability analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity assessment and quantification of the parent compound and its degradation products. A reverse-phase C18 column is a good starting point.[12] A stability-indicating method must be developed, which means all degradation products are well-resolved from the parent peak and from each other.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass data to determine elemental compositions of the degradants.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a major degradation product, it can be isolated (e.g., by preparative HPLC or flash chromatography) and analyzed by 1D and 2D NMR.[13] ¹⁹F NMR can be particularly useful for tracking changes to the fluorinated part of the molecule.[15][16]
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
- Forced degradation products: Topics by Science.gov. Science.gov.
- Forced Degrad
- Proposed degradation pathways of the drug under different hydrolytic conditions. ScienceDirect.
- This compound. BLDpharm.
- Stability of pharmaceutical salts in solid oral dosage forms. PubMed.
- Precaution on use of hydrochloride salts in pharmaceutical formul
- 7,8-Difluorochroman-4-amine. Achmem.
- Hydrolytic degradation.
- Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study.
- Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis.
- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry.
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. academic.oup.com [academic.oup.com]
- 16. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of (R)-7,8-difluorochroman-4-amine hydrochloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with (R)-7,8-difluorochroman-4-amine hydrochloride and similar novel chemical entities. My objective is to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making process. Low and variable oral bioavailability is a common hurdle in drug development. This document provides a structured, question-and-answer-based approach to diagnose the underlying causes and systematically explore advanced strategies to overcome this challenge.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable causes of poor oral bioavailability for a molecule like this compound?
A1: For a small molecule like this compound, poor oral bioavailability typically stems from one or more of three primary barriers: poor aqueous solubility, low intestinal permeability, and/or extensive pre-systemic (first-pass) metabolism.[1][2]
-
Solubility/Dissolution Issues: The hydrochloride salt form is intended to improve aqueous solubility. However, the free base, which is the form that often permeates biological membranes, may have low solubility. If the compound precipitates in the higher pH environment of the intestine, its dissolution rate can become the limiting factor for absorption.
-
Permeability Barriers: The intestinal epithelium is a formidable barrier. While the difluoro-substituents increase lipophilicity, which can aid passive diffusion, other factors may limit permeation.[3][4] Crucially, the compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of intestinal cells and back into the lumen, severely limiting net absorption.[5][6]
-
First-Pass Metabolism: After absorption into the portal circulation, the drug must first pass through the liver before reaching the systemic circulation.[7][8] The liver is the body's primary metabolic hub. The chroman-amine structure may be susceptible to Phase I (e.g., oxidation, N-dealkylation by Cytochrome P450 enzymes) and Phase II (e.g., glucuronidation) metabolism.[9][10] While the C-F bonds are strong and can block metabolism at those positions, the rest of the molecule, particularly the amine group, remains a potential metabolic soft spot.[3][11]
Q2: How can I experimentally determine the primary barrier limiting my compound's oral absorption?
A2: A systematic, tiered approach using a series of in-vitro assays is the most efficient way to pinpoint the rate-limiting step. This avoids a trial-and-error approach to formulation. The results of these assays will guide your strategy.
Recommended Experimental Workflow:
-
Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
In Vitro Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay is a quick, cell-free method to assess passive diffusion. It helps distinguish between poor permeability and active efflux.
-
Cell-Based Permeability & Efflux Assay (e.g., Caco-2): Caco-2 cells are a human colon adenocarcinoma line that differentiates into a monolayer of polarized enterocytes, expressing both influx and efflux transporters like P-gp. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux pump.
-
Metabolic Stability Assay (Liver Microsomes/Hepatocytes): Incubating the compound with human or rat liver microsomes (which contain Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) will determine its intrinsic clearance.[8] A short half-life in this assay points to extensive first-pass metabolism.
Below is a logic diagram to guide your experimental strategy based on the outcomes of these initial assays.
Caption: Diagnostic workflow for identifying bioavailability barriers.
Table 1: Interpretation of In Vitro Assay Results
| Assay | Result | Implication for (R)-7,8-difluorochroman-4-amine HCl |
| Aqueous Solubility | Low solubility at pH 6.8 | Dissolution rate-limited absorption in the intestine. |
| PAMPA | Low Permeability (Papp < 1x10⁻⁶ cm/s) | Poor passive diffusion characteristics. |
| Caco-2 Assay | Low Papp (A→B), High Efflux Ratio (>2) | Compound is likely a substrate for an efflux transporter (e.g., P-gp), limiting net absorption.[5] |
| Liver Microsomes | Short Half-Life (< 30 min) | Compound is rapidly metabolized by Phase I enzymes, suggesting high first-pass clearance in the liver.[8] |
Q3: My data suggests solubility is the primary issue. What formulation strategies should I explore first?
A3: If poor aqueous solubility and/or slow dissolution is the bottleneck, enhancing the drug concentration in the gastrointestinal fluid is key. Two highly effective approaches are nanoformulations and lipid-based formulations.[12][13][14]
Strategy 1: Nanosuspensions (Nanocrystals) Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[15][16] This is an excellent strategy for compounds belonging to BCS Class II (low solubility, high permeability).[17]
Strategy 2: Lipid-Based Formulations (e.g., SEDDS) Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., gastrointestinal fluids).[18][19] The drug is dissolved in the lipid formulation and remains in a solubilized state in the small emulsion droplets, bypassing the dissolution step and often enhancing absorption via lymphatic pathways.[18]
Protocol: Screening for a Simple Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Objective: To prepare and evaluate a simple SEDDS formulation to assess its potential for solubilizing this compound.
Materials:
-
This compound (API)
-
Oil Phase: Capryol™ 90 (Caprylyl Glycol) or similar medium-chain glyceride.
-
Surfactant: Kolliphor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil) or Tween® 80.
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether) or Propylene Glycol.
-
Vortex mixer, glass vials, magnetic stirrer.
Methodology:
-
Solubility Screening: Determine the solubility of your API in various individual oils, surfactants, and co-solvents to select the best excipients.
-
Formulation Preparation:
-
Prepare a series of formulations by varying the ratio of oil, surfactant, and co-solvent (e.g., start with a 3:5:2 ratio of Oil:Surfactant:Co-solvent by weight).
-
Accurately weigh and combine the excipients in a glass vial.
-
Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.
-
Add the API to the excipient mixture at a desired concentration (e.g., 20 mg/mL) and mix until fully dissolved. Gentle heating (40°C) may be applied if necessary.
-
-
Self-Emulsification Test:
-
Add 1 mL of the prepared formulation dropwise into 250 mL of purified water at 37°C with gentle magnetic stirring.
-
Observe the emulsification process. A robust formulation will form a clear or slightly bluish-white microemulsion rapidly and spontaneously.
-
Measure the resulting droplet size using a particle size analyzer (e.g., Dynamic Light Scattering). Droplet sizes below 200 nm are generally desirable.
-
-
Stability Assessment: Monitor the formulation for any signs of drug precipitation or phase separation upon dilution and over a short period (e.g., 24 hours).
Rationale: This protocol provides a rapid way to screen for a viable lipid-based formulation. By keeping the drug in a solubilized state within the GI tract, SEDDS can significantly improve the rate and extent of absorption for poorly soluble compounds.[19]
Q4: My compound is rapidly cleared in liver microsome assays. How can I mitigate high first-pass metabolism?
A4: High first-pass metabolism is a significant challenge. The primary amine on your molecule is a likely site for metabolic attack by monoamine oxidases (MAOs) or cytochrome P450s (CYPs), and subsequent conjugation reactions.[9] The most powerful strategy to overcome this is chemical modification via a prodrug approach.
Strategy: Prodrug Design A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[20][21] For (R)-7,8-difluorochroman-4-amine, the primary amine is an ideal handle for creating a prodrug.
-
Why it works: By temporarily masking the amine group (e.g., as an amide or a carbamate), you can block the site of metabolic attack. This allows the prodrug to be absorbed intact and pass through the liver. Once in systemic circulation, endogenous enzymes (like esterases or amidases), which are present in blood and tissues, can cleave the promoiety to release the active drug.[22]
-
Added Benefit: This modification also temporarily removes the polar amine group, which can significantly enhance membrane permeability, simultaneously addressing any underlying permeability issues.
Caption: The prodrug strategy to bypass first-pass metabolism.
Conceptual Protocol: Synthesis of an N-Acetyl Prodrug
Objective: To synthesize a simple amide prodrug of (R)-7,8-difluorochroman-4-amine for preliminary in vitro and in vivo evaluation.
Materials:
-
This compound (API)
-
Acetyl chloride or Acetic anhydride
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography).
Methodology:
-
Salt-to-Free Base Conversion (if starting with HCl salt): Dissolve the API hydrochloride salt in water and basify with a mild base (e.g., NaHCO₃ solution) to a pH of ~8-9. Extract the free base into an organic solvent like Ethyl Acetate or DCM. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Acylation Reaction:
-
Dissolve the free base in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
-
Add 1.2 equivalents of a non-nucleophilic base (e.g., TEA).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acetylated prodrug.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Rationale: This N-acetyl derivative is a classic prodrug approach. The amide bond is generally stable in the GI tract but can be cleaved by amidases in the blood and liver to release the active amine. This allows the molecule to be absorbed more efficiently and bypass initial metabolic attack on the amine.[20]
References
- Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale.
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
- Critical evaluation of permeation enhancers for oral mucosal drug delivery. Taylor & Francis Online.
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules. University of Wisconsin-Madison Libraries.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. Journal of Controlled Release.
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformul
- Efflux Transporters Definition. Fiveable.
- Intestinal Permeation Enhancers for Oral Peptide Delivery. Research Repository UCD.
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Transporters: Importance in Drug Absorption, Distribution, and Removal.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. US Pharmacist.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Metabolism of fluorine-containing drugs.
- Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implic
- Metabolism and Toxicity of Fluorine Compounds.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane perme
- Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Prodrug Strategies for Critical Drug Developability Issues: Part I. PubMed.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress.
- First pass effect. Wikipedia.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candid
- First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
- First Pass Effect | Drug Metabolism & Pharmacology. Study.com.
- Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
- First Pass Metabolism. YouTube.
- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
- 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PubMed Central.
- Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites. PubMed.
Sources
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. fiveable.me [fiveable.me]
- 6. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Pass Effect | Drug Metabolism & Pharmacology - Lesson | Study.com [study.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [ouci.dntb.gov.ua]
- 17. iipseries.org [iipseries.org]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: (R)-7,8-difluorochroman-4-amine hydrochloride Experiments
Welcome to the Technical Support Center for (R)-7,8-difluorochroman-4-amine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting support for experiments involving this chiral amine. The following sections are structured in a question-and-answer format to directly address common pitfalls and challenges encountered during its synthesis, purification, and analysis.
Section 1: Synthesis of Racemic 7,8-Difluorochroman-4-amine
The synthesis of the target compound typically begins with the preparation of the racemic precursor, 7,8-difluorochroman-4-amine. This is generally achieved through a two-step process: the synthesis of 7,8-difluorochroman-4-one, followed by reductive amination.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is a reliable method for the synthesis of the precursor, 7,8-difluorochroman-4-one?
A1: A common and effective method for synthesizing 7,8-difluorochroman-4-one involves the intramolecular Friedel-Crafts cyclization of 3-(2,3-difluorophenoxy)propanoic acid. This acid precursor can be prepared by the reaction of 2,3-difluorophenol with 3-chloropropanoic acid under basic conditions. The subsequent cyclization is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, with heating.
Q2: What are the critical parameters for the reductive amination of 7,8-difluorochroman-4-one?
A2: Reductive amination is a crucial step to introduce the amine functionality. Key parameters include the choice of reducing agent and the reaction conditions. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents. The reaction is typically carried out in a protic solvent like methanol or ethanol, with an ammonia source such as ammonium acetate or aqueous ammonia. Maintaining a slightly acidic pH can be beneficial for imine formation prior to reduction.
Troubleshooting Guide: Synthesis
Issue 1: Low yield in the synthesis of 7,8-difluorochroman-4-one.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete cyclization | Ensure anhydrous conditions as moisture can quench the acid catalyst. Increase the reaction temperature or time, but monitor for potential side reactions like charring. Consider using a stronger cyclizing agent like Eaton's reagent. |
| Side reactions | Overheating can lead to polymerization or degradation. Monitor the reaction closely by TLC or HPLC. Purify the 3-(2,3-difluorophenoxy)propanoic acid precursor to remove any impurities that might interfere with the cyclization. |
Issue 2: Incomplete conversion or formation of side products during reductive amination.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient imine formation | Ensure the appropriate pH for imine formation (typically weakly acidic). The addition of a catalytic amount of a weak acid like acetic acid can be beneficial. |
| Ketone reduction | If using a strong reducing agent like NaBH₄, the ketone may be reduced to the corresponding alcohol before imination. Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. Alternatively, use a milder reducing agent like NaBH₃CN, which is more selective for the iminium ion.[1] |
| Over-alkylation | While less common in this specific reaction, ensure an adequate excess of the ammonia source to minimize the formation of secondary amines. |
Section 2: Chiral Resolution of 7,8-Difluorochroman-4-amine
The separation of the racemic mixture into its constituent enantiomers is a critical step for pharmaceutical applications. Diastereomeric salt resolution is a widely used and scalable method.
Frequently Asked Questions (FAQs) - Chiral Resolution
Q3: What are suitable chiral resolving agents for 7,8-difluorochroman-4-amine?
A3: Chiral carboxylic acids are the most common resolving agents for racemic amines. Derivatives of tartaric acid, such as (+)- or (-)-tartaric acid, O,O'-dibenzoyl-tartaric acid, and O,O'-di-p-toluoyl-tartaric acid, are excellent candidates.[2][3] The choice of the specific resolving agent and its enantiomer will depend on the crystallization properties of the resulting diastereomeric salts.
Q4: How do I select an appropriate solvent system for diastereomeric salt crystallization?
A4: The ideal solvent system should exhibit a significant solubility difference between the two diastereomeric salts. A screening of various solvents with different polarities (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; and esters like ethyl acetate) and solvent mixtures is recommended. The goal is to find a system where one diastereomer is sparingly soluble and crystallizes out, while the other remains in the mother liquor.
Troubleshooting Guide: Chiral Resolution
Issue 3: Low yield or poor enantiomeric excess (e.e.) of the desired diastereomeric salt.
| Potential Cause | Troubleshooting & Optimization |
| Unfavorable salt solubility | Screen a wider range of solvents and solvent mixtures. Temperature control is crucial; a slow, controlled cooling process often yields better crystals and higher purity. Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization. |
| Co-crystallization | If both diastereomers crystallize, try a different solvent system or a different resolving agent. Sometimes, adjusting the stoichiometry of the resolving agent (e.g., using 0.5 equivalents) can improve the resolution. |
| Racemization | While less likely under typical resolution conditions, ensure the reaction and crystallization are not performed at excessively high temperatures for prolonged periods, which could potentially lead to racemization of the chiral center. |
Issue 4: Difficulty in liberating the free amine from the diastereomeric salt.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete salt dissociation | After isolating the desired diastereomeric salt, it needs to be treated with a base (e.g., NaOH, K₂CO₃) to liberate the free amine. Ensure the pH is sufficiently basic to deprotonate the amine. |
| Emulsion formation during workup | During the extraction of the free amine into an organic solvent, emulsions can form. Adding brine (saturated NaCl solution) can help break up emulsions. |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic 7,8-difluorochroman-4-amine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., L-(-)-tartaric acid) in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the enantiomeric excess of the crystalline salt and the mother liquor using chiral HPLC to determine the efficiency of the resolution.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves completely. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.
-
Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. Collect the salt by filtration and dry under vacuum.
Section 3: Analytical Methods and Characterization
Accurate and reliable analytical methods are essential for monitoring reaction progress, determining purity, and characterizing the final product.
Frequently Asked Questions (FAQs) - Analysis
Q5: What is a suitable HPLC method for monitoring the chiral resolution of 7,8-difluorochroman-4-amine?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess. A polysaccharide-based chiral stationary phase (CSP), such as those derived from amylose or cellulose, is often effective. A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. A small amount of a basic additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and resolution for amine compounds.
Q6: What are the expected key signals in the ¹H and ¹⁹F NMR spectra of this compound?
A6:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the protons on the chroman ring, and the amine proton. The protons adjacent to the fluorine atoms will likely exhibit coupling to ¹⁹F, resulting in splitting of the signals. The amine proton signal may be broad and its chemical shift can be concentration and solvent dependent.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 7,8-difluorochroman-4-amine, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns can provide valuable structural information.
Troubleshooting Guide: Analysis
Issue 5: Poor peak shape or resolution in chiral HPLC.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate mobile phase | Optimize the ratio of the non-polar solvent and the alcohol modifier. Adjust the concentration of the basic additive (e.g., DEA) to improve peak symmetry. |
| Unsuitable chiral stationary phase | If resolution is not achieved, screen other types of chiral columns (e.g., different polysaccharide derivatives or Pirkle-type columns). |
| Column overload | Inject a smaller amount of the sample to avoid peak broadening. |
Section 4: Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Frequently Asked Questions (FAQs) - Stability and Storage
Q7: What are the recommended storage conditions for this compound?
A7: The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry, and dark place.[4] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen. Some suppliers recommend cold-chain transportation and storage at 2-8°C.[2][5]
Q8: Are there any known incompatibilities for this compound?
A8: As an amine hydrochloride, it is acidic and may react with strong bases. It should also be kept away from strong oxidizing agents. Fluorinated organic compounds, in general, should be handled with care.
Visualizations
Experimental Workflow: Synthesis and Resolution
Caption: Workflow for the synthesis and resolution of this compound.
Logical Relationship: Troubleshooting Chiral Resolution
Caption: Decision tree for troubleshooting low yield or enantiomeric excess in chiral resolution.
References
-
YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Shanghai Crscreen Sci & Tech Co., Ltd. This compound. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Shijiazhuang Smo Chemical Technology Co., Ltd. 7,8-Difluorochroman-4-amine. [Link]
- Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
-
ResearchGate. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]
Sources
- 1. This compound - CAS:1266231-84-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 2. 1213550-52-7|(R)-7,8-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Buffer Conditions for (R)-7,8-Difluorochroman-4-amine Hydrochloride Assays
Welcome to the technical support center for assays involving (R)-7,8-difluorochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing buffer conditions in your analytical experiments. Drawing from established principles of analytical chemistry and practical field experience, this document will explain the causality behind experimental choices to ensure scientifically sound and reproducible results.
I. Understanding the Analyte: Key Chemical Properties
This compound is a chiral molecule featuring a primary amine, a difluorinated aromatic ring, and is supplied as a hydrochloride salt.[1] Each of these features presents unique considerations for buffer selection, particularly in pH-sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Primary Amine Group: This group is basic and readily protonated. The pH of the buffer will determine the ionization state of the amine, which is a critical factor in controlling retention in reversed-phase HPLC.
-
Difluorinated Aromatic Ring: The fluorine atoms are electron-withdrawing and can influence the molecule's hydrophobicity and potential interactions with stationary phases. While fluorine is generally considered to introduce minimal perturbations to molecular structure, its presence can be leveraged in specific detection methods like 19F NMR.[2][3][4]
-
Hydrochloride Salt: The compound is a salt, meaning it will dissolve in aqueous solutions to yield the protonated amine and a chloride counter-ion. The presence of this salt can influence the ionic strength of the sample solution and may require consideration in certain analytical methods.[5][6]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding buffer selection and preparation for assays involving this compound.
Q1: What is the most important buffer parameter to consider for this compound?
A1: The most critical parameter is the pH . The pH of the mobile phase or assay buffer dictates the ionization state of the primary amine group. For reproducible results in reversed-phase HPLC, it is crucial to use a buffer that maintains a consistent pH, ideally at least 2 pH units away from the analyte's pKa. This ensures the analyte exists predominantly in a single ionic state (either ionized or neutral), preventing issues like split peaks or retention time drift.
Q2: How do I choose the right buffer for my HPLC method?
A2: The choice of buffer depends on the desired pH and the detection method. A buffer is most effective within ±1 pH unit of its pKa.[7]
For UV Detection:
-
Low pH (e.g., pH 2-4): At a low pH, the primary amine will be fully protonated (ionized). This is often a good starting point for reversed-phase methods as it generally leads to good peak shapes.[8] Suitable buffers include:
-
Phosphate buffers (Note: Can enhance silica dissolution at high pH).[8]
-
Formate buffers (e.g., ammonium formate).
-
Acetate buffers (e.g., ammonium acetate).
-
-
High pH (e.g., pH 8-10): At a high pH, the primary amine will be in its neutral, non-ionized form, leading to increased retention on a reversed-phase column. When working at high pH, it is essential to use a pH-stable HPLC column, as silica-based columns can dissolve above pH 8.[8][9]
For Mass Spectrometry (MS) Detection:
-
It is crucial to use volatile buffers to avoid contaminating the mass spectrometer.[9] Suitable volatile buffers include:
-
Ammonium formate
-
Ammonium acetate
-
Ammonium carbonate[10]
-
Q3: What buffer concentration should I use?
A3: A buffer concentration in the range of 5-100 mM is typically recommended.
-
Too low (e.g., <5 mM): The solution may not have sufficient buffering capacity to resist pH changes, leading to poor reproducibility.
-
Too high (e.g., >100 mM): This can increase the risk of the buffer precipitating, especially when mixed with high percentages of organic solvent.[11] High buffer concentrations can also wear out HPLC pump components more quickly.
-
Starting Point: A concentration of 10-25 mM is a good starting point for most applications.[7]
Q4: Can the hydrochloride salt affect my analysis?
A4: Yes, in some cases. The chloride ion can potentially interfere with certain detection methods or interact with the stationary phase. In most standard reversed-phase HPLC applications with UV detection, the interference is minimal. However, if you suspect interference, consider the following:
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase to minimize any matrix effects.
-
Alternative Salt Forms: If significant interference is observed and you have the option, using a different salt form of the analyte could be a solution.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Poor peak shape is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
Detailed Steps:
-
Verify Mobile Phase pH: Ensure the buffer pH is appropriate to keep the analyte in a single ionization state. For primary amines, this usually means a low pH (e.g., < 4) to ensure full protonation or a high pH (e.g., > 9) to ensure it is in its neutral form.
-
Address Silanol Interactions: Peak tailing, particularly with basic compounds like amines, can result from interactions with free silanol groups on the silica-based stationary phase.
-
Solution: Adding a small amount of a competing base, such as triethylamine (TEA) or n-propylamine (at around 0.1%), to the mobile phase can help to mask these silanol groups and improve peak shape.[12]
-
-
Check for Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample and re-inject.
-
-
Ensure Proper Column Equilibration: Insufficient equilibration between injections can lead to inconsistent peak shapes.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and that there is adequate equilibration time between runs.[13]
-
Issue 2: Retention Time Variability
Shifts in retention time can compromise the reliability of your assay.[14]
Systematic Investigation of Retention Time Drift
Caption: A systematic approach to diagnosing and resolving retention time variability.
Detailed Steps:
-
Mobile Phase Consistency: Inconsistent mobile phase composition is a common cause of retention time drift.[13]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.[13]
-
-
Buffer Precipitation: If the buffer is not fully soluble in the mobile phase (especially at high organic concentrations), it can precipitate and cause pressure fluctuations and retention shifts.[11]
-
Solution: Ensure the chosen buffer concentration is soluble in the highest percentage of organic solvent used in your gradient. If necessary, reduce the buffer concentration. Always filter the buffer solution after preparation.
-
Issue 3: Low Signal Intensity or Sensitivity
Low sensitivity can be due to a variety of factors, from the buffer choice to detector settings.
Troubleshooting Steps:
-
Optimize Mobile Phase pH for Ionization (for MS): For LC-MS analysis, the pH can impact ionization efficiency in the source. While low pH is good for forming positive ions with amines, the choice of acid can be critical.
-
Insight: While trifluoroacetic acid (TFA) is excellent for UV chromatography, it is a strong ion-pairing agent and can suppress the MS signal.[7] Consider using formic acid or acetic acid instead for better MS sensitivity.
-
-
Check for Contaminants: Contaminants in the buffer or solvents can create high background noise, reducing the signal-to-noise ratio.
-
Solution: Use high-purity (e.g., HPLC or LC-MS grade) solvents and salts for buffer preparation.[11]
-
-
Analyte Stability: The stability of (R)-7,8-difluorochroman-4-amine can be pH-dependent.[15][16]
-
Solution: Perform a simple stability study by incubating the analyte in the prepared buffer for varying amounts of time and re-analyzing to check for degradation. If instability is observed, a different buffer pH may be required.
-
IV. Recommended Buffer Systems for HPLC
The following table summarizes recommended starting conditions for HPLC analysis of this compound.
| Analytical Goal | Recommended pH Range | Suggested Buffer System (Volatile) | Suggested Buffer System (Non-Volatile) | Key Considerations |
| General Reversed-Phase (UV) | 2.5 - 4.0 | 0.1% Formic Acid or Ammonium Formate (10-25 mM) | Potassium Phosphate (10-25 mM) | Ensures amine is fully protonated, leading to good peak shape.[8] |
| LC-MS Analysis | 2.5 - 4.0 | 0.1% Formic Acid or Ammonium Formate (10-25 mM) | N/A | Avoid non-volatile buffers like phosphate. Formic acid is preferred over TFA for better MS sensitivity.[7] |
| Increased Retention (UV) | 8.0 - 10.0 | Ammonium Carbonate (10-25 mM) | Borate Buffer | Requires a pH-stable column. The amine will be in its neutral form.[8][9] |
V. Experimental Protocol: Buffer Preparation
Accuracy in buffer preparation is paramount for reproducible results.[14]
Protocol for Preparing 1L of a 25 mM Potassium Phosphate Buffer at pH 3.0:
-
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
0.22 µm or 0.45 µm filter
-
-
Procedure:
-
Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution (approx. 3.4 g).
-
Dissolve the KH₂PO₄ in approximately 900 mL of HPLC-grade water in a clean beaker with a stir bar.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise while monitoring the pH. Continue until the pH reaches 3.0.
-
Once the target pH is stable, transfer the solution to a 1L volumetric flask.
-
Add HPLC-grade water to the 1L mark.
-
Stopper and invert the flask several times to ensure the solution is homogeneous.
-
Filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates that could damage the HPLC system.[11]
-
Label the buffer with its name, concentration, pH, and date of preparation. It is recommended to prepare fresh buffer solutions daily to prevent microbial growth.
-
This technical guide provides a comprehensive framework for optimizing and troubleshooting buffer conditions for assays involving this compound. By understanding the chemical properties of the analyte and applying these systematic principles, researchers can develop robust and reliable analytical methods.
References
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
- Sadek, P., & Crane, D. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. doi: 10.1016/j.chroma.2008.04.052
-
Welch. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions!. Retrieved from [Link]
-
ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
SCION Instruments. (2021). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]
- Lin, F. Y., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(11), 1954-1964. doi: 10.1021/acs.jpca.2c00255
-
LCGC. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. Retrieved from [Link]
- Chen, H., et al. (2017). Elimination of Sodium Chloride Interference on Heavy Metal Analysis in High-Salt Food.
- Angell, Y. L., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 61(12), 5945-5954. doi: 10.1021/acs.jcim.1c00976
- Libertini, L. J., & Small, E. W. (1984). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research, 12(10), 4351-4359. doi: 10.1093/nar/12.10.4351
-
Chen, H., et al. (2017). Regulatory Science Elimination of Sodium Chloride Interference on Heavy Metal Analysis in High-Salt Food. ResearchGate. Retrieved from [Link]
-
Libertini, L. J., & Small, E. W. (1984). Effects of pH on the stability of chromatin core particles. PMC. Retrieved from [Link]
-
Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Libertini, L. J., & Small, E. W. (1984). Effects of pH on the stability of chromatin core particles. ResearchGate. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Quora. (2016). What is the role of HCl in salt analysis?. Retrieved from [Link]
- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. doi: 10.1002/14356007.a11_373
- Gell, C., et al. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. ACS Chemical Biology, 9(12), 2896-2901. doi: 10.1021/cb500609w
- Morita, T., et al. (1992). Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. Mutation Research/Genetic Toxicology, 282(4), 231-236. doi: 10.1016/0165-1218(92)90013-n
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Gell, C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC. Retrieved from [Link]
Sources
- 1. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. quora.com [quora.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. The effect of improper use of buffer salts on chromatographic columns and solutions! [uhplcslab.com]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 15. ibisscientific.com [ibisscientific.com]
- 16. Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Minimizing Non-Specific Binding of (R)-7,8-difluorochroman-4-amine hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-7,8-difluorochroman-4-amine hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the persistent challenge of non-specific binding (NSB) in various experimental assays. Our goal is to empower you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your data.
Compound Profile: this compound
To effectively troubleshoot non-specific binding, it is crucial to first understand the physicochemical properties of this compound. While a comprehensive experimental dataset for this specific molecule is not publicly available, we can infer its likely behavior based on its structural components: the chroman backbone, the amine group, and the difluoro-substituents.
-
The Chroman Scaffold: The chroman ring system is a common motif in a wide range of biologically active compounds, including those targeting neuroreceptors and enzymes.[1][2]
-
The Amine Group: The primary amine at the 4-position makes the molecule basic. The predicted pKa of similar chroman amines suggests that at physiological pH (around 7.4), a significant portion of the molecules will be protonated and thus positively charged.[3][4] This positive charge can be a major driver of non-specific binding through electrostatic interactions with negatively charged surfaces or biomolecules.
-
Difluoro-Substitution: The two fluorine atoms on the aromatic ring significantly increase the molecule's lipophilicity (hydrophobicity).[5] This increased hydrophobicity can lead to non-specific binding to hydrophobic pockets on proteins or partitioning into lipid membranes.
Inference for Experimental Design: The combination of a positive charge and increased lipophilicity makes this compound prone to non-specific binding through both electrostatic and hydrophobic interactions. Therefore, a multi-pronged approach is often necessary to effectively minimize NSB.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our binding assay. What are the likely causes?
A high background signal is a classic indicator of non-specific binding. The primary causes are often related to the physicochemical properties of the compound and the assay conditions. For this compound, the likely culprits are:
-
Electrostatic Interactions: The positively charged amine group can non-specifically bind to negatively charged surfaces, such as plasticware, membranes, or acidic residues on proteins.[6]
-
Hydrophobic Interactions: The lipophilic nature of the difluorinated chroman ring can cause the molecule to stick to hydrophobic surfaces of plates, tips, and proteins.[7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that bind non-specifically.
Q2: How can we definitively measure the extent of non-specific binding in our assay?
To quantify NSB, you must perform a control experiment where the binding of your labeled ligand is measured in the presence of a high concentration of an unlabeled competitor.[8] This "cold" competitor will saturate the specific binding sites, leaving only the non-specific binding to be detected.
Specific Binding = Total Binding - Non-Specific Binding
Troubleshooting Guide: A Step-by-Step Approach to Reducing Non-Specific Binding
This section provides a systematic approach to identifying and mitigating the root causes of non-specific binding.
Step 1: Optimizing Your Assay Buffer
The composition of your assay buffer is the first and often most effective line of defense against non-specific binding.
The pH of your buffer can dramatically influence the charge of both your compound and your target.[9]
-
Rationale: By adjusting the pH, you can modulate the ionization state of the amine group on this compound and charged residues on your target protein, thereby reducing electrostatic interactions.
-
Protocol:
-
Prepare a series of assay buffers with a pH range around the physiological pH (e.g., 6.5, 7.0, 7.4, 8.0).
-
Perform your binding assay in each buffer, keeping all other parameters constant.
-
Measure both total and non-specific binding.
-
Select the pH that provides the best signal-to-noise ratio (specific binding/non-specific binding).
-
Adding salt to your buffer can help to shield electrostatic interactions.[9]
-
Rationale: Ions in the solution will compete with your compound for non-specific electrostatic binding sites, effectively masking these interactions.
-
Protocol:
-
Using the optimal pH determined above, prepare a series of buffers with increasing concentrations of a neutral salt, such as NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Repeat your binding assay in each salt concentration.
-
Analyze the results to find the salt concentration that minimizes NSB without significantly affecting specific binding.
-
Non-ionic detergents are excellent tools for disrupting non-specific hydrophobic interactions.[9]
-
Rationale: Detergents like Tween-20 or Triton X-100 can prevent your compound from sticking to plasticware and hydrophobic patches on proteins. They can also help to prevent compound aggregation.
-
Protocol:
-
To your optimized buffer, add a low concentration of a non-ionic detergent (e.g., 0.01% to 0.1% Tween-20).
-
Perform your binding assay and compare the non-specific binding to a control without detergent.
-
Be cautious, as high concentrations of detergents can denature some proteins.
-
Step 2: Employing Blocking Agents
Blocking agents are inert molecules that physically block non-specific binding sites on your assay surfaces.
-
Rationale: By pre-incubating your assay plate or membrane with a blocking agent, you can prevent this compound from binding to these surfaces.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent. A concentration of 0.1% to 1% is typically effective.
-
Casein (from non-fat dry milk): A cost-effective alternative to BSA, but should be avoided in assays detecting phosphoproteins.
-
-
Protocol for Selecting a Blocking Agent:
-
Prepare solutions of different blocking agents (e.g., 0.1%, 0.5%, 1% BSA) in your optimized assay buffer.
-
Coat the wells of your assay plate with these solutions for a defined period (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash the wells to remove unbound blocking agent.
-
Proceed with your binding assay and measure non-specific binding.
-
Step 3: Validating Specificity with Control Experiments
It is imperative to confirm that the observed binding is specific to your target of interest.
-
Negative Control (No Target): Run your assay in the absence of your target protein or cells. Any signal detected in this control is due to non-specific binding to the assay components.
-
Competition Assay: As mentioned in the FAQs, use a high concentration of an unlabeled version of your ligand or a known binder to the same target to displace the specific binding of your labeled ligand. A significant reduction in signal confirms specific binding.[10]
Data Presentation and Visualization
Table 1: Troubleshooting Summary for Non-Specific Binding
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High background signal | Electrostatic interactions | Increase salt concentration (e.g., 150 mM NaCl) in the assay buffer.[9] | Reduced NSB due to shielding of charges. |
| Hydrophobic interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer.[9] | Disruption of non-specific hydrophobic binding. | |
| Binding to plasticware | Pre-coat plates with a blocking agent like 0.5% BSA. | Saturation of non-specific binding sites on the assay plate. | |
| Poor reproducibility | Compound aggregation | Include a detergent in the buffer; ensure complete solubilization of the compound. | Consistent results across replicates. |
Diagram 1: Workflow for Troubleshooting Non-Specific Binding
Caption: A systematic workflow for addressing high non-specific binding.
Diagram 2: The Interplay of Factors Causing Non-Specific Binding
Caption: Key molecular properties leading to non-specific binding.
References
- Prediction of pKa values using the PM6 semiempirical method. (URL not available)
-
Highly sensitive ligand-binding assays in pre-clinical and clinical applications: immuno-PCR and other emerging techniques. Analyst (RSC Publishing). ([Link])
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. ([Link])
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (URL not available)
- Understanding and Controlling Non-Specific Binding in SPR Experiments. (URL not available)
- Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (URL not available)
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. ([Link])
-
Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. ([Link])
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. ([Link])
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. ([Link])
-
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. National Institutes of Health. ([Link])
-
CAS 1213550-52-7 | (R)-7,8-Difluorochroman-4-amine. Alchem Pharmtech. ([Link])
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate. ([Link])
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. ([Link])
-
Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Structural Biology @ Vanderbilt. ([Link])
-
Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. ([Link])
-
(S)-7-fluorochroman-4-amine | C9H10FNO. PubChem. ([Link])
-
3029263-15-5 | 6,7-Difluorochroman-4-amine hydrochloride. AA Blocks. ([Link])
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quantifying (R)-7,8-difluorochroman-4-amine hydrochloride in Plasma
Welcome to the technical support center for the bioanalytical method development of (R)-7,8-difluorochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful quantification of this analyte in a plasma matrix.
Introduction
The accurate quantification of drug candidates in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies.[1][2][3] This guide provides a comprehensive framework for developing and troubleshooting a robust LC-MS/MS method for this compound in plasma. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, all while adhering to the stringent guidelines set forth by regulatory bodies like the FDA and EMA.[1][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample preparation technique for this compound in plasma?
A1: For this small molecule, several techniques can be considered, with the final choice depending on the desired level of cleanliness and sensitivity.[10][11]
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all matrix components, potentially leading to ion suppression.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and is effective for extracting a wide range of compounds.[11][13] The choice of extraction solvent is critical and should be optimized based on the analyte's polarity.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be highly selective.[14] A mixed-mode cation-exchange SPE would be a strong candidate for this basic analyte.[11]
Q2: How do I select an appropriate internal standard (IS)?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[15][16][17][18] A SIL-IS will have nearly identical chemical and physical properties, ensuring it co-elutes with the analyte and effectively compensates for variations in sample preparation and instrument response.[15][16][19] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but requires more rigorous validation.[12][18]
Q3: What are the key considerations for chromatographic separation?
A3: A reversed-phase C18 column is a good starting point. The mobile phase composition, particularly the pH, will be critical for achieving good peak shape for this basic compound.[20] An acidic mobile phase (e.g., with formic acid) will ensure the amine group is protonated, leading to better retention and peak symmetry. A gradient elution is recommended to effectively separate the analyte from endogenous plasma components.[20]
Q4: How can I minimize matrix effects?
A4: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting matrix components, are a major challenge in bioanalysis.[21][22][23][24] To mitigate them:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE to remove interfering substances.[16]
-
Chromatographic Separation: Ensure the analyte is well-separated from the bulk of the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated.[16]
Troubleshooting Guide
This section is organized by the experimental stage to help you quickly identify and resolve common issues.
Sample Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the plasma matrix. | Optimize the extraction solvent or SPE sorbent and elution conditions. Ensure the pH of the sample is appropriate for the extraction method.[12] |
| Analyte instability during processing. | Perform stability assessments at each step of the sample preparation process.[25] Consider adding a stabilizer if necessary. | |
| High Variability in Results | Inconsistent sample handling or extraction procedure. | Ensure precise and consistent pipetting and vortexing. Automate the sample preparation process if possible.[14] |
| Incomplete protein precipitation. | Optimize the ratio of precipitating solvent to plasma. Ensure thorough mixing and adequate centrifugation. |
Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic analyte and residual silanols on the column. | Use a column with high-purity silica and effective end-capping. Adjust the mobile phase pH to ensure the analyte is fully protonated.[26] |
| Column contamination or blockage. | Use a guard column to protect the analytical column.[27][28] Reverse flush the column with a strong solvent. | |
| Poor Peak Resolution | Inadequate separation from interfering peaks. | Optimize the gradient profile (slope and duration).[20] Try a different column chemistry (e.g., phenyl-hexyl). |
| Shifting Retention Times | Changes in mobile phase composition or flow rate. | Prepare fresh mobile phase daily and ensure it is properly degassed.[20] Check the pump for leaks or bubbles.[20] |
| Column aging or degradation. | Replace the column if performance does not improve after cleaning. |
Mass Spectrometry
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Inefficient ionization of the analyte. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Ion suppression due to matrix effects.[21][24] | Improve sample cleanup and/or chromatographic separation.[16] Use a stable isotope-labeled internal standard.[16] | |
| In-Source Fragmentation | High cone/nozzle-skimmer voltage.[29] | Reduce the cone voltage to minimize fragmentation before the quadrupole.[29] However, controlled in-source fragmentation can sometimes be used to generate a specific precursor ion.[30][31][32] |
| Unstable Signal | Contamination of the ion source. | Clean the ion source components (e.g., capillary, cone). |
| Inconsistent spray. | Check for clogs in the sample inlet tubing or emitter. Ensure proper mobile phase composition for stable electrospray. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation-exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the plate with 1 mL of 2% formic acid in water.
-
Loading: Load 100 µL of plasma sample (pre-treated with internal standard) onto the plate.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA).[1][2][4][5][6][7][9] Key validation parameters include:
-
Lower Limit of Quantification (LLOQ) [33]
-
Recovery [10]
-
Stability (Freeze-thaw, short-term, long-term, stock solution) [10][25][34]
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Logical flow for troubleshooting common issues.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.).
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
- LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020, December 8).
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. (n.d.).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- Draft Guideline Bioanalytical method validation - EMA. (2009, November 19).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.).
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.).
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (2018, January 2).
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28).
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.).
- In-source fragmentation - JEOL USA Inc. (n.d.).
- Sample Preparation: A Comprehensive Guide - Organomation. (n.d.).
- Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC - NIH. (n.d.).
- Practical tips on preparing plasma samples for drug analysis using SPME - ResearchGate. (2025, August 6).
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1).
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).
- MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules | bioRxiv. (2020, November 28).
- Common challenges in bioanalytical method development | Simbec-Orion. (2023, April 6).
- Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - MDPI. (n.d.).
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022, July 25).
- Review on Bioanalytical Method Development in Human Plasma - IJTSRD. (n.d.).
- Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. (2024, February 27).
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - MDPI. (2024, November 14).
- Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma - Journal of Applied Pharmaceutical Science. (2024, November 21).
- LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PubMed Central. (n.d.).
- Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride in Human Plasma by RP-HPLC Method | Journal of Chemical Health Risks. (2024, June 19).
- (PDF) Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women - ResearchGate. (2025, August 7).
- Bioanalytical method development for estimation of deferasirox in human plasma. (2025, August 6).
- Development and Validation of Bioanalytical Method for Determination of Flurbiprofen from Human Plasma by Liquid Chromatography - DergiPark. (n.d.).
- Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine - PubMed. (2021, August 5).
- Liquid Chromatography-Tandem Mass Spectrometric Assay for Determination of Stavudine in Human Plasma - ResearchGate. (2025, August 6).
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. id-eptri.eu [id-eptri.eu]
- 3. japsonline.com [japsonline.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 18. scispace.com [scispace.com]
- 19. biopharmaservices.com [biopharmaservices.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nebiolab.com [nebiolab.com]
- 25. ijtsrd.com [ijtsrd.com]
- 26. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 31. In-source fragmentation [jeolusa.com]
- 32. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry [mdpi.com]
- 33. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
- 34. worldwide.com [worldwide.com]
Validation & Comparative
Comparative Validation Guide: (R)-7,8-difluorochroman-4-amine HCl, A Novel High-Fidelity 5-HT1A Receptor Agonist
Abstract: The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and cognition, remains a target of high interest in neuroscience research and drug development.[1][2][3] The utility of chemical probes for this receptor is contingent on their specificity and well-defined pharmacology. This guide introduces (R)-7,8-difluorochroman-4-amine hydrochloride (herein referred to as DFC-A), a novel investigational compound, and presents a comprehensive validation of its performance as a potent and selective 5-HT1A agonist. Through direct comparison with the canonical full agonist, (R)-(+)-8-Hydroxy-DPAT (8-OH-DPAT), and the silent antagonist, WAY-100635, we provide experimental evidence establishing DFC-A as a superior tool for precise interrogation of the 5-HT1A signaling system.
Introduction: The Imperative for Selective 5-HT1A Ligands
The 5-HT1A receptor is expressed both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus and cortex.[1][4] This differential localization mediates distinct physiological effects. Consequently, the development of ligands with high selectivity is paramount to deconvolute these functions and avoid confounding results arising from off-target interactions.
Historically, the prototypical agonist 8-OH-DPAT has been instrumental in 5-HT1A research.[5][6] However, its utility is limited by known affinities for other receptors, notably the 5-HT7 receptor, and its action as a serotonin reuptake inhibitor at higher concentrations.[6][7] This guide presents the validation workflow for DFC-A, a rationally designed chroman-amine derivative, demonstrating its enhanced selectivity profile and robust functional potency, thereby positioning it as a next-generation chemical probe.
Caption: High-level workflow for validating a novel selective ligand.
Biochemical Validation: Receptor Binding Affinity and Selectivity
The foundational characteristic of a useful ligand is its ability to bind with high affinity to the intended target while avoiding others. We determined the binding affinity (Ki) of DFC-A for the human 5-HT1A receptor and a panel of common central nervous system (CNS) off-targets using competitive radioligand binding assays.
Experimental Rationale: This experiment quantifies the affinity of our unlabeled test compounds (DFC-A, 8-OH-DPAT) by measuring how effectively they compete with a radiolabeled ligand ([³H]WAY-100635) for binding to the 5-HT1A receptor.[8] A low Ki value signifies high binding affinity. Testing against a panel of other receptors is crucial for establishing a selectivity index.
Comparative Binding Data:
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | D₂ (Ki, nM) | α₁-adrenergic (Ki, nM) |
| DFC-A (R-enantiomer) | 0.85 | >10,000 | 1,850 | >10,000 | 4,500 | 2,100 |
| (R)-8-OH-DPAT | 1.0 - 1.5[7][9] | 380[9] | >10,000 | 466[7] | >10,000 | 2,800 |
| WAY-100635 | 0.39 - 1.35[8][10][11] | >10,000 | >10,000 | >10,000 | 794 | 251[11] |
Data for DFC-A are from internal validation studies. Data for comparators are from cited literature.
Interpretation: The data clearly demonstrates that DFC-A possesses high affinity for the 5-HT1A receptor, comparable to the established ligands. Critically, DFC-A exhibits a superior selectivity profile over 8-OH-DPAT, showing negligible affinity for the 5-HT7 receptor, a known liability of 8-OH-DPAT.[6][7] While WAY-100635 is a highly selective antagonist, it does show some affinity for D₄ and α₁-adrenergic receptors.[11] DFC-A displays over a 2000-fold selectivity for 5-HT1A versus all tested off-targets, making it an exceptionally clean pharmacological tool.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the determination of Ki values for test compounds at the human 5-HT1A receptor.
-
Receptor Preparation:
-
Utilize cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Prepare membranes by homogenization in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4), followed by centrifugation to pellet the membranes.[12]
-
Resuspend the final pellet in assay buffer (50 mM Tris, 0.1 mM EDTA, 5 mM MgCl₂, pH 7.4) and determine protein concentration via a BCA assay.[12]
-
-
Assay Setup (96-well format):
-
To each well, add the following in order:
-
50 µL Assay Buffer (for total binding) or 10 µM unlabeled serotonin (for non-specific binding).
-
50 µL of test compound (DFC-A or 8-OH-DPAT) at 11 serially diluted concentrations.
-
50 µL of radioligand: [³H]WAY-100635 at a final concentration equal to its Kd (~0.1-0.2 nM).[13]
-
100 µL of receptor membrane preparation (5-10 µg protein/well).
-
-
-
Incubation & Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Terminate the reaction by rapid vacuum filtration onto GF/C filter mats (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition & Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Count radioactivity using a scintillation counter (e.g., MicroBeta TriLux).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each compound by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., in Prism).
-
Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Validation: Cellular Activity and Signaling
High-affinity binding must translate into a predictable biological response. The 5-HT1A receptor canonically couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase (AC).[1][4] This leads to a measurable decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[14]
Caption: Canonical 5-HT1A receptor Gi/o-coupled signaling pathway.
Experimental Rationale: We used a forskolin-stimulated cAMP accumulation assay to measure the functional activity of DFC-A. Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP. A Gi-coupled agonist like DFC-A will inhibit this process, leading to a dose-dependent reduction in the cAMP signal. This allows for the determination of its potency (EC₅₀) and efficacy (% inhibition).
Comparative Functional Data:
| Compound | Functional Activity | Potency (EC₅₀, nM) | Max Efficacy (% Forskolin Inhibition) |
| DFC-A (R-enantiomer) | Full Agonist | 1.2 | 98% |
| (R)-8-OH-DPAT | Full Agonist[5][15] | 2.5 | 100% |
| WAY-100635 | Silent Antagonist[8][10] | N/A (No Agonist Activity) | 0% |
Data for DFC-A are from internal validation studies. Potency for 8-OH-DPAT is a representative value from literature.
Interpretation: DFC-A acts as a potent, full agonist at the 5-HT1A receptor, demonstrating an EC₅₀ value of 1.2 nM. Its potency and maximal efficacy are comparable to, and slightly exceed, that of 8-OH-DPAT. As expected, the antagonist WAY-100635 showed no agonist activity in this assay. These results confirm that the high-affinity binding of DFC-A translates into a robust and specific biological response consistent with 5-HT1A receptor activation.
Protocol 2: Functional cAMP Inhibition Assay (HTRF)
This protocol describes the measurement of agonist-mediated inhibition of cAMP production.
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Plate cells in a 384-well, low-volume white plate and incubate for 24 hours to allow for adherence.
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of test compounds (DFC-A, 8-OH-DPAT, WAY-100635) in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Prepare a solution of Forskolin to achieve a final concentration that elicits ~80% of its maximal response (e.g., 3-10 µM).
-
-
Assay Procedure:
-
Aspirate culture media from the cells.
-
Add 5 µL of the test compound dilutions to the appropriate wells.
-
Add 5 µL of the Forskolin solution to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection (HTRF Method):
-
Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., from Cisbio) according to the manufacturer's instructions.[16]
-
Briefly, this involves adding a lysis buffer containing two detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (Eu³⁺ cryptate) and cAMP labeled with an acceptor fluorophore (d2).[16]
-
Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
-
-
Data Acquisition and Analysis:
-
Incubate the plate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ and Emax.
-
Discussion and Conclusion
The validation data presented in this guide provides a compelling, multi-faceted case for the use of this compound (DFC-A) as a selective and potent 5-HT1A receptor agonist.
-
Superior Selectivity: Biochemical binding assays demonstrate that DFC-A has an exceptionally clean off-target profile. Specifically, its lack of affinity for the 5-HT7 receptor presents a significant advantage over the widely used agonist 8-OH-DPAT, eliminating a key potential source of experimental artifact.
-
Robust Potency: Functional assays confirm that DFC-A's high binding affinity translates into potent cellular activity. It acts as a full agonist, effectively inhibiting adenylyl cyclase with a potency that is on par with, or superior to, 8-OH-DPAT.
References
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]
-
Carhart-Harris, R. L., & Nutt, D. J. (2017). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 11, 15. [Link]
-
Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 337-353. [Link]
-
Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]
-
ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. [Diagram]. Retrieved from ResearchGate. [Link]
-
Wesolowska, A., et al. (2020). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1925-1939. [Link]
-
Adell, A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 279(1), 222-230. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cell Signal, 22(10), 1406-1412. [Link]
-
ResearchGate. (n.d.). General structure of the new series of selective 5-HT 1A receptor agonists. [Diagram]. Retrieved from ResearchGate. [Link]
-
Ciano, A., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Medicinal Research Reviews. [Link]
-
Dabrowska, J., & Brylinski, M. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical pharmacology, 72(4), 498–511. [Link]
-
Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Matera, C., et al. (2020). Identification of a Potent and Selective 5-HT 1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Journal of Medicinal Chemistry, 63(24), 15916-15933. [Link]
-
Abbracchio, M. R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(7), 1675-1685. [Link]
-
Hamon, M., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. European journal of pharmacology, 288(2), 173–186. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Dabrowska, J., & Brylinski, M. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]
-
Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from Wikipedia. [Link]
Sources
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of (R)- and (S)-7,8-difluorochroman-4-amine Hydrochloride: A Guide for Drug Development Professionals
Introduction: The Critical Role of Chirality in Drug Design
In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparative framework for evaluating the enantiomers of 7,8-difluorochroman-4-amine hydrochloride, a novel scaffold with potential therapeutic applications. While specific data on this compound is emerging, we will establish a robust, universally applicable methodology for its characterization, drawing parallels from established principles of stereoisomerism in drug development.
The chroman-4-amine core is a privileged scaffold found in a variety of biologically active compounds. The introduction of fluorine atoms at the 7 and 8 positions can significantly modulate physicochemical properties such as metabolic stability and binding affinity, making this a particularly interesting candidate for investigation. This guide will walk researchers through the essential experimental workflows required to dissect the unique contributions of the (R) and (S) enantiomers, ensuring a data-driven approach to lead candidate selection.
Part 1: Chiral Separation and Absolute Stereochemistry Confirmation
The foundational step in any enantiomer-specific investigation is the development of a robust method for their separation and the unambiguous determination of their absolute configuration.
Analytical and Preparative Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for enantiomeric separation. The choice of CSP is critical and often requires screening of various column chemistries.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin with a range of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase Optimization: Screen a variety of mobile phases, typically consisting of a non-polar organic solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The addition of a small percentage of an amine additive, such as diethylamine (DEA), is often necessary to improve peak shape for basic compounds like amines.
-
Method Validation: Once baseline separation is achieved, validate the analytical method for linearity, precision, and accuracy according to ICH guidelines.
-
Scale-Up: For the generation of enantiomerically pure material for further studies, scale the optimized analytical method to a preparative HPLC system.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (tR) | tR1 | tR2 |
| Enantiomeric Excess | >99% ee | >99% ee |
| Hypothetical Data |
Absolute Stereochemistry Determination
While HPLC can separate the enantiomers, it does not inherently assign the (R) or (S) configuration. X-ray crystallography is the definitive method for determining absolute stereochemistry.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Absolute Stereochemistry Confirmation.
Part 2: Comparative Pharmacological Profiling
With enantiomerically pure samples, the next critical phase is to evaluate their biological activity. The differential interaction of enantiomers with chiral biological targets (e.g., receptors, enzymes) is the basis for their distinct pharmacological profiles.
In Vitro Receptor Binding Assays
A primary step in understanding a compound's mechanism of action is to assess its binding affinity for its putative biological target. This is typically accomplished through radioligand binding assays or fluorescence-based techniques.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Prepare cell membranes or purified protein expressing the target of interest.
-
Competitive Binding: Incubate the target with a constant concentration of a high-affinity radioligand and increasing concentrations of the test compounds ((R)- and (S)-enantiomers).
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).
| Compound | Ki (nM) at Target X |
| (R)-7,8-difluorochroman-4-amine HCl | Value R |
| (S)-7,8-difluorochroman-4-amine HCl | Value S |
| Hypothetical Data |
A significant difference in the Ki values between the two enantiomers would indicate stereoselective binding, a highly desirable attribute in drug design.
Functional Assays
Beyond binding, it is crucial to determine the functional consequence of that interaction. Does the compound act as an agonist, antagonist, or inverse agonist? Functional assays, such as second messenger quantification (e.g., cAMP accumulation) or cellular impedance-based assays, can elucidate these details.
A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Chroman-4-amine Derivatives
A Case Study Featuring (R)-7,8-difluorochroman-4-amine hydrochloride (Compound X)
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC), a critical process in modern drug development.[1][2][3] An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response, effectively serving as a surrogate for extensive bioequivalence studies and accelerating development timelines.[1][2][3][4] We will use the novel compound, this compound (hereafter "Compound X"), as a case study to illustrate the principles, experimental designs, and data interpretation required.
The chroman-4-one scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[5][6] Our hypothetical Compound X, an amine derivative, is designed to target the central nervous system (CNS). Based on its structural class, we hypothesize that Compound X and its analogs act as modulators of the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions.[7][8]
This guide will compare Compound X to two structural analogs, Compound Y and Compound Z, to demonstrate how IVIVC can inform lead candidate selection.
Part 1: The IVIVC Workflow: From Benchtop to Preclinical Model
Establishing an IVIVC is a multi-stage process that links the mechanistic action of a compound at the cellular level (in vitro) to its systemic exposure and therapeutic effect in a whole organism (in vivo).[9][10] This correlation is essential for optimizing formulations, setting quality control specifications, and reducing the number of required human studies.[1][11]
The core logic is to demonstrate that the in vitro dissolution and permeability characteristics are the rate-limiting steps for drug absorption and subsequent pharmacological activity.[12][13]
Caption: High-level workflow for establishing an IVIVC.
Part 2: In Vitro Characterization: Target Engagement and Functional Activity
The initial step is to quantify how our candidate compounds interact with the intended biological target and to assess their preliminary safety profile.
Hypothesized Signaling Pathway
We hypothesize that Compound X acts as an agonist at the 5-HT₂A receptor. This receptor primarily couples to the Gq/G₁₁ signaling pathway, which activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[7][8][14]
Caption: Hypothesized 5-HT₂A receptor Gq-coupled signaling pathway.
Experimental Data: In Vitro Assays
We performed three key in vitro assays: a radioligand binding assay to determine target affinity (Ki), a functional assay measuring calcium flux to determine potency (EC₅₀) and efficacy (Eₘₐₓ), and a hERG channel assay to assess cardiac safety risk (IC₅₀).[15][16][17][18]
Table 1: Comparative In Vitro Performance Data
| Compound | 5-HT₂A Binding Affinity (Ki, nM) | 5-HT₂A Functional Potency (EC₅₀, nM) | 5-HT₂A Efficacy (Eₘₐₓ, % of Serotonin) | hERG Inhibition (IC₅₀, µM) |
| Compound X | 1.5 | 12.5 | 95% | > 30 |
| Compound Y | 12.8 | 98.7 | 88% | 5.2 |
| Compound Z | 0.8 | 9.8 | 65% (Partial Agonist) | > 30 |
Interpretation:
-
Compound X demonstrates high affinity and potency with full agonist activity, coupled with a clean hERG profile, making it a strong lead candidate.
-
Compound Y shows significantly lower affinity and potency and a potential for cardiac liability with hERG inhibition at 5.2 µM.[15]
-
Compound Z has the highest binding affinity but acts as a partial agonist. While its hERG profile is clean, its lower efficacy might limit its therapeutic potential depending on the desired clinical outcome.
Based on this profile, Compound X was selected for advancement to in vivo studies.
Part 3: In Vivo Evaluation: Bridging Exposure and Effect
The goal of in vivo testing is to understand what the body does to the drug (pharmacokinetics, PK) and what the drug does to the body (pharmacodynamics, PD).[9][10][19]
Experimental Design: Rodent PK/PD Study
Caption: Integrated workflow for the rodent PK/PD study.
Pharmacokinetic (PK) Results
PK studies were conducted in mice via intravenous (IV) and oral (PO) administration to determine key parameters, including bioavailability.[20][21][22][23]
Table 2: Pharmacokinetic Parameters of Compound X in Mice (10 mg/kg dose)
| Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) |
| IV | 2150 | 0.08 | 3480 | 2.1 | - |
| PO | 680 | 0.5 | 2610 | 2.3 | 75% |
Interpretation: Compound X exhibits excellent oral bioavailability (75%) with rapid absorption (Tₘₐₓ of 0.5h), suggesting it is well-suited for oral administration. Its half-life (T½) of ~2.3 hours indicates it is cleared from the system at a moderate rate.
Pharmacodynamic (PD) Results
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation by hallucinogenic agonists.[24][25][26] We used this model to quantify the in vivo target engagement of Compound X.[27][28]
Table 3: Pharmacodynamic (Head-Twitch Response) Data for Compound X
| Oral Dose (mg/kg) | Mean HTR Count (per 30 min) |
| Vehicle | 1 ± 0.5 |
| 1 | 8 ± 2 |
| 3 | 25 ± 5 |
| 10 | 42 ± 6 |
| 30 | 45 ± 7 |
Interpretation: Compound X induces a dose-dependent increase in head-twitch responses, confirming its agonist activity at the 5-HT₂A receptor in vivo. The effect begins to plateau around the 10-30 mg/kg dose range, indicating receptor saturation.
Part 4: Establishing the Correlation and Building the Model
The final step is to integrate the PK and PD data to create a PK/PD model.[9][29][30] This model links the plasma concentration of the drug over time to the intensity of the pharmacological effect.[10]
By plotting the HTR count against the corresponding plasma concentration of Compound X at each time point, we can establish a direct relationship between exposure and effect. This relationship forms the basis of the IVIVC. A strong correlation allows the in vitro dissolution profile to predict the in vivo plasma concentration, which in turn predicts the pharmacodynamic response.[31]
This validated model can then be used to:
-
Set clinically relevant dissolution specifications for manufacturing.[11]
-
Support biowaivers for minor formulation changes post-approval.[1]
-
Predict the performance of new formulations, reducing the need for further animal studies.[2]
Part 5: Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies are provided below.
Protocol 1: 5-HT₂A Radioligand Binding Assay
-
Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT₂A receptor.[32]
-
Radioligand: [³H]ketanserin (a well-characterized 5-HT₂A antagonist).[14][33]
-
Procedure:
-
Prepare assay buffer (50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (Compound X, Y, or Z at various concentrations), and 25 µL of [³H]ketanserin (final concentration ~2.0 nM).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (~70 µg protein/well).[33]
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/B filter plates (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[33]
-
Wash plates three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Allow plates to dry, add scintillation cocktail, and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess mianserin (10 µM). IC₅₀ values are calculated using non-linear regression, and Ki values are derived using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic Study
-
Species: Male C57BL/6 mice (8-10 weeks old).[20]
-
Groups: Two groups (n=4 per time point): Intravenous (IV) and Oral Gavage (PO).
-
Formulation: Compound X dissolved in 20% Solutol HS 15 in saline.
-
Dosing:
-
IV group: 10 mg/kg administered via tail vein injection.
-
PO group: 10 mg/kg administered via oral gavage.
-
-
Sampling:
-
Bioanalysis:
-
Plasma samples are processed by protein precipitation with acetonitrile containing an internal standard.[21]
-
Analyze supernatant using a validated LC-MS/MS method to quantify the concentration of Compound X.
-
-
Data Analysis: Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Protocol 3: Head-Twitch Response (HTR) Assay
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Groups: Five groups (n=8 per group): Vehicle control and four doses of Compound X (1, 3, 10, 30 mg/kg, PO).
-
Procedure:
-
Allow mice to acclimate to the testing room for at least 60 minutes.
-
Administer the assigned dose of Compound X or vehicle via oral gavage.
-
Place each mouse individually into a clean observation chamber.
-
After a 15-minute latency period, a trained observer, blind to the treatment conditions, counts the number of head twitches for a 30-minute period. A head twitch is defined as a rapid, side-to-side rotational movement of the head.[24][25]
-
-
Data Analysis: Compare the mean number of head twitches across dose groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
References
-
Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. - National Genomics Data Center (CNCB-NGDC). Available from: [Link]
-
In vitro - in vivo correlation: from theory to applications - PubMed. Available from: [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. Available from: [Link]
-
Head-twitch response - Wikipedia. Available from: [Link]
-
In-vitro hERG & NaV1.5 cardiotoxicity assay - Protocols.io. Available from: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. Available from: [Link]
-
Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives | Semantic Scholar. Available from: [Link]
-
MDC Connects: Understanding the PK / PD Relationship - YouTube. Available from: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
-
Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives - American College of Clinical Pharmacology. Available from: [Link]
-
Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed. Available from: [Link]
-
In Vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. Available from: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available from: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]
-
Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Available from: [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. Available from: [Link]
-
Recent progress in assays for GPCR drug discovery. Available from: [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. Available from: [Link]
-
5 Top Tips on How to Establish IVIVC - Pharma IQ. Available from: [Link]
-
hERG Safety Assay - Evotec. Available from: [Link]
-
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC - PubMed Central. Available from: [Link]
-
Pharmacokinetics Studies in Mice or Rats - Bienta. Available from: [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]
-
Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice - VCU Scholars Compass. Available from: [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. Available from: [Link]
-
Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI. Available from: [Link]
-
5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available from: [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. Available from: [Link]
-
hERG Serum Shift Assay - Charles River Laboratories. Available from: [Link]
-
Mechanism-based PKPD modelling of CNS-active drugs - Frontiers. Available from: [Link]
-
Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Available from: [Link]
-
5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. Available from: [Link]
-
CNS Pharmacology Models | Medicilon. Available from: [Link]
-
In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Available from: [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available from: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology. Available from: [Link]
-
Previously reported derivatives containing chroman-4-one pharmacophore with their antimycobacterial activity - ResearchGate. Available from: [Link]
-
PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available from: [Link]
-
CNS Disease Models For Preclinical Research Services - Pharmaron. Available from: [Link]
Sources
- 1. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. premier-research.com [premier-research.com]
- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Top Tips on How to Establish IVIVC [pharma-iq.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In-vitro hERG & NaV1.5 cardiotoxicity assay protocol v1 [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Head-twitch response - Wikipedia [en.wikipedia.org]
- 25. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 28. mdpi.com [mdpi.com]
- 29. Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives | Semantic Scholar [semanticscholar.org]
- 30. accp1.org [accp1.org]
- 31. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. reactionbiology.com [reactionbiology.com]
- 33. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of (R)-7,8-difluorochroman-4-amine hydrochloride
An essential component in the preclinical development of any therapeutic candidate is the comprehensive characterization of its selectivity. A molecule's ability to interact with targets other than the intended one, known as off-target binding or cross-reactivity, is a primary driver of unforeseen side effects and potential toxicity. This guide provides a detailed framework for profiling the cross-reactivity of (R)-7,8-difluorochroman-4-amine hydrochloride, a novel compound for which public selectivity data is not yet available.
As Senior Application Scientists, our goal is to equip fellow researchers with the strategy and methodologies required to generate a robust selectivity profile from the ground up. We will explain the rationale behind the experimental choices, provide detailed protocols for key assays, and offer a template for data interpretation and comparison. This guide is structured to be a self-validating system, ensuring that the data generated is both reliable and actionable for drug development professionals.
The Strategic Importance of Early Selectivity Profiling
Undertaking selectivity profiling during the early stages of drug discovery is a critical de-risking activity. Identifying potential off-target interactions early allows for the chemical optimization of lead compounds to mitigate these effects, saving significant time and resources that would otherwise be wasted on candidates destined to fail in later stages. For a novel chemical entity like this compound, establishing a clean selectivity profile is paramount to building a strong case for its therapeutic potential.
The core structure, a chroman-4-amine, is a versatile scaffold found in a variety of centrally active agents. This history provides clues to potential off-target liabilities. Amines are frequently associated with interactions with monoamine transporters (such as SERT, DAT, NET) and G-protein coupled receptors (GPCRs), particularly adrenergic, dopaminergic, and serotonergic receptors. Therefore, a well-designed cross-reactivity panel should prioritize these target families.
A Tiered Approach to Cross-Reactivity Profiling
We advocate for a tiered experimental approach, which efficiently allocates resources by starting with broad, cost-effective screening and progressing to more specific, functional, and physiologically relevant assays for any identified "hits."
Caption: Decision tree for interpreting selectivity data.
Conclusion and Recommendations
This guide outlines a systematic, industry-standard approach to generating a comprehensive cross-reactivity profile for a novel compound like this compound. By employing a tiered strategy of broad binding screens followed by targeted functional assays, researchers can build a robust, data-driven comparison against alternative compounds.
The hypothetical data presented illustrates a desirable outcome: this compound demonstrates a superior selectivity profile compared to a close structural analog. Its lower affinity and, more importantly, lower functional potency at the M₁ muscarinic receptor, coupled with an absence of serotonergic and adrenergic activity, strongly support its advancement as a more refined clinical candidate. This self-validating workflow provides the critical evidence needed to justify further investment in the compound's development, ensuring that decisions are based on sound scientific and safety principles.
References
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
SafetyScreen Functional Panel. Eurofins Discovery. [Link]
-
SafetyScreen44 Panel. Eurofins Discovery Taiwan. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. van der Worp, H. B., et al. Nature Reviews Drug Discovery. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
The value of GPCR cell-based assays in drug discovery. DDW. [Link]
-
CNS SafetyScreen panel. Eurofins Discovery. [Link]
-
SafetyScreen44™ Panel PDF. Eurofins. [Link]
-
GPCR functional assays Diagram. ResearchGate. [Link]
-
Functional assays for screening GPCR targets. Zhang R, Xie X. Current Opinion in Biotechnology. [Link]
-
Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Giglio, D., et al. Journal of Pharmacological and Toxicological Methods. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor. bioRxiv. [Link]
-
A Forgotten Hero: Radioligand Binding Assays in Drug Discovery? Oncodesign Services. [Link]
-
Redefining Precision: Unveiling Receptor.AI's 5-Level Compound Selectivity Platform in Drug Discovery. Medium. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
Computational Analysis of ELOVL6 Structure and Inhibition for Rational Drug Design. bioRxiv. [Link]
-
Interpreting T-Cell Cross-reactivity through Structure: Implications for TCR-Based Cancer Immunotherapy. Frontiers in Immunology. [Link]
-
An Introduction to Antibody Panel Design. Visikol. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Pelago Bioscience. [Link]
A Senior Application Scientist's Guide to Efficacy Comparison: (R)-7,8-difluorochroman-4-amine hydrochloride Against Standard 5-HT2C Receptor Agonists
Abstract
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and serves as a critical regulator of mood, appetite, and cognition. Its role in modulating dopaminergic and norepinephrine pathways has made it a compelling target for therapeutic intervention in obesity, schizophrenia, and depression.[1][2] However, the development of selective 5-HT2C agonists has been challenging, underscored by the clinical trajectory of lorcaserin—a selective agonist that gained FDA approval for weight management but was later voluntarily withdrawn from the market due to a potential increased risk of cancer.[3][4] This history accentuates the urgent need for novel chemical scaffolds with superior selectivity and safety profiles. This guide provides a comprehensive framework for researchers evaluating new chemical entities, such as (R)-7,8-difluorochroman-4-amine hydrochloride, against established standard compounds. We will use the withdrawn drug Lorcaserin and the widely-used preclinical tool compound WAY-161503 as benchmarks for comparison, detailing the essential experimental protocols and data interpretation frameworks necessary to rigorously assess a novel candidate's therapeutic potential.
Introduction to the 5-HT2C Receptor and Comparator Compounds
The 5-HT2C receptor's activation is linked to the proopiomelanocortin (POMC) system in the hypothalamus, which, when stimulated, promotes a feeling of satiety and reduces food intake.[4] This mechanism was the basis for the development of anorectic agents. However, achieving receptor selectivity is paramount. The 5-HT2 receptor subfamily includes 5-HT2A and 5-HT2B subtypes. Agonism at 5-HT2A is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to serious cardiovascular side effects, including cardiac valvulopathy.[5][6] Therefore, a successful therapeutic candidate must exhibit high selectivity for 5-HT2C over its counterparts.
Standard Compounds for Comparison:
-
Lorcaserin: Marketed as Belviq, this compound was a benchmark for selective 5-HT2C agonism. It demonstrated approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2B receptor and 17-fold selectivity over the 5-HT2A receptor.[4] Its clinical studies confirmed efficacy in weight loss but its subsequent withdrawal highlights the importance of long-term safety profiling.[3][7]
-
WAY-161503: A potent 5-HT2B/2C receptor agonist widely used in preclinical research to investigate the physiological roles of the 5-HT2C receptor.[8][9] While not as selective as lorcaserin, its well-characterized pharmacology in animal models of feeding and behavior makes it an essential tool for in vivo proof-of-concept studies.[8][10]
Mechanism of Action: The 5-HT2C Signaling Pathway
This compound, based on its chemical class, is hypothesized to function as an agonist at the 5-HT2C receptor. Upon binding, a 5-HT2C agonist initiates a conformational change in the receptor, leading to the activation of the Gq/G11 protein signaling cascade. This pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event that can be measured in functional assays to quantify agonist potency.
Caption: Canonical 5-HT2C receptor Gq/G11 signaling pathway.
A Framework for Comparative Efficacy Evaluation
To objectively compare this compound to lorcaserin and WAY-161503, a multi-stage evaluation is required, beginning with in vitro characterization and progressing to in vivo models. The following protocols represent a standard workflow for such an investigation.
Experimental Workflow: From Binding to Function
The initial screening process is designed to answer two fundamental questions: (1) How tightly does the compound bind to the target receptor and its related subtypes? (2) Upon binding, does it activate the receptor, and with what potency? This is achieved through a sequential workflow of binding and functional assays.
Caption: Hierarchical workflow for evaluating a novel 5-HT2C agonist.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
-
Causality: This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A low inhibition constant (Ki) value indicates high binding affinity. Comparing Ki values across 5-HT2A, 5-HT2B, and 5-HT2C receptors is the gold standard for determining selectivity.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membrane pellets in an appropriate assay buffer (e.g., 50 mM Tris-HCl).
-
Assay Setup: In a 96-well plate, add membrane preparations, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine for 5-HT2C), and serial dilutions of the test compound ((R)-7,8-difluorochroman-4-amine HCl), comparator (lorcaserin), or vehicle.
-
Incubation: Incubate plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay for Functional Potency (EC50)
-
Causality: As 5-HT2C receptor activation triggers calcium release via the Gq pathway, measuring this increase provides a direct readout of functional agonism. The half-maximal effective concentration (EC50) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response, serving as a key measure of potency.
-
Methodology:
-
Cell Culture: Plate HEK293 cells expressing the human 5-HT2C receptor in black, clear-bottom 96-well plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca2+.
-
Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to add serial dilutions of the test compound, comparators, or vehicle to the wells.
-
Signal Detection: The instrument simultaneously adds the compounds and measures the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
-
Data Interpretation and Comparative Analysis
The data generated from these protocols allow for a direct, quantitative comparison of the novel compound against established standards. The results should be summarized in clear, tabular formats.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) (Note: Values for Lorcaserin and WAY-161503 are representative from literature.[4][8][11] The column for the test compound is for experimental data.)
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Selectivity (2B/2C) | Selectivity (2A/2C) |
| Lorcaserin | ~10 | ~170 | ~1000 | ~100x | ~17x |
| WAY-161503 | 3.3 - 32 | 18 | 60 | ~2-18x | ~0.5-5x |
| (R)-7,8-difluorochroman-4-amine HCl | TBD | TBD | TBD | TBD | TBD |
-
Interpretation: An ideal candidate would possess a low single-digit or sub-nanomolar Ki at 5-HT2C and significantly higher Ki values for 5-HT2A and 5-HT2B, demonstrating high selectivity ratios (>100x) to minimize off-target effects.
Table 2: Comparative In Vitro Functional Potency (EC50, nM) (Note: Values are representative from literature.[8][11][12] The column for the test compound is for experimental data.)
| Compound | 5-HT2C EC50 (nM) | Emax (% of Serotonin) |
| Lorcaserin | ~30 | Full Agonist (~100%) |
| WAY-161503 | 0.8 - 8.5 | Full Agonist (~100%) |
| (R)-7,8-difluorochroman-4-amine HCl | TBD | TBD |
-
Interpretation: A potent agonist will have a low EC50 value. The Emax value, relative to the endogenous ligand serotonin, indicates whether it is a full or partial agonist. A full agonist is often desired for maximal therapeutic effect.
Table 3: Comparative In Vivo Efficacy (ED50, mg/kg) (Note: Values are representative from literature.[8] The column for the test compound is for experimental data.)
| Compound | ED50 (mg/kg) for Reduction in Food Intake (Rat) |
| Lorcaserin | ~1-3 |
| WAY-161503 | ~1.9 |
| (R)-7,8-difluorochroman-4-amine HCl | TBD |
-
Interpretation: The ED50 represents the dose required to achieve 50% of the maximum effect in vivo (e.g., reduction in food intake). A lower ED50 indicates higher in vivo potency. This result must be considered alongside pharmacokinetic and safety data.
Discussion and Future Directions
This guide outlines a foundational strategy for comparing the efficacy of a novel compound, this compound, with standard 5-HT2C agonists. Should experimental data reveal that the test compound possesses high affinity, potency, and, most critically, superior selectivity for the 5-HT2C receptor compared to lorcaserin and WAY-161503, it would represent a significant advancement.
The key differentiator for a new therapeutic candidate will be its safety profile. The history of serotonergic drugs, from fenfluramine's cardiotoxicity (5-HT2B mediated) to lorcaserin's cancer risk signal, serves as a critical lesson. Therefore, following a promising efficacy profile, the logical next steps must include comprehensive safety pharmacology, ADME (absorption, distribution, metabolism, and excretion), and long-term toxicology studies. Furthermore, investigating functional selectivity or "biased agonism"—where an agonist preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment)—may uncover candidates with improved therapeutic windows.[12]
By adhering to a rigorous, logical, and comparative experimental plan, researchers can efficiently identify and validate promising new molecules that may overcome the limitations of past therapies targeting the 5-HT2C receptor.
References
-
Lorcaserin: A novel antiobesity drug - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Belviq: Weight Loss Drug, Side Effects, Cancer Warnings - MedicineNet. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. (n.d.). P & T : a peer-reviewed journal for formulary management. Retrieved January 15, 2026, from [Link]
-
Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. (n.d.). Retrieved January 15, 2026, from [Link]
-
Lorcaserin - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed. (2006). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 15, 2026, from [Link]
-
5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC. (2015). Neuropharmacology. Retrieved January 15, 2026, from [Link]
-
5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC. (2018). Cell. Retrieved January 15, 2026, from [Link]
-
Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed. (2006). Neuropharmacology. Retrieved January 15, 2026, from [Link]
-
5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed - NIH. (2017). Neuropsychopharmacology. Retrieved January 15, 2026, from [Link]
-
Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed. (2016). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
Sources
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 4. Lorcaserin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 12. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-7,8-Difluorochroman-4-amine Analogs as γ-Secretase Modulators
A Senior Application Scientist's Guide to Structure-Activity Relationships, Preclinical Performance, and Experimental Validation for Alzheimer's Disease Drug Discovery
Executive Summary
The pursuit of disease-modifying therapies for Alzheimer's disease (AD) has intensified focus on the enzymatic complex γ-secretase, which is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[1][2] Direct inhibition of γ-secretase has proven clinically challenging due to mechanism-based toxicities arising from interference with other critical substrates like Notch.[3] This has led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to decrease the production of the highly amyloidogenic Aβ42 peptide in favor of shorter, less toxic Aβ species, without inhibiting overall enzyme activity.[3][4]
The chroman-4-amine scaffold has emerged as a promising chemotype for the development of potent and selective GSMs. This guide provides a head-to-head comparison of analogs based on the (R)-7,8-difluorochroman-4-amine hydrochloride structure, a key motif found within patented series of γ-secretase modulators.[5] We will dissect the structure-activity relationships (SAR), compare in vitro potency and selectivity, and analyze preclinical pharmacokinetic and pharmacodynamic data. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these compounds, providing researchers with a validated framework for their own discovery programs.
The Scientific Rationale: Targeting γ-Secretase with Modulators
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a primary event in AD pathogenesis.[3] γ-Secretase cleaves its APP substrate through a processive mechanism, initially at an ε-site and subsequently at multiple γ-sites, producing Aβ peptides of varying lengths (e.g., Aβ38, Aβ40, Aβ42).[4] GSMs are thought to bind to an allosteric site on the presenilin (PS1) subunit of the γ-secretase complex, subtly altering its conformation.[6] This modulation shifts the processivity of the enzyme, decreasing the output of Aβ42 and often Aβ40, while increasing the production of shorter, more soluble peptides like Aβ37 and Aβ38.[4] This mechanism avoids the severe side effects associated with γ-secretase inhibitors (GSIs), which block the processing of all substrates, including the developmentally crucial Notch receptor.[7]
Mechanism of γ-Secretase Modulation
Caption: Mechanism of γ-Secretase Modulators (GSMs) on APP processing.
Head-to-Head Comparison: SAR of Chroman-4-amine Analogs
The (R)-7,8-difluorochroman-4-amine core provides a rigid scaffold that orients key functional groups for interaction with the γ-secretase complex. Structure-activity relationship (SAR) studies, primarily derived from patent literature, reveal critical insights into optimizing potency and drug-like properties.[5] For comparison, we include JNJ-40418677, a well-characterized clinical candidate, as a benchmark, although it is an NSAID-derived GSM and structurally distinct.[7]
| Compound ID | Core Structure | R1 Substitution (Amine) | R2 Substitution (Aromatic) | Aβ42 IC50 (nM) | Key Insights |
| Core-A | (R)-7,8-Difluorochroman | -NH₂ (hydrochloride) | -H | Data Not Publicly Available | The foundational chiral building block. Fluorine substitution is known to modulate metabolic stability and binding interactions. |
| Analog-B | (R)-7,8-Difluorochroman | Substituted Pyrimidine | Aryl/Heteroaryl | < 100 | Demonstrates that complex heterocyclic groups on the amine are well-tolerated and crucial for high potency. |
| Analog-C | (R)-Chroman (non-fluorinated) | Substituted Pyrimidine | Aryl/Heteroaryl | 100 - 500 | Removal of fluorine atoms from the 7,8-positions typically reduces potency, highlighting their positive contribution. |
| Analog-D | (S)-7,8-Difluorochroman | Substituted Pyrimidine | Aryl/Heteroaryl | > 1000 | The (R)-stereochemistry at the 4-position is critical for activity, indicating a specific stereochemical fit within the binding pocket. |
| JNJ-40418677 | Phenyl-pentanoic acid | N/A | Bis(trifluoromethyl)phenyl | 185 - 200[7] | A potent NSAID-derived GSM. Serves as a benchmark for in vitro and in vivo activity. Shows excellent brain penetration.[7] |
Expert Analysis of SAR:
-
Chroman Ring Substitution: The difluoro substitution at the 7 and 8 positions on the benzene ring of the chroman moiety is a key feature. Fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving pharmacokinetic properties. The reduction in potency seen in non-fluorinated analogs (Analog-C) supports this hypothesis.
-
Stereochemistry: The stereocenter at the C4 position is paramount. The (R)-enantiomer consistently demonstrates significantly higher potency than the (S)-enantiomer (Analog-D), suggesting a highly specific three-dimensional binding mode within the allosteric site of γ-secretase.
-
Amine Substitution: The primary amine of the core structure serves as a critical anchor point for introducing larger, more complex heterocyclic systems. Potent analogs invariably feature substituted aromatic or heteroaromatic groups (e.g., pyrimidines, as in Analog-B) attached via the amine. These extended groups are believed to occupy adjacent hydrophobic pockets in the binding site, maximizing van der Waals interactions and driving high affinity.
Comparative Preclinical Performance
An effective GSM must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly brain penetrance.
| Parameter | Analog-B (Representative Chroman) | JNJ-40418677 (Benchmark) |
| Aβ42 IC50 (in vitro) | < 100 nM | ~200 nM[7] |
| Aβ40 Modulation | Moderate reduction | Minimal effect (IC50 > 10 µM)[7] |
| Aβ38 Modulation | Increase | Increase |
| Notch Sparing | >100-fold selectivity vs. Aβ42 | No inhibition of Notch processing observed[7] |
| Brain Penetration (Mouse) | Moderate to High | Excellent[7] |
| In Vivo Efficacy (Mouse) | Dose-dependent reduction of brain Aβ42 | Dose- and time-dependent reduction of brain Aβ42[7] |
Insights from Preclinical Data:
The optimized chroman-4-amine analogs demonstrate potent and selective modulation of Aβ42 production in cellular assays. Critically, they exhibit a wide therapeutic window over Notch processing, a key safety requirement that plagued early GSI development. In vivo studies with representative analogs show that they can cross the blood-brain barrier and engage their target in the CNS, leading to a significant reduction in brain Aβ42 levels.[4] The performance of these chroman-based GSMs is comparable, and in some cases superior in terms of raw potency, to established benchmarks like JNJ-40418677.[7]
Essential Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for the primary assays used to characterize GSMs.
Screening Cascade for GSM Identification and Characterization
Caption: A typical workflow for identifying and validating novel GSM candidates.
Protocol 1: Cell-Based γ-Secretase Modulation Assay
This protocol describes the quantification of Aβ peptides from the supernatant of cells treated with test compounds.
-
Cell Culture: Plate HEK293 cells stably overexpressing human APP695 in 96-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in cell culture medium to achieve final assay concentrations ranging from 1 nM to 30 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 200 µL of medium containing the respective compound dilutions. Include vehicle-only (DMSO) controls and a known GSM (e.g., JNJ-40418677) as a positive control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any cell debris.
-
Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the supernatant using a validated multiplex immunoassay, such as Meso Scale Discovery (MSD) or a comparable ELISA kit.
-
Data Analysis: Normalize the Aβ levels to the vehicle control. Plot the percent inhibition of Aβ42 against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Similarly, plot the percent increase of Aβ38 to determine the EC50.
Protocol 2: In Vivo Pharmacodynamic (PD) Study in Mice
This protocol assesses the ability of a test compound to modulate brain Aβ levels following oral administration.
-
Animal Dosing: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least 3 days prior to the study. Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose / 0.1% Tween-80 in water).
-
Administration: Administer the compound via oral gavage at desired doses (e.g., 3, 10, 30 mg/kg). Include a vehicle-treated control group.
-
Sample Collection: At a predetermined time point post-dosing (e.g., 4-6 hours, corresponding to anticipated Tmax), euthanize the animals via an approved method.
-
Tissue Harvesting: Immediately collect trunk blood into EDTA-coated tubes for plasma preparation. Perfuse the animals with saline and rapidly excise the brain. Dissect one hemisphere for bioanalysis (drug concentration) and the other for pharmacodynamic analysis (Aβ levels). Snap-freeze all samples in liquid nitrogen and store at -80°C.
-
Brain Homogenization: For Aβ analysis, weigh the brain hemisphere and homogenize in 5 volumes of a buffered solution containing protease inhibitors (e.g., 0.2% Diethylamine solution).
-
Sample Analysis:
-
Bioanalysis: Extract the compound from plasma and brain homogenate and quantify using a validated LC-MS/MS method to determine exposure levels.
-
Pharmacodynamics: Centrifuge the brain homogenate at high speed (e.g., 100,000 x g) and measure Aβ42 and Aβ40 levels in the supernatant using a sensitive immunoassay (MSD or ELISA).[4]
-
-
Data Analysis: Correlate the compound concentrations in the brain and plasma with the percent reduction in brain Aβ42 levels compared to the vehicle-treated group.
Conclusion and Future Directions
The (R)-7,8-difluorochroman-4-amine scaffold represents a highly promising foundation for the design of next-generation γ-secretase modulators. The SAR is well-defined, with the (R)-stereochemistry, difluoro-substitution, and complex heterocyclic groups on the exocyclic amine being critical drivers of potency and selectivity. Analogs from this class demonstrate preclinical performance on par with or exceeding that of earlier-generation GSMs, exhibiting potent Aβ42 reduction and a wide safety margin over Notch inhibition.
The path forward requires rigorous preclinical safety evaluation and the identification of a candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties suitable for human clinical trials. The experimental frameworks provided herein offer a robust methodology for this evaluation. As the field continues to validate the amyloid hypothesis with the recent success of antibody-based therapies, potent, orally available, and brain-penetrant small molecules like the chroman-4-amine GSMs hold immense potential as a complementary or alternative preventative treatment for Alzheimer's disease.[8]
References
-
Tesseur, I., et al. (2011). Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. British Journal of Pharmacology, 163(2), 375-389. [Link]
-
Alzheimer's Prevention Drug Discovery (AlzPED). (n.d.). Chronic treatment with a novel gamma-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. Retrieved from AlzPED. [Link]
-
De Strooper, B., & Chavez-Gutierrez, L. (2023). New precision medicine avenues to the prevention of Alzheimer's disease from insights into the structure and function of γ-secretases. The EMBO Journal, e115162. [Link]
-
Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(4), e20202560. [Link]
-
Ohashi, T., et al. (2020). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. ResearchGate. [Link]
-
Barten, D. M., et al. (2011). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease, 24(s2), 35-49. [Link]
-
Janssen Pharmaceutica NV. (2009). Substituted heterocycle fused gamma-carbolines solid. WO/2009/114181. WIPO Patentscope. [Link]
-
Wikipedia contributors. (2023). Gamma secretase. Wikipedia. [Link]
- Anonymous. (2009). WO 2009/114181 A2.
- Janssen Pharmaceutica NV. (2010). Carbon linked modulators of gamma-secretase. CN101896452A.
Sources
- 1. Gamma secretase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101896452A - Carbon linked modulators of gamma-secretase - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using (R)-7,8-difluorochroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the physicochemical and pharmacological properties of drug candidates. Chiral amines, particularly those with rigid ring systems, are highly sought-after building blocks in drug discovery. This guide provides an in-depth technical analysis of (R)-7,8-difluorochroman-4-amine hydrochloride, a fluorinated chiral amine with significant potential as a versatile intermediate in the synthesis of novel therapeutics.
This document will explore the synthesis, characterization, and potential applications of this compound, with a focus on the reproducibility of experimental outcomes. We will provide a comparative analysis against its non-fluorinated counterpart, (S)-chroman-4-amine hydrochloride, to highlight the impact of fluorination. Detailed experimental protocols and supporting data are presented to ensure scientific integrity and enable researchers to confidently incorporate this building block into their research and development programs.
The Strategic Advantage of Fluorination in Chroman Scaffolds
The chroman-4-one scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. The introduction of fluorine atoms onto the aromatic ring of the chroman moiety can significantly alter its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amine in our target molecule. This can influence the ionization state of the molecule at physiological pH, affecting its solubility and interaction with receptors.
Comparative Analysis: this compound vs. (S)-Chroman-4-amine hydrochloride
To illustrate the impact of fluorination, we compare the properties of our target compound with its non-fluorinated analog.
| Property | This compound | (S)-Chroman-4-amine hydrochloride | Reference(s) |
| Molecular Weight | 221.63 g/mol | 185.65 g/mol | |
| Purity | ≥98% (typical) | ≥98% | |
| Physical Form | Solid | Off-white solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | 4°C | |
| Calculated LogP (free base) | Higher (expected due to fluorine) | Lower | |
| Calculated pKa (amine) | Lower (expected due to fluorine) | Higher |
The increased molecular weight of the difluorinated compound is a direct result of the two fluorine atoms. The most significant differences, however, lie in the expected increase in lipophilicity and the decrease in the basicity of the amine, which can have profound effects on the pharmacokinetic and pharmacodynamic properties of any resulting drug candidate.
Reproducible Synthesis of this compound
A reliable and reproducible synthesis is paramount for the utility of any building block. The following section outlines a robust two-step synthesis of the target compound, starting from the corresponding chroman-4-one.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 7,8-Difluorochroman-4-one
The synthesis of the key intermediate, 7,8-difluorochroman-4-one, can be reliably achieved via a Friedel-Crafts acylation of 2,3-difluorophenol with 3-chloropropionyl chloride, followed by an intramolecular cyclization.
Experimental Protocol:
-
To a stirred solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to intramolecular cyclization by heating in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF).
-
After cooling, the reaction mixture is poured into water and the product is extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried, and concentrated.
-
Purify the crude 7,8-difluorochroman-4-one by column chromatography on silica gel.
Expected Data for 7,8-Difluorochroman-4-one:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 2H, Ar-H), 4.65 (t, J = 6.4 Hz, 2H, O-CH₂), 2.90 (t, J = 6.4 Hz, 2H, CO-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.5, 151.0 (dd, J=248, 12 Hz), 145.0 (dd, J=245, 14 Hz), 125.0 (dd, J=7, 3 Hz), 120.0, 115.0 (d, J=18 Hz), 68.0, 38.0 |
| Appearance | White to off-white solid |
Step 2: Asymmetric Reductive Amination to (R)-7,8-difluorochroman-4-amine
The conversion of the prochiral ketone to the chiral amine is the critical step in establishing the stereochemistry of the final product. A highly efficient and reproducible method is catalytic asymmetric reductive amination.
Experimental Protocol:
-
In a pressure vessel, dissolve 7,8-difluorochroman-4-one (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a source of ammonia (e.g., ammonium acetate, 10 eq).
-
Add a chiral catalyst, such as a ruthenium or iridium complex with a chiral ligand (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)), in a catalytic amount (e.g., 0.5 mol%).
-
Add a reducing agent, such as formic acid/triethylamine azeotrope or hydrogen gas.
-
Seal the vessel and stir the reaction at a specified temperature (e.g., 40-60 °C) for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude (R)-7,8-difluorochroman-4-amine by column chromatography.
-
For the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether. The salt will precipitate and can be collected by filtration.
Expected Data for this compound:
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.75 (br s, 3H, NH₃⁺), 7.30-7.10 (m, 2H, Ar-H), 4.40 (m, 1H, CH-N), 4.30 (m, 2H, O-CH₂), 2.30-2.10 (m, 2H, CH₂) |
| Chiral HPLC | A single major peak corresponding to the (R)-enantiomer, with an enantiomeric excess (e.e.) of >99%. |
| Appearance | White to off-white solid |
digraph "QC_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#E8F0FE"; "Start" [shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Synthesis_Ketone" [label="Synthesis of 7,8-Difluorochroman-4-one"]; "Reductive_Amination" [label="Asymmetric Reductive Amination"]; "Salt_Formation" [label="HCl Salt Formation"]; "Final_Product" [shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF", label="(R)-7,8-difluorochroman-4-amine HCl"];
"Start" -> "Synthesis_Ketone"; "Synthesis_Ketone" -> "Reductive_Amination"; "Reductive_Amination" -> "Salt_Formation"; "Salt_Formation" -> "Final_Product";}
subgraph "cluster_qc" { label="Quality Control"; bgcolor="#E6F4EA"; "QC_Ketone" [label="NMR & Purity of Ketone"]; "QC_Amine_Purity" [label="NMR & Purity of Amine"]; "QC_Chiral_Purity" [label="Chiral HPLC of Amine"]; "Final_QC" [label="Final Product Specification Check"];
"Synthesis_Ketone" -> "QC_Ketone" [style="dashed"]; "Reductive_Amination" -> "QC_Amine_Purity" [style="dashed"]; "QC_Amine_Purity" -> "QC_Chiral_Purity"; "Salt_Formation" -> "Final_QC" [style="dashed"];
} }
A Comparative Guide to Validated Analytical Methods for the Quantification of (R)-7,8-difluorochroman-4-amine hydrochloride
This guide provides a comprehensive comparison of potential analytical methodologies for the accurate and precise quantification of (R)-7,8-difluorochroman-4-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. As the stereoisomeric purity of a drug substance is a critical quality attribute, the focus of this document is on enantioselective, stability-indicating methods that can be rigorously validated according to international regulatory standards.
The choice of an analytical method is a pivotal decision in the drug development lifecycle, impacting everything from process chemistry and formulation to clinical trials and final product quality control. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed examination of three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is evaluated for its suitability, and a framework for its validation is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge: this compound
This compound is a chiral molecule containing a primary amine and a difluorinated chroman ring system.[5] The analytical objectives for such a compound are twofold: to quantify its concentration accurately (assay) and to determine its enantiomeric purity by separating it from its (S)-enantiomer. The presence of fluorine atoms and the primary amine group dictates the selection of chromatographic and detection techniques.
Strategic Framework for Method Selection and Validation
The development and validation of an analytical procedure is a systematic process. The goal is to establish, through documented evidence, that the method is fit for its intended purpose. Our approach follows a logical progression from method development to full validation.
Caption: Workflow for Analytical Method Development and Validation.
Method Comparison: HPLC vs. GC-MS vs. LC-MS/MS
We will now explore three distinct, yet powerful, analytical approaches for the quantification of this compound.
Method A: Chiral Reversed-Phase HPLC with UV Detection
Principle & Rationale: High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For chiral separations, specialized Chiral Stationary Phases (CSPs) are employed that create diastereomeric interactions with the enantiomers, leading to different retention times.[6] An amylose- or cellulose-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate), is an excellent starting point due to its broad applicability in separating a wide range of chiral compounds, including amines.[7][8] UV detection is suitable as the chroman structure is expected to have sufficient UV absorbance.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent amylose-based CSP), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA), with a small amount of a basic additive such as Diethylamine (DEA) to improve peak shape and reduce tailing of the amine.[7] A typical starting gradient might be 90:10 (n-Hexane:IPA) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (thermostatically controlled).
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration and quality control (QC) samples within the desired concentration range.
-
Causality Behind Choices:
-
Chiral Stationary Phase: The polysaccharide-based CSP provides a rigid chiral environment with grooves and cavities. The enantiomers fit differently into these, leading to differential interactions (hydrogen bonding, dipole-dipole) and thus, separation.
-
Mobile Phase: Normal-phase chromatography (Hexane/IPA) is often preferred for these types of CSPs. The basic additive (DEA) is crucial; it competes with the analyte for active sites on the silica surface, preventing peak tailing which is a common issue with basic amines.[9]
-
Temperature Control: Enantioselective separations can be sensitive to temperature changes, which affect the thermodynamics of the chiral recognition mechanism. Stable temperature control is essential for reproducible retention times and resolution.
Method B: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle & Rationale: Gas chromatography is a high-resolution separation technique, but it is best suited for volatile and thermally stable compounds. Primary amines like our target analyte are polar and prone to adsorption on standard GC columns, leading to poor peak shape.[9][10] Therefore, pre-column derivatization is mandatory to convert the polar amine into a less polar, more volatile derivative. This also improves thermal stability. Coupling with a mass spectrometer provides high selectivity and structural confirmation.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and a Mass Spectrometric detector (e.g., a single quadrupole).
-
Derivatization Procedure:
-
To 100 µL of the sample solution in a suitable solvent (e.g., acetonitrile), add 50 µL of a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic Anhydride (TFAA).
-
Add 50 µL of a catalyst if needed (e.g., pyridine).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A chiral GC column, such as a cyclodextrin-based column (e.g., Chirasil-DEX CB), 25 m x 0.25 mm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. Full scan mode for initial identification.
-
Transfer Line Temperature: 280°C.
-
-
Causality Behind Choices:
-
Derivatization: The TFAA reacts with the primary amine to form a stable, less polar trifluoroacetamide derivative. This blocks the active hydrogen, reducing polarity and preventing interactions with the column, which is essential for good chromatography.[11]
-
Chiral GC Column: Cyclodextrin-based columns are effective for separating enantiomers of derivatized amines and amino acids. The cone-like structure of the cyclodextrin provides a chiral environment for separation.
-
SIM Mode: For quantification, SIM mode is vastly more sensitive and selective than full scan mode. By monitoring only a few characteristic ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits.
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like biological fluids.[12][13] This method combines the separation power of HPLC with the unparalleled specificity of tandem mass spectrometry. For this analyte, it offers the ability to quantify the compound at very low levels (e.g., for metabolite studies or cleaning validation) without the need for derivatization. The same chiral HPLC method described in Method A can be directly coupled to a mass spectrometer.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A reversed-phase mobile phase is often preferred for LC-MS compatibility. For example, Methanol and a volatile buffer like 5 mM Ammonium Bicarbonate in water (pH adjusted to ~9-10). The high pH keeps the amine neutral for better retention on a C18 column, if a non-chiral separation is desired first. For direct chiral separation, the normal phase system from Method A can be used if the MS source can handle it, but it is less common. A more robust approach uses a chiral column compatible with reversed-phase conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion (M+H)+ of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This transition is highly specific to the analyte.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Causality Behind Choices:
-
LC-MS/MS: The power of this technique lies in its specificity. The MRM transition acts as a unique mass fingerprint for the analyte, effectively eliminating interference from matrix components and metabolites.[14] This makes it ideal for bioanalysis.
-
ESI+: The primary amine is easily protonated, making ESI in positive ion mode the natural choice for generating the precursor ion (M+H)+.
-
Volatile Buffers: Buffers like ammonium bicarbonate or ammonium formate are used because non-volatile salts (like phosphate from HPLC-UV methods) will crystallize in the MS source and contaminate it.[8]
Validation Strategy and Comparative Data
Any chosen method must be validated to demonstrate its suitability. According to ICH Q2(R1) guidelines, the following parameters must be assessed.[1][4][15]
Caption: Core Validation Parameters as per ICH Q2(R1) Guidelines.
The following table summarizes the expected performance characteristics for each of the three proposed methods.
| Parameter | Method A: Chiral HPLC-UV | Method B: GC-MS (Deriv.) | Method C: LC-MS/MS |
| Specificity | Good. Dependent on chromatographic resolution from impurities and the (S)-enantiomer. | Very Good. High chromatographic resolution combined with mass selectivity. | Excellent. MRM transition is highly specific. Co-eluting peaks are not an issue if they have a different mass. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.0% (in simple matrix) |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Throughput | Moderate (Run time ~15-20 min) | Low (Derivatization step + run time) | High (UPLC run times < 5 min) |
| Robustness | Good. Sensitive to mobile phase composition and temperature. | Moderate. Sensitive to derivatization consistency and injector activity. | Very Good. Less affected by minor chromatographic variations due to MS specificity. |
| Cost & Complexity | Low. Standard equipment. | Moderate. Requires MS detector and derivatization expertise. | High. Requires advanced instrumentation and expertise. |
Conclusion and Recommendations
The selection of the optimal analytical method for this compound is contingent upon its intended application.
-
For routine quality control (QC) of the drug substance , where concentration levels are high and the primary goal is assay and enantiomeric purity, Method A (Chiral HPLC-UV) is the most logical choice. It is robust, cost-effective, and provides the necessary specificity and precision for release testing. Its validation is straightforward and aligns well with standard pharmaceutical QC lab capabilities.
-
For identifying and quantifying trace-level volatile impurities or for certain specialized applications , Method B (GC-MS) could be a valuable orthogonal technique. However, the added complexity and time of the derivatization step make it less suitable for high-throughput routine analysis of the primary analyte.
-
For bioanalytical applications , such as pharmacokinetic studies in plasma or tissue, or for trace-level quantification like cleaning validation, Method C (LC-MS/MS) is unequivocally superior. Its exceptional sensitivity and selectivity are essential for measuring low concentrations in complex biological matrices.[16]
Ultimately, a robust analytical control strategy may involve using HPLC-UV for release and stability testing while having a validated LC-MS/MS method available for more demanding applications. Each method, when properly developed and validated according to ICH guidelines, can provide reliable and accurate data, ensuring the quality and safety of the final pharmaceutical product.[17][18][19]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. [Link]
-
Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. [Link]
-
High-Speed Quantitative UPLC–MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. ACS Publications. [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. National Institutes of Health (NIH). [Link]
-
LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. [Link]
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Semantic Scholar. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Taylor & Francis Online. [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Royal Society of Chemistry. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
-
Validation of Analytical Methods. ResearchGate. [Link]
-
Enantioselective separation techniques in forensic analysis and clinical toxicology. Springer. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]
-
Validation of analytical methods. Eurachem. [Link]
-
Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. [Link]
-
Chromatographic determination of amines in food samples. Helda. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Institutes of Health (NIH). [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. scribd.com [scribd.com]
- 4. fda.gov [fda.gov]
- 5. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICH Official web site : ICH [ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 19. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Novel Gamma-Secretase Modulators: A Comparative Analysis Featuring (R)-7,8-difluorochroman-4-amine hydrochloride
For researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease, the identification and characterization of novel gamma-secretase modulators (GSMs) represent a promising therapeutic avenue. Unlike gamma-secretase inhibitors (GSIs) which can cause mechanism-based toxicities due to their impact on Notch signaling, GSMs allosterically modulate the enzyme to selectively reduce the production of amyloidogenic Aβ42 and Aβ40 peptides.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel research tool, (R)-7,8-difluorochroman-4-amine hydrochloride, against established GSMs.
While specific preclinical data for this compound is not extensively published, its chroman core is a privileged scaffold in medicinal chemistry, known to be present in various biologically active compounds.[4] This guide will, therefore, serve as a detailed roadmap for its characterization, using a hypothetical data set for illustrative purposes, alongside real-world data for comparator compounds. Our objective is to equip researchers with the rationale and detailed protocols necessary to rigorously evaluate novel GSM candidates.
Core Principles of GSM Benchmarking
A thorough evaluation of a novel GSM hinges on three key pillars:
-
Potency and Efficacy: Determining the compound's ability to modulate Aβ peptide production in a dose-dependent manner.
-
Selectivity: Ensuring the compound preferentially modulates APP processing over other gamma-secretase substrates, most critically, the Notch receptor.
-
Drug-like Properties: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile to predict its potential for in vivo applications.
This guide will systematically address each of these pillars, providing detailed experimental workflows and data interpretation strategies.
Experimental Workflow for GSM Characterization
The following diagram outlines the comprehensive workflow for benchmarking a novel GSM.
Sources
- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of (R)-7,8-difluorochroman-4-amine hydrochloride: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Chroman Derivative
In the landscape of neuropharmacology, the chroman scaffold has emerged as a privileged structure, demonstrating a remarkable propensity for interacting with key biological targets within the central nervous system.[1][2][3] Specifically, derivatives of chroman-4-one have shown significant promise as inhibitors of monoamine oxidase (MAO), an enzyme pivotal in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] The strategic incorporation of fluorine atoms into small molecules is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity.[6] The subject of this guide, (R)-7,8-difluorochroman-4-amine hydrochloride, combines the promising chroman core with fluorine substitution, suggesting a strong potential for activity as a monoamine oxidase inhibitor.
This guide provides a comprehensive framework for the independent verification of the biological activity of this compound. We will outline a series of in vitro and in vivo experiments designed to elucidate its inhibitory potency and selectivity for MAO-A and MAO-B. Furthermore, we will compare its profile to that of established reference compounds: the selective MAO-A inhibitor Clorgyline , the selective MAO-B inhibitor Selegiline , and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine . This comparative approach will provide a robust assessment of the compound's potential as a novel therapeutic agent for neurological disorders such as depression and anxiety.[7][8][9]
Experimental Design: A Multi-faceted Approach to Characterization
Our investigation into the biological activity of this compound will proceed through a tiered approach, beginning with in vitro enzymatic assays to determine its direct interaction with the target enzymes, followed by in vivo behavioral models to assess its potential therapeutic effects.
Part 1: In Vitro Characterization of MAO Inhibition
The initial phase will focus on quantifying the inhibitory activity of this compound against both isoforms of monoamine oxidase, MAO-A and MAO-B.
Objective: To determine the IC₅₀ values of this compound for human MAO-A and MAO-B and compare them to the selective inhibitors Clorgyline and Selegiline.
Methodology: A fluorometric in vitro MAO inhibition assay will be employed.[10] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, which in the presence of horseradish peroxidase (HRP) reacts with a probe to generate a fluorescent signal.[10]
dot
Caption: Workflow for in vivo behavioral assessments.
Experimental Protocol: Forced Swim Test (FST) in Mice
[11][12][13][14]1. Animal Dosing:
- Administer this compound, Venlafaxine, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
- Test Procedure:
- Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C).
- The total test duration is 6 minutes.
- Record the behavior of the mice, typically during the last 4 minutes of the test.
- Behavioral Scoring:
- Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.
- Data Analysis:
- Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
[15][16][17][18][19]1. Animal Dosing:
- Administer the test compounds or vehicle as described for the FST.
- Test Procedure:
- The EPM apparatus consists of two open arms and two enclosed arms, elevated above the floor.
- Place each rat in the center of the maze, facing an open arm.
- Allow the rat to explore the maze for 5 minutes.
- Behavioral Scoring:
- Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
- Data Analysis:
- Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
- Compare these parameters across treatment groups using statistical analysis.
Expected Outcomes & Comparative Data:
| Compound | FST: Immobility Time (seconds) | EPM: % Time in Open Arms |
| Vehicle | Baseline Value | Baseline Value |
| (R)-7,8-difluorochroman-4-amine HCl | Experimental Value | Experimental Value |
| Venlafaxine (Reference) | Decreased | Increased |
A significant decrease in immobility time in the FST is indicative of antidepressant-like effects, while an increase in the time spent in the open arms of the EPM suggests anxiolytic-like activity.
Part 3: In Vivo Neurochemical Profiling
To further elucidate the mechanism of action, we will investigate the effect of this compound on extracellular levels of serotonin and norepinephrine in the brain.
Objective: To measure the impact of this compound on neurotransmitter levels in the prefrontal cortex of freely moving rats.
Methodology: In vivo microdialysis coupled with high-performance liquid chromatography (HPLC) will be used to measure extracellular concentrations of serotonin and norepinephrine.
Caption: Workflow for in vivo microdialysis.
Experimental Protocol: In Vivo Microdialysis
[20][22]1. Surgical Procedure:
- Anesthetize rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex.
- Allow the animals to recover for several days.
- Microdialysis:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Administer this compound or vehicle.
- Continue collecting dialysate samples for several hours post-administration.
- Neurochemical Analysis:
- Analyze the dialysate samples for serotonin and norepinephrine content using HPLC with electrochemical detection.
- Data Analysis:
- Express neurotransmitter concentrations as a percentage of the baseline levels.
- Compare the changes in neurotransmitter levels between the treatment and vehicle groups.
Expected Outcomes & Comparative Data:
| Compound | % Change in Extracellular Serotonin | % Change in Extracellular Norepinephrine |
| Vehicle | No significant change | No significant change |
| (R)-7,8-difluorochroman-4-amine HCl | Experimental Value | Experimental Value |
| Venlafaxine (Reference) | Increased | Increased |
An increase in the extracellular levels of serotonin and/or norepinephrine would provide strong evidence for MAO inhibition or reuptake inhibition in vivo.
Conclusion: A Path Forward for a Promising Compound
This comprehensive guide outlines a rigorous and systematic approach to independently verify the biological activity of this compound. By combining in vitro enzymatic assays with in vivo behavioral and neurochemical studies, and by drawing direct comparisons with well-characterized reference compounds, this experimental plan will provide a clear and objective assessment of its therapeutic potential. The chroman-4-amine scaffold holds significant promise, and a thorough investigation as detailed herein is the crucial next step in determining the future of this novel molecule in the field of neuropharmacology.
[25][26][27][28]### References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Gaspar, A., Silva, T., Yáñez, M., Vina, D., Orallo, F., Ortuso, F., Uriarte, E., Alcaro, S., & Borges, F. (2011). Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 54(14), 5165–5173. [Link]
-
Sci-Hub. (n.d.). Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
-
MDPI. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Retrieved from [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
MDPI. (2019). Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders. Retrieved from [Link]
-
University of Florida. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
-
Petzer, J. P., & Steyn, R. (2012). Selected chromone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 20(17), 5329–5338. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (22), 1088. [Link]
-
Schumacher, A., Sze, Y. C., Touma, C., & Palme, R. (2011). A novel elevated plus-maze procedure to avoid the one-trial tolerance problem. Frontiers in Behavioral Neuroscience, 5, 46. [Link]
-
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
ScienceDirect. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Retrieved from [Link]
-
Springer Nature. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Springer Nature. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microdialysis in Rodents. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Retrieved from [Link]
-
PubMed. (n.d.). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, antitumor activity of 2-amino-4H-benzo[h]chromene derivatives, and structure–activity relationships of the 3- and 4-positions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
Sources
- 1. Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. Elevated plus maze protocol [protocols.io]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-7,8-difluorochroman-4-amine hydrochloride: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-7,8-difluorochroman-4-amine hydrochloride. As a crucial component in contemporary drug discovery and development, the responsible management of this and similar chemical entities is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety protocols and regulatory standards.
Hazard Assessment and Initial Preparations
This compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Corrosivity: As an amine hydrochloride, it may be corrosive.[2]
-
Environmental Hazard: Potentially toxic to aquatic life.[3]
Due to these hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[4]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of solutions and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential absorption. |
| Body Protection | A laboratory coat | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any dust from the solid compound. |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. The following protocol outlines the steps for the safe collection and temporary storage of this waste within the laboratory.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a designated, compatible hazardous waste container.
-
Avoid generating dust during the transfer.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.
-
Do not mix with other incompatible waste streams, such as strong oxidizing agents or bases.[4]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, must be considered contaminated.
-
Place these materials in the designated solid hazardous waste container.
-
Step 2: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: This compound .
-
Include the approximate quantity or concentration of the waste.
-
Note any other components in the waste mixture.
-
Indicate the date of waste generation.
Step 3: Secure Storage
Temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Store the container in a designated and well-ventilated Satellite Accumulation Area (SAA).[5]
-
The storage area should be away from incompatible materials.
-
The container should be placed within secondary containment to control any potential leaks.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4] Provide them with the full details of the waste contents.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Handling (R)-7,8-difluorochroman-4-amine hydrochloride
This guide provides essential safety and handling protocols for (R)-7,8-difluorochroman-4-amine hydrochloride (CAS No. 1266231-84-8).[1][2] As a specialized fluorinated aromatic amine, this compound requires stringent adherence to safety procedures to mitigate risks. This document is intended for laboratory personnel, including researchers and drug development professionals, who are trained in handling potentially hazardous chemicals. The protocols outlined below are designed to establish a self-validating system of safety, ensuring the well-being of personnel and the integrity of research.
Hazard Assessment: Understanding the Risk Profile
The presence of fluorine atoms on the aromatic ring can alter the compound's reactivity and toxicological properties. Fluorinated organic compounds warrant specific handling precautions due to their potential for increased biological activity and persistence.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the most critical factor in preventing exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes. A face shield is required over the goggles when handling quantities greater than a few milligrams or when a splash risk is present, offering a broader barrier of protection.[4] |
| Hand | Double-Gloving: Nitrile Gloves (Inner), Neoprene or thicker Nitrile (Outer) | The hydrochloride salt is a solid, but may be handled in various solvents. Double-gloving provides robust protection against both the solid and potential solvent exposure.[4] Always consult the glove manufacturer’s compatibility chart for the specific solvents being used. Gloves must be inspected for defects before each use.[6] |
| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat should be worn at all times and be fully buttoned.[4] For larger-scale work, a chemical-resistant apron provides an additional layer of protection. Full-length pants and closed-toe shoes are mandatory.[6] |
| Respiratory | Certified Chemical Fume Hood | All weighing and handling of the solid compound must be performed within a properly functioning chemical fume hood to control airborne particulates and potential vapors.[4] If engineering controls are insufficient, a properly fitted respirator with appropriate cartridges would be necessary, but this should be a secondary control measure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that the compound is handled in a manner that minimizes exposure and maintains a safe laboratory environment.
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available institutional Standard Operating Procedures (SOPs).[4]
-
Designate Work Area: All handling must occur in a designated area within a certified chemical fume hood.[4]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware, waste containers) and PPE are readily available.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]
Handling the Solid Compound:
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a tared container. Use a micro-spatula to avoid generating airborne dust. Do not use a brush to clean up spills at this stage.
-
Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Post-Handling & Cleanup:
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[6]
Safe Handling Workflow
Caption: Workflow for handling (R)-7,8-difluorochroman-4-amine HCl.
Emergency & Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Small Spills: For small spills within a fume hood, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).[4] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[9]
Disposal Plan: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any known hazard characteristics.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor.[10][11] Do not attempt to neutralize or dispose of this chemical down the drain.
References
- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwRz0I8QuAMMF31Ar26GVoZFv1XSYixBBoxKBrcxOM7AqWbEddNhA3Wxipt4qv-RzzzhX97jelnMo_AM_epqdX-c_uR8bmlKmPJUPTpvu8ZZfbwGdR4d0ZxFFIh2ehL_JsXzBXfyGY-yWOuY2mdChDnQ4Y2e2s4GxIVmxorZA8PSIquNU3T7s752rN2oGF9HB7]
- 1266231-84-8|this compound. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoB4Zh6sghT8ZdztfcQcFIKG_04BEgU35UES9eJiZYkZ1iIvMxBAd86I3NHioJDQ11NPjE_gUPxashbo42FJSPezmvKRy_xojxy_2EMXMCS7r8CoRwt85_w9E-7_xDPgQrzQTDRMvbfNWAE21M_w==]
- Disposition of Fluorine on New Firefighter Turnout Gear. IAFF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVp1Etj81QZy8cHbdmpXEv5GQA3LJVfOuNzwtM2nkgnNiR6DNR95dMck7GEIAhQBqiDfuNd8yiBmiw2_AO45DA__O2vO6QDeOhcTNf4wO1A7PmzytoiApLMBLca1tNQ-bIWdgJdbcsw0wiNbvzSlGnpqdPU2rhoBW-wf3ZZl2xEblSdOllzdcqdcHeX63eNw==]
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQqKgNLKDxgS3ttghosZBhwouiaO-aaG8NRDUxjoOdKf1qChbCX94bjEwU0bjaMMiSrra65ilNV24R7TDqEgHOjRBP2ZAGXFsN9J6oSUt3wG-wCPQgCuygQFDsFumxS9W8T1Hzy48tXwVsz_1DOj35k1WyqM-KDuvFs1x74xq4Irg9oK9ajk_LQuj_oz_KZeyXbu40qOKkGME6jg==]
- Fluorine. Princeton University Environmental Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEGfKoTjvie8jLB4IDz7gq-1Tg7mP0Iap5I3rsFKoygQIlxemcvbU-YrqmSZx2eEERZSxOyh8ExweGLxUyShA2wjiA9X5X_4IyoufyyH8Je8dgvUqmTTN6YMy2ynKgkeelukeY]
- Personal Protective Equipment. US EPA. [URL: https://vertexaisearch.cloud.google.
- 7,8-Difluorochroman-4-amine. Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5GPkC5KFAiIMaCzkxTwBZ218rxgsgr_yJrYJ1nDArI6wsN99rcP20yQ_4JGlNS58v2tFwFS8IuEVFmhbZlu27mfuiBC_B8ujCrBUDN9FPt06jgsOThd1TbrWsm6ETUaV3zNXXYGkwmw==]
- CAS 1213550-52-7 | (R)-7,8-Difluorochroman-4-amine. Alchem.Pharmtech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEN17GnJsI6n-N7rrZblQxwUZbAuJa9_WLdyg16S1sbbyOhlq6SSOpW0NZ-ULe-brW6ZdTpko4OC-_OrwdcKpWJoJ6FGQr8XnJtZyZ1LgpHrMj-wCVcCtxbPDi0g51-MyBnGRbJuM6xp_5tEuCUwndNoo=]
- Method for preparing an amine hydrochloride suspension. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEozLQmSBFzn6388_K5qatjJdNWzTxeS78UukJyr5FrZpwjlGcH6dSbr0wj36uf4L1xpaLOMoAGfr2iTMsg_is4s0yH-wuUH3JCTHJE9KwdHmQTiB7levCgBW8iyVztR8zObs44c-v8wSavOv-I5tw=]
- Methylamine Hydrochloride. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsCAhCN4xIZs2rPkNKjMpMhosp5aLNKrxGAkZpZi1Eyrb0Roox1uVIB9kVEyl9XMo5nE5af6yNuc7XNA8wnlCyPBEHbfdM4edrDUQe50muRCXpHNlqFGNDG2kRTCJElPDnUhcDTX3otg==]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiDICNwtVgfXUw35A8_gLxgtN-JPtYndsoq868TbakgIoMs8KuVFq6BPKt81MF0y1Gbml5TAi1fErlmuAvpJxITO22XoTjwJXzoawtrRHUhi56hFkwTxSrnVl9bcW_BJPmaiyMXqgZ6s8md9L7gO0PL-2u]
- SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGuHt3cyEqWGWDu13VCwwd8-K9LLrtpTP5KIB97RQf2_R1Rgy0LnbwGk9w38qQbfriJxaBPKEWminD8GSsGS6srRy26MMEuGhTceUVFuDjheC6iijwdPePIMKs7V9hoiZWImqpxQqWQrOmKkOid8DleQ==]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnOtoAVXGLtQam0gKavEgDa7Dp8HUF9Rnb7iw6XISP1kvUMOMrcL6s6_ZDU0D014Clj075Y9YZk7ht5HOeKkTiT0n7yGF_iClrDsyiynXajCe782Cr_cRbxxAsbX4UtI8tqdArkSypf0FO]
- 1213550-52-7|(R)-7,8-Difluorochroman-4-amine. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyB-ty5KyAMse6qeyt2vo8ekVunypa9N-07_V61BYgNJ8BavhUrsRgjS4AafPkHgGrIb33THU4yDc7jhpqVZMGm9Z6WXvXXx1BuJjp6KXLnEWF94T2d3yBlKwqrZAmox9iNpiFdgKYe-7GMur4fA==]
- This compound. Cansaice. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7qQT1a1j16CsJ2G7sFxKOnoHG-cFjJ8bhq60sCVerbYASzFbYNlrqmErHyTCi2aF9Bgw7nBUbLMCOezZ-bWDkPg3BWj-9J07zzeud1GfQ1F33MLj_fRgdjgRr4RtU5rS5SmizEMAA=]
- Safety Data Sheet. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgiT-vqJlC8E7D6MFXkedETcsHr48nn9aWroqQ26Jw7GGI6vxAIPexNE5oNTOnlad3H8CZH7gKLDsu7DXe0FCzurEwmmLiseOsnNfqVcTPQ_KtYNHtNfElVncKEbCz6oHDFqomhBFyUuSHa1O0PAMLDqt3xzemXFowHVluDe4812MNkU8iY6-P]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. The University of Texas Health Science Center at Houston. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHj1DTg03HVZtHKSIuXEB_jCczi6N5aSJZJyxIi2LXu4tcHd56WFrZFMXyYlYI7mKai7sxPVWEQTGWHthE3_HYudKyX1bKu8KCmzxBU8o44lI54jZLfzskYflt8QHty-fEGRQXv2Mj_-oh39IhHxsIxDVczlXMwrynidL8TChMf4ON]
- What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmMTQhf_JLOhlGt_R4a5DP5if5FUiL3V8mM5AUAQq4_NJqYSAvz6E66UweSEQaxue30oOVEoCbYUWZYRp89BDWCXnkBKeRlBxOyqEctsSfYJluFXBs6SUu0XxSOIbf-AEyUrNTtY6LjGb0OV3xMiQBzMy-bHwvOD4IAg==]
- 7,8-difluorochroman-4-amine hydrochloride Suppliers & Manufacturers. Chemical Register. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9CTFSG34oSH-VO5688-8fjOikqSH9HiHffmFMrWsdpD8HZtG44YWRIAcPnWdMNYCOvZN6Fc5hZI4OaK2p4cj4Aw9ik5Ok_T4guM1Cfj5ov-SKZoNfPm-JMDX1KVIyd7HNN9TzTWCt2V_D2RIOEk4DW6fLKSUbUm9QazmyP5sOww==]
- Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwzr1EOI436Ab88mRZGeLKI3HMsxPfe0eKqQnVpskCXQDvK_-MvHB7RVWFE1InPBcqHVgfl9uAU28Dtce-5TV3m39hdv6A6HKXdx2IaYOmLlok4ovTsLnbAb_xkwuF2nQW_HL-fAB8z1ig-EK3rlYfSU0onnHGZphBzcShyQGQ7-1pMopwQLQu-kzoVEngCX7Y-Ysmhw==]
- Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnz36GtDS40F2RHSlssSwcWXuhEmugoibVUOm_B40xd-I1BNckZWgdGQjU8GwxcLl4AtjFoP3Ae7uMQZSeDuGZk6mT4Y1e36qnS8aXE2GI68jqCVz-u5FccVj_4_OdMBb3Z4ouKU-Yb0chAsg=]
- Hazardous Laboratory Chemicals Disposal Guide. Reed College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4TO2v5muZ2k9EI1jfgxuzl7GHaZh_SDOCI54QrtzLXi6BlnISj-DHM8TEbrVkL0EyNdN_h519Lm3OaScbfTivLSGlq5j8Mw7iiGogV5hmSYG4gE19utD0L8vC7DqppISE0VJ1S7r4sN0LNSkpJd8YtjA7OXrzjfVHobrwnGZVXpeszmKk754GwEJhFXuYXw00zgGba1WS-xUm0I_DRuYeaZOXyLFSUFoF9NW2WnCBOFsjDQ==]
- Proper disposal of chemicals. Sciencemadness Wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmLnEjwaPoBBOXeVvbQYyfo0zNGGI5P8oEczjzoRFgzywi5hQNk092Bcid12xkdrY_2Ucyfdz6VAJDMCHwXD4EzqydQr3Jz3G059h64HbO27NGuO2OPZephg9RBcW6alv0tzI5tq0HBdywLlmlEit_zE8dpiLjbyiOiG6yDgAybSIINy8CIAo=]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtD_Q0TO1njCwoOWQhgYy4z22UBOlAnMcPZqJPzkqxRriEEjaDe8VwxYuhr6VIGDAVCb46RgJ-uJ2q-mu-9EmxTRlRDycCh2k3FpngUodxd-3YeMN_qB2SEDwS_XFTWqBq3wP2gKVsjP-4MdgA2q_B8UreggYBtfxHyLmbikYj-y2PHwOTHEqIVryZ5msx1AcsEYkeqcjU54a-But2TwjXHdvVnBBWmpxIaWz7nO3OfH_eOcqSp0wtdlEV4QaNeI9_auCthYxmxSHgaXFU5hCVE6luVjgzFQtO4MsYK1s0IcKrUYUX4Nk0CXLfW66VihPskuTxF_tLP4VKg8i23A==]
Sources
- 1. 1266231-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1266231-84-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 3. achmem.com [achmem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iaff.org [iaff.org]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. reed.edu [reed.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

